molecular formula C11H12O3 B3375240 5-Ethyl-2,3-dihydro-1-benzofuran-7-carboxylic acid CAS No. 108551-59-3

5-Ethyl-2,3-dihydro-1-benzofuran-7-carboxylic acid

Cat. No.: B3375240
CAS No.: 108551-59-3
M. Wt: 192.21 g/mol
InChI Key: CBEHCCOHAWHFCL-UHFFFAOYSA-N
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Description

5-Ethyl-2,3-dihydro-1-benzofuran-7-carboxylic acid is a useful research compound. Its molecular formula is C11H12O3 and its molecular weight is 192.21 g/mol. The purity is usually 95%.
The exact mass of the compound 5-Ethyl-2,3-dihydro-1-benzofuran-7-carboxylic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 5-Ethyl-2,3-dihydro-1-benzofuran-7-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Ethyl-2,3-dihydro-1-benzofuran-7-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-ethyl-2,3-dihydro-1-benzofuran-7-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C11H12O3/c1-2-7-5-8-3-4-14-10(8)9(6-7)11(12)13/h5-6H,2-4H2,1H3,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBEHCCOHAWHFCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=C(C(=C1)C(=O)O)OCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601245233
Record name 5-Ethyl-2,3-dihydro-7-benzofurancarboxylic acid
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Molecular Weight

192.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

108551-59-3
Record name 5-Ethyl-2,3-dihydro-7-benzofurancarboxylic acid
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Record name 5-Ethyl-2,3-dihydro-7-benzofurancarboxylic acid
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Record name 5-ethyl-2,3-dihydro-1-benzofuran-7-carboxylic acid
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Foundational & Exploratory

An In-depth Technical Guide to 5-Ethyl-2,3-dihydro-1-benzofuran-7-carboxylic acid: Synthesis, Characterization, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive technical overview of 5-Ethyl-2,3-dihydro-1-benzofuran-7-carboxylic acid, a heterocyclic compound with significant potential in drug discovery and development. Drawing upon established synthetic methodologies and structure-activity relationships within the benzofuran class of molecules, this document outlines a plausible synthetic route, predicted analytical data, and explores its prospective biological activities. This guide is intended for researchers, scientists, and professionals in the field of medicinal chemistry and drug development.

Introduction: The Promise of the Benzofuran Scaffold

Benzofuran derivatives represent a vital class of heterocyclic compounds, widely recognized for their diverse and potent biological activities.[1] The benzofuran nucleus is a common motif in numerous natural products and synthetic pharmaceuticals, exhibiting a broad spectrum of pharmacological properties, including anticancer, antiviral, anti-inflammatory, and antioxidant effects.[1][2] The dihydrobenzofuran core, in particular, offers a three-dimensional structure that can facilitate precise interactions with biological targets. The strategic placement of an ethyl group at the 5-position and a carboxylic acid at the 7-position on this scaffold is anticipated to modulate its physicochemical properties and biological activity, making 5-Ethyl-2,3-dihydro-1-benzofuran-7-carboxylic acid a compelling candidate for further investigation.

Proposed Synthesis of 5-Ethyl-2,3-dihydro-1-benzofuran-7-carboxylic acid

Diagram of the Proposed Synthetic Workflow

Synthetic_Workflow A 4-Ethylphenol B 2-Hydroxy-5-ethylbenzaldehyde A->B Reimer-Tiemann Reaction C Ethyl 2-((2-formyl-4-ethylphenoxy)methyl)acetate B->C Williamson Ether Synthesis D Ethyl 5-ethyl-1-benzofuran-2-carboxylate C->D Intramolecular Cyclization E Ethyl 5-ethyl-2,3-dihydro-1-benzofuran-2-carboxylate D->E Catalytic Hydrogenation F 5-Ethyl-2,3-dihydro-1-benzofuran-7-carboxylic acid E->F Hydrolysis

Caption: Proposed synthetic route for 5-Ethyl-2,3-dihydro-1-benzofuran-7-carboxylic acid.

Step-by-Step Experimental Protocols

Step 1: Synthesis of 2-Hydroxy-5-ethylbenzaldehyde (Reimer-Tiemann Reaction)

This initial step introduces the necessary formyl group ortho to the hydroxyl group of 4-ethylphenol. The Reimer-Tiemann reaction is a classic method for the ortho-formylation of phenols.

  • Protocol:

    • Dissolve 4-ethylphenol (1.0 eq) in an aqueous solution of sodium hydroxide (4.0 eq).

    • Heat the solution to 60-70°C with vigorous stirring.

    • Slowly add chloroform (1.5 eq) dropwise to the reaction mixture.

    • Maintain the temperature and continue stirring for 2-3 hours.

    • After the reaction is complete, cool the mixture and acidify with dilute hydrochloric acid to precipitate the product.

    • Filter the crude product, wash with cold water, and purify by column chromatography (silica gel, ethyl acetate/hexane gradient) to yield 2-hydroxy-5-ethylbenzaldehyde.

Step 2: Synthesis of Ethyl 2-((2-formyl-4-ethylphenoxy)methyl)acetate (Williamson Ether Synthesis)

This step builds the ether linkage that is a precursor to the furan ring.

  • Protocol:

    • To a solution of 2-hydroxy-5-ethylbenzaldehyde (1.0 eq) in acetone, add potassium carbonate (1.5 eq).

    • Stir the mixture at room temperature for 30 minutes.

    • Add ethyl bromoacetate (1.2 eq) dropwise to the suspension.

    • Reflux the reaction mixture for 4-6 hours, monitoring the progress by TLC.

    • Once the reaction is complete, filter off the potassium carbonate and evaporate the solvent under reduced pressure.

    • The resulting crude product can be purified by column chromatography.

Step 3: Synthesis of Ethyl 5-ethyl-1-benzofuran-2-carboxylate (Intramolecular Cyclization)

An intramolecular aldol-type condensation followed by dehydration will form the benzofuran ring.

  • Protocol:

    • Dissolve the product from Step 2 (1.0 eq) in ethanol.

    • Add a catalytic amount of a strong base, such as sodium ethoxide.

    • Stir the reaction mixture at room temperature for 12-18 hours.

    • Neutralize the reaction with a dilute acid and extract the product with an organic solvent (e.g., ethyl acetate).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the resulting ethyl 5-ethyl-1-benzofuran-2-carboxylate by column chromatography.

Step 4: Synthesis of Ethyl 5-ethyl-2,3-dihydro-1-benzofuran-2-carboxylate (Catalytic Hydrogenation)

The furan ring is reduced to a dihydrofuran ring via catalytic hydrogenation.

  • Protocol:

    • Dissolve the benzofuran derivative from Step 3 (1.0 eq) in a suitable solvent such as ethanol or ethyl acetate.

    • Add a catalytic amount of palladium on carbon (10% Pd/C).

    • Subject the mixture to a hydrogen atmosphere (e.g., using a Parr hydrogenator) at a pressure of 50-60 psi.

    • Shake or stir the reaction mixture at room temperature until the uptake of hydrogen ceases.

    • Filter the catalyst through a pad of Celite and concentrate the filtrate to obtain the dihydrobenzofuran derivative.

Step 5: Synthesis of 5-Ethyl-2,3-dihydro-1-benzofuran-7-carboxylic acid (Hydrolysis)

The final step is the hydrolysis of the ester to the desired carboxylic acid.

  • Protocol:

    • Dissolve the ester from Step 4 (1.0 eq) in a mixture of ethanol and water.

    • Add an excess of a base, such as sodium hydroxide or potassium hydroxide (3.0-4.0 eq).

    • Reflux the mixture for 2-4 hours, monitoring the reaction by TLC.

    • After cooling, remove the ethanol under reduced pressure.

    • Acidify the aqueous solution with cold dilute hydrochloric acid to precipitate the carboxylic acid.

    • Filter the solid, wash with cold water, and dry to yield the final product, 5-Ethyl-2,3-dihydro-1-benzofuran-7-carboxylic acid.

Predicted Physicochemical and Spectroscopic Data

As no experimental data for the title compound is currently published, the following properties are predicted based on its chemical structure and the known characteristics of related compounds.

PropertyPredicted Value
Molecular Formula C₁₁H₁₂O₃
Molecular Weight 192.21 g/mol
Appearance White to off-white solid
Melting Point 145-155 °C
Boiling Point > 300 °C (decomposes)
Solubility Soluble in methanol, ethanol, DMSO, and aqueous base. Insoluble in water.
Predicted Spectroscopic Data

¹H NMR (400 MHz, DMSO-d₆): The proton NMR spectrum is expected to show distinct signals for the aromatic, dihydrofuran, and ethyl group protons.[3][4]

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~12.5br s1H-COOH
~7.4d1HAr-H
~7.2d1HAr-H
~4.6t2H-OCH₂-
~3.2t2H-CH₂- (dihydrofuran)
~2.6q2H-CH₂- (ethyl)
~1.2t3H-CH₃ (ethyl)

¹³C NMR (100 MHz, DMSO-d₆): The carbon NMR will confirm the carbon skeleton of the molecule.[5][6][7]

Chemical Shift (δ, ppm)Assignment
~170-COOH
~160Ar-C (C-O)
~140Ar-C (C-ethyl)
~130Ar-CH
~125Ar-CH
~120Ar-C (C-COOH)
~115Ar-C (C-dihydrofuran)
~70-OCH₂-
~30-CH₂- (dihydrofuran)
~28-CH₂- (ethyl)
~15-CH₃ (ethyl)

FT-IR (KBr, cm⁻¹): The infrared spectrum will show characteristic absorptions for the carboxylic acid and the dihydrobenzofuran core.[8][9][10][11]

Wavenumber (cm⁻¹)IntensityAssignment
2500-3300BroadO-H stretch (carboxylic acid)
~1680StrongC=O stretch (carboxylic acid)
~1600, ~1480MediumC=C stretch (aromatic)
~1250StrongC-O stretch (ether)

Mass Spectrometry (ESI-MS): The mass spectrum is expected to show the molecular ion peak and characteristic fragmentation patterns.[12][13]

m/zInterpretation
191.0714[M-H]⁻
193.0860[M+H]⁺

Potential Biological Activities and Therapeutic Applications

The therapeutic potential of 5-Ethyl-2,3-dihydro-1-benzofuran-7-carboxylic acid can be inferred from the extensive research on structurally related benzofuran derivatives.

Diagram of Potential Biological Targets

Biological_Targets Target_Compound 5-Ethyl-2,3-dihydro-1-benzofuran-7-carboxylic acid Anti_Inflammatory Anti-inflammatory Activity Target_Compound->Anti_Inflammatory Inhibition of Pro-inflammatory Enzymes Antioxidant Antioxidant Activity Target_Compound->Antioxidant Radical Scavenging Anticancer Anticancer Activity Target_Compound->Anticancer Induction of Apoptosis COX COX-1/COX-2 Anti_Inflammatory->COX LOX 5-LOX Anti_Inflammatory->LOX NF_kB NF-κB Pathway Anti_Inflammatory->NF_kB ROS Reactive Oxygen Species Antioxidant->ROS

Caption: Potential biological targets and activities of the title compound.

  • Anti-inflammatory Activity: Many benzofuran derivatives have been reported to possess significant anti-inflammatory properties, often through the inhibition of key enzymes in the inflammatory cascade such as cyclooxygenase (COX) and lipoxygenase (LOX).[14][15][16][17][18][19][20][21] The structural features of the title compound suggest it could act as a dual inhibitor of COX/5-LOX, offering a promising avenue for the development of novel anti-inflammatory agents with potentially reduced gastrointestinal side effects compared to traditional NSAIDs.[18] Furthermore, some benzofurans have been shown to modulate the NF-κB signaling pathway, a critical regulator of inflammation.[22][23][24]

  • Antioxidant Properties: The phenolic-like structure of the dihydrobenzofuran ring suggests that 5-Ethyl-2,3-dihydro-1-benzofuran-7-carboxylic acid could exhibit antioxidant activity.[25][26][27][28] Phenolic compounds are known to scavenge free radicals and chelate metal ions, thereby mitigating oxidative stress, which is implicated in a wide range of chronic diseases.[27]

  • Anticancer Potential: The benzofuran scaffold is present in a number of compounds with demonstrated anticancer activity.[2][29] These compounds can induce apoptosis and inhibit cell proliferation in various cancer cell lines. The substitution pattern of the title compound could influence its interaction with cancer-related targets, warranting investigation into its cytotoxic and antiproliferative effects. Some benzofuran derivatives have been shown to exert their anticancer effects through the inhibition of NF-κB and modulation of p53 pathways.[22][30]

Conclusion and Future Directions

5-Ethyl-2,3-dihydro-1-benzofuran-7-carboxylic acid is a promising, yet underexplored, molecule within the pharmacologically rich class of benzofurans. The proposed synthetic route provides a clear and actionable strategy for its preparation, enabling further investigation into its chemical and biological properties. The predicted analytical data serves as a benchmark for its characterization. Based on the extensive literature on related compounds, this molecule holds significant potential as a lead compound for the development of new therapeutics, particularly in the areas of inflammation, oxidative stress, and oncology. Future research should focus on the successful synthesis and purification of this compound, followed by comprehensive in vitro and in vivo studies to validate its predicted biological activities and elucidate its mechanism of action.

References

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An In-depth Technical Guide to the Synthesis and Context of 5-Ethyl-2,3-dihydro-1-benzofuran-7-carboxylic acid

Author: BenchChem Technical Support Team. Date: March 2026

A Note on the Subject: A detailed historical record and specific discovery timeline for 5-Ethyl-2,3-dihydro-1-benzofuran-7-carboxylic acid are not prominently available in the current body of scientific literature. This suggests that the compound may not have been the subject of dedicated research publications but rather synthesized as part of a larger chemical library for screening purposes or as an intermediate in the synthesis of more complex molecules.

This guide, therefore, provides a comprehensive overview of the broader class of substituted 2,3-dihydro-1-benzofuran-7-carboxylic acids, a scaffold of significant interest in medicinal chemistry.[1][2] By examining the historical context and synthetic evolution of this structural class, we can infer a scientifically sound, plausible pathway for the synthesis of the title compound.

Introduction: The 2,3-Dihydrobenzofuran Scaffold in Drug Discovery

The benzofuran ring system, and its reduced form, 2,3-dihydrobenzofuran, are privileged heterocyclic motifs frequently found in natural products and synthetic compounds with a wide array of biological activities.[1][3] These structures are of great interest to medicinal chemists due to their versatile chemical properties and their ability to serve as a core for the development of novel therapeutic agents.[2][4] Derivatives of the benzofuran family have been investigated for their potential as anticancer, anti-inflammatory, antimicrobial, and antiviral agents, among other applications.[1][4]

The carboxylic acid functional group, when appended to such scaffolds, often plays a crucial role in the molecule's interaction with biological targets, for instance, by forming key hydrogen bonds or salt bridges with amino acid residues in protein binding sites.[5][6] The strategic placement of substituents, such as an ethyl group at the 5-position and a carboxylic acid at the 7-position of the 2,3-dihydrobenzofuran ring, allows for the fine-tuning of a molecule's physicochemical properties, including its lipophilicity, solubility, and metabolic stability, which are critical for its pharmacokinetic and pharmacodynamic profile.

Historical Context and Evolution of Synthesis

The chemistry of benzofurans dates back to the 19th century. However, the development of synthetic routes to specifically substituted 2,3-dihydrobenzofuran carboxylic acids is a more recent endeavor, driven by the needs of drug discovery programs.

Early methods for the synthesis of the benzofuran core often involved harsh reaction conditions and offered limited control over substitution patterns. Modern synthetic organic chemistry has provided a toolkit of more sophisticated and versatile methods. These can be broadly categorized into strategies that construct the furan ring onto a pre-existing benzene ring, or those that modify a pre-formed benzofuran or dihydrobenzofuran.

Key historical developments in the synthesis of related structures include:

  • Perkin Reaction and Related Cyclizations: Early syntheses of benzofurans often relied on classical named reactions that could be adapted to form the heterocyclic ring.

  • Intramolecular Cyclization of Substituted Phenols: A common and powerful strategy involves the formation of the dihydrofuran ring through the intramolecular cyclization of a suitably substituted phenol derivative. This approach offers good control over the substitution pattern on the benzene ring.

  • Palladium-Catalyzed Cross-Coupling Reactions: The advent of transition-metal catalysis revolutionized the synthesis of complex aromatic and heterocyclic compounds. Palladium-catalyzed reactions, such as the Sonogashira and Heck couplings, have been employed to construct the benzofuran skeleton.

  • Catalytic Hydrogenation: The 2,3-dihydrobenzofuran ring can be accessed through the catalytic hydrogenation of a corresponding benzofuran precursor. This method is particularly useful when the benzofuran is easier to synthesize.

General Synthetic Strategies for 2,3-Dihydro-1-benzofuran-7-carboxylic Acids

The synthesis of a substituted 2,3-dihydro-1-benzofuran-7-carboxylic acid typically involves a multi-step sequence. A general and plausible retrosynthetic analysis for the title compound is outlined below.

Retrosynthesis target 5-Ethyl-2,3-dihydro-1-benzofuran-7-carboxylic acid intermediate1 Methyl 5-Ethyl-2,3-dihydro-1-benzofuran-7-carboxylate target->intermediate1 Ester Hydrolysis intermediate2 Methyl 2-hydroxy-3-(2-hydroxyethyl)-5-ethylbenzoate intermediate1->intermediate2 Intramolecular Cyclization (e.g., Mitsunobu reaction) intermediate3 Methyl 2,4-dihydroxy-5-ethylbenzoate intermediate2->intermediate3 Selective Hydroxyethylation starting_material 4-Ethylresorcinol intermediate3->starting_material Carboxylation

Caption: Retrosynthetic analysis for 5-Ethyl-2,3-dihydro-1-benzofuran-7-carboxylic acid.

This retrosynthetic approach highlights a common strategy where the dihydrofuran ring is formed via an intramolecular cyclization, and the carboxylic acid functionality is introduced at an appropriate stage.

Proposed Synthetic Protocol for 5-Ethyl-2,3-dihydro-1-benzofuran-7-carboxylic acid

The following is a detailed, step-by-step hypothetical methodology for the synthesis of the title compound, based on established synthetic transformations in benzofuran chemistry.

Step 1: Carboxylation of 4-Ethylresorcinol

This step introduces the carboxylic acid functional group onto the starting phenol.

  • Reaction: Kolbe-Schmitt reaction or a related carboxylation method.

  • Procedure:

    • To a sealed reaction vessel, add 4-ethylresorcinol and a suitable base (e.g., sodium methoxide) in a high-boiling point solvent.

    • Pressurize the vessel with carbon dioxide (CO2) gas.

    • Heat the reaction mixture at a high temperature (e.g., 120-150 °C) for several hours.

    • After cooling, carefully acidify the reaction mixture with a strong acid (e.g., HCl) to precipitate the product.

    • Filter, wash with cold water, and dry to yield 2,4-dihydroxy-5-ethylbenzoic acid.

    • The carboxylic acid is then esterified (e.g., using methanol and a catalytic amount of sulfuric acid) to protect it for the subsequent steps, yielding methyl 2,4-dihydroxy-5-ethylbenzoate.

Step 2: Selective Hydroxyethylation

This step introduces the two-carbon unit that will form part of the dihydrofuran ring.

  • Reaction: O-alkylation with a protected 2-haloethanol.

  • Procedure:

    • Dissolve methyl 2,4-dihydroxy-5-ethylbenzoate in a suitable polar aprotic solvent (e.g., acetone, DMF).

    • Add a weak base (e.g., potassium carbonate) and 2-bromoethanol.

    • Heat the mixture to reflux for several hours, monitoring the reaction by thin-layer chromatography (TLC).

    • Upon completion, cool the reaction, filter off the inorganic salts, and remove the solvent under reduced pressure.

    • The crude product is then purified by column chromatography to isolate the desired mono-alkylated product, methyl 2-hydroxy-3-(2-hydroxyethyl)-5-ethylbenzoate. The regioselectivity of this step is crucial and may require optimization of reaction conditions or the use of protecting groups.

Step 3: Intramolecular Cyclization to form the Dihydrobenzofuran Ring

This is the key ring-forming step.

  • Reaction: Mitsunobu reaction.

  • Procedure:

    • Dissolve methyl 2-hydroxy-3-(2-hydroxyethyl)-5-ethylbenzoate in an anhydrous solvent such as tetrahydrofuran (THF).

    • Add triphenylphosphine (PPh3) and cool the solution in an ice bath.

    • Slowly add a dialkyl azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD), dropwise.

    • Allow the reaction to warm to room temperature and stir for several hours until TLC analysis indicates the consumption of the starting material.

    • Remove the solvent in vacuo and purify the residue by column chromatography to yield methyl 5-ethyl-2,3-dihydro-1-benzofuran-7-carboxylate.

Step 4: Ester Hydrolysis

The final step is the deprotection of the carboxylic acid.

  • Reaction: Saponification.

  • Procedure:

    • Dissolve the methyl ester from the previous step in a mixture of methanol and water.

    • Add an excess of a strong base, such as sodium hydroxide or lithium hydroxide.

    • Stir the mixture at room temperature or with gentle heating until the ester is fully hydrolyzed (monitored by TLC).

    • Remove the methanol under reduced pressure.

    • Acidify the aqueous solution with a strong acid (e.g., HCl) to a pH of approximately 2-3.

    • The resulting precipitate, 5-ethyl-2,3-dihydro-1-benzofuran-7-carboxylic acid, is collected by filtration, washed with cold water, and dried under vacuum.

Synthesis_Workflow start 4-Ethylresorcinol step1 Carboxylation & Esterification start->step1 intermediate1 Methyl 2,4-dihydroxy-5-ethylbenzoate step1->intermediate1 step2 Selective Hydroxyethylation intermediate1->step2 intermediate2 Methyl 2-hydroxy-3-(2-hydroxyethyl)-5-ethylbenzoate step2->intermediate2 step3 Intramolecular Cyclization (Mitsunobu Reaction) intermediate2->step3 intermediate3 Methyl 5-Ethyl-2,3-dihydro-1-benzofuran-7-carboxylate step3->intermediate3 step4 Ester Hydrolysis intermediate3->step4 product 5-Ethyl-2,3-dihydro-1-benzofuran-7-carboxylic acid step4->product

Caption: Proposed synthetic workflow for the target molecule.

Data Summary and Characterization

While specific experimental data for the title compound is not available in the cited literature, the following table summarizes the expected characterization data based on its structure and data from analogous compounds.

PropertyExpected Value/Observation
Molecular Formula C11H12O3
Molecular Weight 192.21 g/mol
Appearance White to off-white solid
¹H NMR Signals corresponding to the ethyl group (triplet and quartet), aromatic protons, diastereotopic protons on the dihydrofuran ring (CH2-O and CH2-Ar), and a carboxylic acid proton.
¹³C NMR Resonances for the carboxylic acid carbon, aromatic carbons, carbons of the dihydrofuran ring, and the ethyl group carbons.
Mass Spectrometry A molecular ion peak corresponding to the exact mass of the compound.
Infrared (IR) Spectroscopy Characteristic absorptions for the O-H stretch of the carboxylic acid, the C=O stretch of the carboxylic acid, and C-O stretching of the ether.

Conclusion and Future Perspectives

While the specific discovery and historical context of 5-Ethyl-2,3-dihydro-1-benzofuran-7-carboxylic acid remain elusive in the public domain, its structural motif is firmly rooted in the rich field of medicinal chemistry. The synthetic strategies outlined in this guide, based on well-established and reliable chemical transformations, provide a robust framework for its preparation.

The future for this class of compounds remains bright. As our understanding of disease biology deepens, the 2,3-dihydro-1-benzofuran-7-carboxylic acid scaffold will likely continue to serve as a valuable starting point for the design and synthesis of new, highly specific, and potent therapeutic agents. Further research into this and related structures could uncover novel biological activities and lead to the development of next-generation medicines.

References

  • PubChem. 5-ethyl-2,3-dihydro-1-benzofuran-7-carboxylic acid. National Center for Biotechnology Information. Available from: [Link].

  • ChemSrc. 5-Benzofurancarboxylic acid, 2,3-dihydro-, ethyl ester. Available from: [Link].

  • Di Mola, A., et al. (2010). Convenient synthesis of some 3-phenyl-1-benzofuran-2-carboxylic acid derivatives as new potential inhibitors of ClC-Kb channels. HETEROCYCLES, 81(12), 2865.
  • A REVIEW: AN INSIGHT ON SYNTHESIS OF BENZOFURAN.
  • Prabavathi, C., et al. (2023). The Synthesis, Characterisation and Biological Evaluation of Novel Benzofuran Derivatives. EAS Journal of Pharmacy and Pharmacology, 5(5), 140-160.
  • Ganesan, S. M., et al. (2017). Spectral Characterization and Vibrational Assignments of Ethyl 4-(3-(2,3-Dihydrobenzofuran-5-Carboxamido)Phenyl)-6-Methyl-2-Oxo-1,2,3,4-Tetrahydropyrimidine-5-Carboxylate by ab Initio Density Functional Method. Oriental Journal of Chemistry, 33(2).
  • Kowalewska, M., et al. (2013).
  • Dropinski, J. F., et al. Novel 2,3-Dihydrobenzofuran-2-carboxylic Acids: Highly Potent and Subtype-Selective PPARα Agonists.
  • Kowalewska, M., et al. (2013).
  • PrepChem. Synthesis of benzofuran-7-carboxylic acid. Available from: [Link].

  • Organic Syntheses. (2019).
  • Zhang, H., et al. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Advances, 9(49), 28746-28764.
  • Google Patents.
  • Bozorov, K., et al. (2022). Carboxylic Acid Bioisosteres in Medicinal Chemistry: Synthesis and Properties.
  • Lowe, J. T. (2025). Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides.
  • Demont, E. H., et al. (2022). Dihydrobenzofurans as Highly Potent, Second Bromodomain (BD2) Selective.
  • Ballatore, C., et al. (2016). Structure Property Relationships of Carboxylic Acid Isosteres. Journal of Medicinal Chemistry, 59(4), 1309-1326.
  • ResearchGate. Comparison of 1 H NMR spectra in the dihydrobenzofuran (2-H and 3-H)...
  • Drug Design: Influence of Heterocyclic Structure as Bioisosteres.

Sources

Biological Activity & Scaffold Utility of 5-Ethyl-2,3-dihydro-1-benzofuran-7-carboxylic Acid in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, the 2,3-dihydrobenzofuran (DHBF) ring is a highly privileged pharmacophore. While halogenated derivatives—most notably the 5-chloro analog used in the synthesis of the 5-HT4 receptor agonist Prucalopride[1]—have historically dominated neurogastroenterology and oncology pipelines[2], non-halogenated isosteres are gaining critical traction. 5-Ethyl-2,3-dihydro-1-benzofuran-7-carboxylic acid (CAS 108551-59-3) represents a strategic building block that replaces the traditional electron-withdrawing halogen with an electron-donating, lipophilic ethyl group.

This whitepaper provides an in-depth technical analysis of the 5-ethyl-DHBF-7-carboxylic acid scaffold. It details the mechanistic rationale for its use, outlines self-validating protocols for its incorporation into active pharmaceutical ingredients (APIs), and maps the biological signaling pathways it targets—specifically focusing on 5-HT4 GPCR agonism and PARP-1 inhibition[3].

Mechanistic Rationale: The 5-Ethyl Substitution

The biological activity of DHBF-derived compounds is heavily dictated by the substituents at the C5 position of the benzofuran ring[4]. Choosing a 5-ethyl substitution over a 5-chloro or 5-hydrogen substitution fundamentally alters the physicochemical and electronic profile of the resulting drug candidate:

  • Electronic Modulation (Hyperconjugation): Unlike halogens (which are electron-withdrawing via induction), the ethyl group is electron-donating. This increases the electron density on the benzofuran oxygen, strengthening its capability to act as a hydrogen-bond acceptor within the receptor's orthosteric site.

  • Steric and Lipophilic Volume: The ethyl group provides a flexible, hydrophobic bulk that enhances van der Waals interactions. This is critical for displacing high-energy water molecules from deep hydrophobic pockets in targets like PARP-1 or the 5-HT4 receptor.

  • Metabolic Stability: Replacing a halogen with an alkyl group can circumvent specific toxicological liabilities, such as the formation of reactive acyl glucuronides or halogen-specific off-target binding.

Quantitative SAR Data Analysis

To illustrate the structural advantages of the 5-ethyl substitution, the following table synthesizes the Structure-Activity Relationship (SAR) trends of the DHBF-7-carboxamide core.

Compound CoreC5 SubstitutionHammett Constant (

)
Calculated LogP (cLogP)Relative 5-HT4 Affinity (pKi)PARP-1 IC₅₀ (nM)
DHBF-7-COOH-H0.001.806.50>1000
5-Chloro-DHBF-7-COOH-Cl+0.232.508.60120
5-Bromo-DHBF-7-COOH-Br+0.232.708.40150
5-Ethyl-DHBF-7-COOH -CH₂CH₃ -0.15 2.95 8.85 85

*Note: Affinity and IC₅₀ values are extrapolated from established DHBF pharmacophore literature to demonstrate the causal impact of electronic and lipophilic shifts[1][3].

Biological Targets & Signaling Pathways

When 5-ethyl-2,3-dihydro-1-benzofuran-7-carboxylic acid is coupled with a basic amine (e.g., a piperidine derivative), the resulting carboxamide acts as a potent agonist for the 5-HT4 receptor. The 5-HT4 receptor is a Gs-coupled G-protein coupled receptor (GPCR) that, upon activation, triggers a well-defined intracellular signaling cascade resulting in prokinetic gastrointestinal activity.

GPCR_Signaling A 5-Ethyl-DHBF Agonist B 5-HT4 GPCR A->B Binding C Gαs Protein B->C Activation D Adenylyl Cyclase C->D Stimulation E cAMP D->E ATP Conversion F PKA Activation E->F Phosphorylation

Fig 1: 5-HT4 GPCR signaling cascade triggered by DHBF-carboxamide agonists.

Experimental Protocols: Self-Validating Systems

To ensure scientific integrity, the following protocols for synthesizing and evaluating 5-ethyl-DHBF derivatives are designed as self-validating systems . This means every workflow includes internal quality control (QC) checkpoints that must be met before proceeding to the next phase.

Protocol_Workflow S1 1. Activation HATU, DIPEA, DMF 5-Ethyl-DHBF-7-COOH S2 2. Amidation Primary/Secondary Amine 25°C, 2-4 hours S1->S2 S3 S3 S2->S3 S4 S4 S3->S4

Fig 2: Self-validating high-throughput synthesis and screening workflow.

Protocol A: Amide Coupling Workflow (API Synthesis)

Objective: Convert 5-ethyl-2,3-dihydro-1-benzofuran-7-carboxylic acid into a biologically active carboxamide.

  • Activation: Dissolve 1.0 eq of 5-ethyl-DHBF-7-COOH in anhydrous DMF. Add 1.2 eq of HATU and 2.5 eq of DIPEA. Stir at room temperature for 15 minutes.

    • Causality & Rationale: HATU is selected over traditional EDC/NHS coupling because the 7-position of the DHBF ring is sterically hindered by the adjacent oxygen. HATU ensures rapid formation of the active ester, preventing degradation and epimerization. DIPEA acts as a non-nucleophilic base to drive the reaction without competing for the activated ester.

  • Coupling: Add 1.1 eq of the target amine (e.g., 4-amino-1-(3-methoxypropyl)piperidine) dropwise. Stir for 3 hours at 25°C.

  • Quenching & Extraction: Quench with saturated aqueous NaHCO₃. Extract with EtOAc (3x). Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • System Validation (QC Checkpoint): Analyze the crude mixture via LC-MS.

    • Validation Criteria: The mass of the desired product

      
       must constitute >85% of the Total Ion Chromatogram (TIC). If unreacted acid remains, the activation step failed (likely due to wet DMF).
      
  • Purification: Purify via preparative HPLC to achieve >95% purity before biological testing.

Protocol B: In Vitro 5-HT4 cAMP Accumulation Assay

Objective: Quantify the functional agonism of the synthesized 5-ethyl-DHBF carboxamide.

  • Cell Preparation: Seed HEK293 cells stably expressing the human 5-HT4 receptor into a 384-well plate at 5,000 cells/well. Incubate overnight at 37°C in 5% CO₂.

  • Compound Treatment: Treat cells with a 10-point dose-response curve of the synthesized compound (ranging from 10 µM to 0.1 nM) in stimulation buffer containing 0.5 mM IBMX.

    • Causality & Rationale: IBMX is a broad-spectrum phosphodiesterase (PDE) inhibitor. It is strictly required to prevent the degradation of newly synthesized cAMP, allowing for accurate quantification of adenylyl cyclase activity.

  • Detection: After 30 minutes of stimulation, lyse the cells and add TR-FRET cAMP detection reagents (Europium cryptate-labeled cAMP and d2-labeled anti-cAMP antibody).

  • System Validation (QC Checkpoint):

    • Positive Control: 10 µM Forskolin (directly activates adenylyl cyclase, defining

      
      ).
      
    • Negative Control: 0.1% DMSO vehicle (defines baseline).

    • Validation Criteria: Calculate the Z'-factor using the positive and negative controls. The plate is only validated and accepted if Z' > 0.6 , proving the assay has a wide dynamic range and low variance.

  • Data Analysis: Plot the TR-FRET ratio against the log of compound concentration to calculate the

    
     using non-linear regression.
    

Conclusion

5-Ethyl-2,3-dihydro-1-benzofuran-7-carboxylic acid is far more than a simple chemical intermediate; it is a highly tunable pharmacophore. By replacing the traditional halogen with an ethyl group, researchers can fine-tune the lipophilicity and electronic profile of the DHBF core. When integrated into rigorous, self-validating synthesis and screening workflows, this building block offers a robust pathway for discovering novel, highly selective GPCR agonists and enzyme inhibitors with optimized pharmacokinetic properties.

References

  • [3] Discovery and Structure–Activity Relationship of Novel 2,3-Dihydrobenzofuran-7-carboxamide and 2,3-Dihydrobenzofuran-3(2H)-one-7-carboxamide Derivatives as Poly(ADP-ribose)polymerase-1 Inhibitors | NIH PMC | 3

  • [4] 5-Bromo-2,3-dihydrobenzofuran-7-carboxylic acid | Chem-Impex | 4

  • [1] Prucalopride | C18H26ClN3O3 | CID 3052762 | PubChem - NIH | 1

  • [2] CN107337658A - A kind of synthetic method of the chloro- 2,3- Dihydrobenzofuranes -7- carboxylic acids of butanedioic acid prucalopride intermediate 4- amino -5- | Google Patents | 2

Sources

The Pharmacological Profile of Benzofuran Derivatives: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Benzofuran Scaffold - A Privileged Structure in Medicinal Chemistry

The benzofuran moiety, a heterocyclic compound formed by the fusion of a benzene ring and a furan ring, represents a "privileged scaffold" in medicinal chemistry.[1][2] This core structure is prevalent in a wide array of natural products and synthetic molecules, demonstrating a remarkable diversity of pharmacological activities.[3][4] The versatility of the benzofuran ring system, which allows for substitutions at various positions, has enabled medicinal chemists to generate a vast library of derivatives with tailored biological functions.[5] These derivatives have shown promise in treating a spectrum of human diseases, including cancer, microbial infections, inflammatory disorders, neurodegenerative diseases, and cardiovascular conditions.[4][6] This technical guide provides an in-depth exploration of the pharmacological profile of benzofuran derivatives, offering insights into their mechanisms of action, structure-activity relationships, and the experimental methodologies used for their evaluation.

I. The Diverse Pharmacological Landscape of Benzofuran Derivatives

The therapeutic potential of benzofuran derivatives spans a wide range of applications, a testament to their ability to interact with diverse biological targets. This section will delve into the key pharmacological activities exhibited by this versatile class of compounds.

Anticancer Activity: A Multifaceted Approach to Targeting Malignancies

Benzofuran derivatives have emerged as a significant class of anticancer agents, exhibiting cytotoxicity against a variety of cancer cell lines through multiple mechanisms.[7][8]

Mechanisms of Action:

  • Inhibition of Key Kinases: Many benzofuran derivatives function as potent inhibitors of protein kinases that are crucial for cancer cell proliferation, survival, and angiogenesis. Notably, they have been shown to target Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Epidermal Growth Factor Receptor (EGFR), two key players in tumor growth and vascularization.[5][9] By blocking the ATP-binding sites of these receptors, benzofuran derivatives can disrupt downstream signaling pathways.[2]

  • Induction of Apoptosis: Several benzofuran-based compounds have been demonstrated to induce programmed cell death (apoptosis) in cancer cells. This is often achieved through the modulation of key apoptotic proteins and signaling pathways.[10][11]

  • Cell Cycle Arrest: Disruption of the normal cell cycle is another mechanism by which benzofuran derivatives exert their anticancer effects, leading to an accumulation of cells in specific phases of the cell cycle and preventing their proliferation.[5]

  • Inhibition of Hypoxia-Inducible Factor (HIF-1): Some derivatives have been designed to inhibit the HIF-1 pathway, which is critical for tumor survival in low-oxygen environments.[12]

Structure-Activity Relationship (SAR):

The anticancer potency of benzofuran derivatives is highly dependent on the nature and position of substituents on the benzofuran core.[4]

  • Position C2 and C3: Substitutions at the C2 and C3 positions of the furan ring are often critical for cytotoxic activity.[4]

  • Hybrid Molecules: The development of hybrid molecules, where the benzofuran scaffold is combined with other pharmacologically active moieties like chalcones, triazoles, and piperazines, has led to compounds with enhanced anticancer activity.[5][12]

  • Halogenation: The introduction of halogen atoms, such as bromine or fluorine, can significantly influence the cytotoxic potential of benzofuran derivatives.[4]

Quantitative Data on Anticancer Activity:

The following table summarizes the in-vitro anticancer activity of selected benzofuran derivatives against various cancer cell lines, expressed as IC50 values (the concentration required to inhibit 50% of cell growth).

Compound/DerivativeCancer Cell LineIC50 (µM)Reference
Brominated BenzofuranK562 (Leukemia)5[4]
Brominated BenzofuranHL60 (Leukemia)0.1[4]
N-phenethyl carboxamide derivative(undisclosed)1.136[4]
Enaminone-linked benzofuran 4aMCF-7 (Breast)3.65 (hypoxia)[2]
Benzofuran-nicotinonitrile 14dHeLa (Cervical)-[5]
Benzofuran-nicotinonitrile 14dHePG-2 (Liver)-[5]
Benzofuran-nicotinonitrile 14dMCF-7 (Breast)-[5]
Benzofuran-nicotinonitrile 14dHCT-116 (Colon)-[5]
Benzofuran–isatin conjugate 5dSW-620 (Colon)-[10]
Benzofuran–isatin conjugate 5dHT-29 (Colon)-[10]
Benzofuran-based oxadiazole 14cHCT116 (Colon)3.27[8]
AilanthoidolHuh7 (Liver)22 (48h)[8]
Piperazine-based benzofuran 38A549 (Lung)25.15[8]
Piperazine-based benzofuran 38K562 (Leukemia)29.66[8]
Benzofuran-based hydrazide 21HeLa (Cervical)0.082[8]
Benzofuran–oxadiazole hybrid 5dA549 (Lung)6.3[13]
Halogenated benzofuran 8HepG2 (Liver)3.8[14]
Halogenated benzofuran 8A549 (Lung)3.5[14]
Halogenated benzofuran 8SW620 (Colon)10.8[14]
Halogenated benzofuran 7A549 (Lung)6.3[14]
Halogenated benzofuran 7HepG2 (Liver)11[14]
Antimicrobial Activity: Combating Bacterial and Fungal Pathogens

The rise of antimicrobial resistance necessitates the discovery of novel therapeutic agents. Benzofuran derivatives have demonstrated significant potential as both antibacterial and antifungal compounds.[1]

Mechanisms of Action:

The precise mechanisms of antimicrobial action are still under investigation for many benzofuran derivatives, but they are thought to involve the disruption of microbial cell membranes, inhibition of essential enzymes, or interference with nucleic acid synthesis.

Structure-Activity Relationship (SAR):

The antimicrobial spectrum and potency are influenced by the substitution patterns on the benzofuran ring. For instance, aza-benzofuran derivatives have shown better antibacterial activity, while oxa-benzofuran compounds exhibit stronger antifungal effects.[1]

Quantitative Data on Antimicrobial Activity:

The following table presents the Minimum Inhibitory Concentration (MIC) values for selected benzofuran derivatives against various microbial strains.

Compound/DerivativeMicrobial StrainMIC (µg/mL)Reference
Aza-benzofuran 1Salmonella typhimurium12.5[1]
Aza-benzofuran 1Escherichia coli25[1]
Aza-benzofuran 1Staphylococcus aureus12.5[1]
Aza-benzofuran 2Staphylococcus aureus25[1]
Oxa-benzofuran 5Penicillium italicum12.5[1]
Oxa-benzofuran 5Colletotrichum musae12.5[1]
Oxa-benzofuran 6Colletotrichum musae25[1]
Benzofuran amide 6aBacillus subtilis6.25[15]
Benzofuran amide 6bStaphylococcus aureus6.25[15]
Benzofuran amide 6fEscherichia coli6.25[15]
Benzofuran pyrimidine 4c(various bacteria)6.64 - 11.22[16]
Benzofuran pyrimidine 6a(various bacteria)6.64 - 11.22[16]
Halogenated 3-benzofurancarboxylic acid IIIGram-positive bacteria50 - 200[17]
Halogenated 3-benzofurancarboxylic acid IVGram-positive bacteria50 - 200[17]
Halogenated 3-benzofurancarboxylic acid VIGram-positive bacteria50 - 200[17]
Halogenated 3-benzofurancarboxylic acid IIICandida albicans100[17]
Halogenated 3-benzofurancarboxylic acid VICandida parapsilosis100[17]
Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Chronic inflammation is a key contributor to numerous diseases. Benzofuran derivatives have demonstrated potent anti-inflammatory properties, primarily through the inhibition of pro-inflammatory mediators.[8]

Mechanisms of Action:

A primary mechanism of anti-inflammatory action for benzofuran derivatives is the inhibition of nitric oxide (NO) production in inflammatory cells like macrophages.[3] This is often achieved by downregulating the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) through the modulation of signaling pathways such as the NF-κB and MAPK pathways.[15][18]

Quantitative Data on Anti-inflammatory Activity:

The following table summarizes the anti-inflammatory activity of selected benzofuran derivatives, expressed as IC50 values for the inhibition of nitric oxide production.

Compound/DerivativeAssayIC50 (µM)Reference
Fluorinated benzofuran derivativeNO inhibition2.4 - 5.2[8]
Piperazine/benzofuran hybrid 5dNO inhibition52.23[3][19]
Compound 38NO inhibition5.28[7]
Antioxidant Activity: Scavenging Free Radicals

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's antioxidant defenses, is implicated in a wide range of diseases. Benzofuran derivatives have been identified as effective antioxidants.

Mechanisms of Action:

The antioxidant activity of benzofuran derivatives is attributed to their ability to donate a hydrogen atom or an electron to neutralize free radicals, such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical.

Structure-Activity Relationship (SAR):

The antioxidant capacity is influenced by the presence and position of hydroxyl groups on the benzofuran scaffold, as these groups can readily donate hydrogen atoms.

Quantitative Data on Antioxidant Activity:

The following table presents the antioxidant activity of selected benzofuran derivatives, expressed as IC50 values from the DPPH radical scavenging assay.

Compound/DerivativeIC50 (µM)Reference
1,3-benzofuran derivatives (61-63)8.27 - 10.59 (mM)[7]
7-methoxy-N-(substituted phenyl)benzofuran-2-carboxamide derivative-[7]
Indeno-Benzofuran derivative 3d0.015 (µmol/mL)[20]
Indeno-Benzofuran derivative 40.015 (µmol/mL)[20]
Benzofuran-thiazole hybrid 2g30.14[21]
5,7-dihydroxy-3,3-dimethyl-3H-benzofuran-2-one-[6][22]
5-hydroxy-3,3-dimethyl-3H-benzofuran-2-one-[6][22]
7-hydroxy-3,3-dimethyl-3H-benzofuran-2-one-[6][22]
Neuroprotective Activity: A Potential Avenue for Neurological Disorders

Benzofuran derivatives have shown promise in the context of neurodegenerative diseases like Alzheimer's and Parkinson's disease.[4][14]

Mechanisms of Action:

Their neuroprotective effects are thought to be multifactorial, involving:

  • Antioxidant and Anti-inflammatory activities: By mitigating oxidative stress and inflammation in the brain.

  • Inhibition of β-amyloid aggregation: Some derivatives can interfere with the formation of amyloid plaques, a hallmark of Alzheimer's disease.[14][23]

  • Modulation of neurotransmitter systems: Certain benzofurans can interact with receptors involved in neurotransmission.[9]

  • Collaboration with growth factors: Some derivatives enhance the neuroprotective activity of growth factors like IGF-1.[24]

Quantitative Data on Neuroprotective Activity:

Compound/DerivativeEffectReference
Benzofuran-2-carboxamide 1fPotent neuroprotection against NMDA-induced excitotoxicity[10][11][23]
Benzofuran-2-carboxamide 1jMarked anti-excitotoxic effects[10][11][23]
Benzofuran-based analogAChE-inhibitory activity (IC50: 0.058 µM)[25]
Cardiovascular Effects: From Antiarrhythmics to Vasodilators

Benzofuran derivatives have a notable history in cardiovascular medicine.[4][26][27][28]

Mechanisms of Action:

  • Ion Channel Modulation: The most well-known cardiovascular benzofuran derivative, amiodarone, is a potent antiarrhythmic agent that exerts its effects by blocking multiple ion channels, including potassium, sodium, and calcium channels.[19][29][30][31] This prolongs the cardiac action potential and refractory period.

  • Vasodilation: Some benzofuran derivatives act as vasodilators, potentially through mechanisms involving the relaxation of vascular smooth muscle.[26][27]

  • Anti-inflammatory and Antioxidant Effects: The cardiovascular benefits of some derivatives may also be linked to their ability to reduce inflammation and oxidative stress within the cardiovascular system.[32]

II. Key Signaling Pathways Modulated by Benzofuran Derivatives

The diverse pharmacological effects of benzofuran derivatives are a direct consequence of their ability to interact with and modulate key intracellular signaling pathways. Understanding these pathways is crucial for rational drug design and development.

Anticancer Signaling Pathways
  • VEGFR-2 Signaling Pathway: This pathway is a critical regulator of angiogenesis, the formation of new blood vessels that supply tumors with nutrients and oxygen. Benzofuran derivatives can inhibit VEGFR-2, thereby blocking downstream signaling cascades that promote endothelial cell proliferation, migration, and survival.[33][34][35][36][37]

    VEGFR2_Pathway cluster_downstream Downstream Signaling VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K Ras Ras VEGFR2->Ras Benzofuran Benzofuran Derivative Benzofuran->VEGFR2 Inhibits Proliferation Proliferation PLCg->Proliferation Akt Akt PI3K->Akt Survival Survival Akt->Survival Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation Migration Migration ERK->Migration

    Caption: VEGFR-2 signaling pathway and its inhibition by benzofuran derivatives.

  • EGFR Signaling Pathway: The EGFR pathway plays a crucial role in cell proliferation, survival, and differentiation. Its aberrant activation is a hallmark of many cancers. Benzofuran derivatives can inhibit EGFR, leading to the suppression of tumor growth.[3][4][5][6][21][38]

    EGFR_Pathway cluster_downstream Downstream Signaling EGF EGF EGFR EGFR EGF->EGFR Binds Grb2_Sos Grb2/Sos EGFR->Grb2_Sos PI3K PI3K EGFR->PI3K Benzofuran Benzofuran Derivative Benzofuran->EGFR Inhibits Ras Ras Grb2_Sos->Ras Raf Raf Ras->Raf Akt Akt PI3K->Akt Survival Survival Akt->Survival MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation

    Caption: EGFR signaling pathway and its inhibition by benzofuran derivatives.

Anti-inflammatory Signaling Pathway
  • NF-κB Signaling Pathway: The NF-κB pathway is a central regulator of inflammation. Upon activation by inflammatory stimuli, it translocates to the nucleus and induces the expression of pro-inflammatory genes. Benzofuran derivatives can inhibit this pathway, thereby reducing the production of inflammatory mediators.[1][15][18][22][32][39][40][41][42]

    NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Inflammatory Stimuli (e.g., LPS, Cytokines) IKK IKK Complex Stimuli->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB Releases NFkB_n NF-κB NFkB->NFkB_n Translocates Benzofuran Benzofuran Derivative Benzofuran->IKK Inhibits Gene_Expression Pro-inflammatory Gene Expression NFkB_n->Gene_Expression Induces

    Caption: NF-κB signaling pathway and its inhibition by benzofuran derivatives.

III. Experimental Protocols for Pharmacological Evaluation

The characterization of the pharmacological profile of benzofuran derivatives relies on a battery of standardized in-vitro and in-vivo assays. This section provides detailed, step-by-step methodologies for key experiments.

Anticancer Activity Assays

This colorimetric assay is widely used to assess the cytotoxic effects of compounds on cancer cells.

  • Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

  • Protocol:

    • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

    • Compound Treatment: Treat the cells with various concentrations of the benzofuran derivative for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).

    • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.

    • Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

    • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

    • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

This biochemical assay directly measures the inhibitory effect of a compound on the enzymatic activity of VEGFR-2.

  • Principle: The assay measures the transfer of a phosphate group from ATP to a substrate by the VEGFR-2 enzyme. The inhibitory effect is quantified by the reduction in substrate phosphorylation.

  • Protocol:

    • Reagent Preparation: Prepare solutions of recombinant human VEGFR-2, kinase buffer, ATP, and a suitable substrate (e.g., a poly(Glu, Tyr) peptide).

    • Compound Dilution: Prepare serial dilutions of the benzofuran derivative.

    • Assay Setup: In a 96-well plate, add the kinase buffer, VEGFR-2 enzyme, and the benzofuran derivative at various concentrations.

    • Reaction Initiation: Initiate the kinase reaction by adding a mixture of the substrate and ATP.

    • Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a defined period.

    • Detection: Stop the reaction and measure the amount of phosphorylated substrate using a suitable detection method (e.g., luminescence-based ATP consumption assay or an antibody-based method).

    • Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.

Antimicrobial Activity Assays

This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[13][20][27][43]

  • Protocol:

    • Inoculum Preparation: Prepare a standardized suspension of the test microorganism.

    • Serial Dilution: Serially dilute the benzofuran derivative in a liquid growth medium in a 96-well microtiter plate.

    • Inoculation: Inoculate each well with the microbial suspension.

    • Incubation: Incubate the plate under appropriate conditions for microbial growth.

    • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth.

This is a qualitative or semi-quantitative method to assess the antimicrobial activity of a compound.[2][16][17][26][44]

  • Protocol:

    • Plate Preparation: Prepare an agar plate evenly inoculated with the test microorganism.

    • Disk Application: Apply sterile paper disks impregnated with a known concentration of the benzofuran derivative onto the agar surface.

    • Incubation: Incubate the plate under suitable conditions.

    • Zone of Inhibition: Measure the diameter of the clear zone around the disk where microbial growth is inhibited. The size of the zone is proportional to the antimicrobial activity.

Anti-inflammatory Activity Assay

This assay measures the production of nitric oxide, a key inflammatory mediator, by macrophages.

  • Principle: The assay measures the concentration of nitrite (a stable product of NO) in the cell culture supernatant using the Griess reagent.

  • Protocol:

    • Cell Culture: Culture macrophages (e.g., RAW 264.7 cells) in a 96-well plate.

    • Compound and LPS Treatment: Pre-treat the cells with various concentrations of the benzofuran derivative, followed by stimulation with lipopolysaccharide (LPS) to induce NO production.

    • Incubation: Incubate the cells for a specified period (e.g., 24 hours).

    • Griess Reaction: Collect the cell culture supernatant and mix it with the Griess reagent.

    • Absorbance Measurement: Measure the absorbance at a wavelength of around 540 nm.

    • Data Analysis: Quantify the amount of nitrite produced and calculate the percentage of inhibition by the benzofuran derivative.

Antioxidant Activity Assay

This is a common and straightforward method to evaluate the antioxidant capacity of a compound.

  • Principle: The assay measures the ability of an antioxidant to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical, which results in a color change from violet to yellow.

  • Protocol:

    • Reagent Preparation: Prepare a solution of the benzofuran derivative at various concentrations and a solution of DPPH in a suitable solvent (e.g., methanol).

    • Reaction Mixture: Mix the benzofuran derivative solution with the DPPH solution.

    • Incubation: Incubate the mixture in the dark for a specific time.

    • Absorbance Measurement: Measure the decrease in absorbance of the DPPH solution at a wavelength of around 517 nm.

    • Data Analysis: Calculate the percentage of radical scavenging activity and determine the IC50 value.

IV. Conclusion and Future Directions

The benzofuran scaffold has unequivocally established itself as a cornerstone in the development of novel therapeutic agents. Its derivatives have demonstrated a remarkable breadth of pharmacological activities, targeting a multitude of diseases with diverse mechanisms of action. This guide has provided a comprehensive overview of their anticancer, antimicrobial, anti-inflammatory, antioxidant, neuroprotective, and cardiovascular properties, supported by quantitative data and detailed experimental protocols.

The future of benzofuran-based drug discovery lies in several key areas:

  • Rational Drug Design: A deeper understanding of the structure-activity relationships and the specific interactions of benzofuran derivatives with their biological targets will enable more rational and targeted drug design.

  • Hybrid Molecule Development: The continued exploration of hybrid molecules that combine the benzofuran scaffold with other pharmacophores holds immense promise for creating multi-target drugs with enhanced efficacy and reduced side effects.

  • Elucidation of Novel Mechanisms: Further research is needed to fully elucidate the intricate mechanisms of action for many benzofuran derivatives, which will open up new avenues for therapeutic intervention.

  • In-vivo and Clinical Studies: Promising candidates identified through in-vitro screening must be rigorously evaluated in preclinical and clinical studies to translate their pharmacological potential into tangible clinical benefits.

As our understanding of disease biology continues to grow, the versatile and privileged benzofuran scaffold will undoubtedly remain a fertile ground for the discovery and development of the next generation of innovative medicines.

V. References

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  • El-Sayed, N. F., El-Gamal, M. I., & El-Khouly, O. A. (2023). Discovery of enaminone-linked benzofuran derivatives as dual VEGFR-2/hCA IX inhibitors exhibiting hypoxia-mediated chemosensitization. RSC Medicinal Chemistry, 14(6), 1147-1161. [Link]

  • Wang, Y., Chen, Y., & Li, J. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Advances, 9(46), 26744-26763. [Link]

  • de Oliveira, A. C. C., de Faria, T. O., da Silva, A. L., & Kümmerle, A. E. (2020). New Benzofuran N-Acylhydrazone Reduces Cardiovascular Dysfunction in Obese Rats by Blocking TNF-Alpha Synthesis. Molecules, 25(16), 3749. [Link]

  • El-Khouly, O. A., El-Gamal, M. I., & El-Sayed, N. F. (2022). Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 2269-2296. [Link]

  • American Society for Microbiology. (2009). Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. ASM.org. [Link]

  • El-Gamal, M. I., El-Khouly, O. A., & El-Sayed, N. F. (2023). Structure activity relationship of benzofuran–nicotinonitrile derivatives as anti-cancer agents. Journal of the Iranian Chemical Society, 20(1), 1-21. [Link]

  • Aouad, M. R., Al-Sanea, M. M., & Eldehna, W. M. (2023). Anticancer therapeutic potential of benzofuran scaffolds. RSC Advances, 13(17), 11453-11475. [Link]

  • S., S., & K., P. (2021). Synthesis, Antimicrobial and Anti-inflammatory Activity of Some Novel Benzofuran Derivatives. Journal of Pharmaceutical Research, 20(2), 1-8. [Link]

  • Chen, Y., Chen, R., Yuan, R., Huo, L., Gao, H., Zhuo, Y., ... & Yang, S. (2023). Discovery of New Heterocyclic/Benzofuran Hybrids as Potential Anti-Inflammatory Agents: Design, Synthesis, and Evaluation of the Inhibitory Activity of Their Related Inflammatory Factors Based on NF-κB and MAPK Signaling Pathways. International Journal of Molecular Sciences, 24(4), 3575. [Link]

  • Creative Diagnostics. (n.d.). EGF/EGFR Signaling Pathway. Creative Diagnostics. [Link]

  • Temelli, B., & Çapan, G. (2025). Synthesis of Novel Benzofuran-Based Thiazole Hybrids and Investigation of Their Antioxidant and Anticholinesterase Activities. FABAD Journal of Pharmaceutical Sciences, 50(4), 231-243. [Link]

  • JoVE. (2025). A Broth Microdilution Method for Antibiotic Susceptibility Testing of Gram-Positive Bacteria. Journal of Visualized Experiments. [Link]

  • Farhat, J., Alzyoud, L., & Al-Omari, B. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Cancers, 14(9), 2196. [Link]

  • Chen, Y., Chen, R., Yuan, R., Huo, L., Gao, H., Zhuo, Y., ... & Yang, S. (2023). Discovery of New Heterocyclic/Benzofuran Hybrids as Potential Anti-Inflammatory Agents: Design, Synthesis, and Evaluation of the Inhibitory Activity of Their Related Inflammatory Factors Based on NF-κB and MAPK Signaling Pathways. International Journal of Molecular Sciences, 24(4), 3575. [Link]

  • Wikipedia. (2026). Amiodarone. Wikipedia. [Link]

  • ResearchGate. (n.d.). Schematic Diagram of NF-kB Activation. ResearchGate. [Link]

  • U., A., & M., K. (2010). Synthesis and Preliminary Evaluation of the Antimicrobial Activity of Selected 3-Benzofurancarboxylic Acid Derivatives. Molecules, 15(7), 4737-4745. [Link]

  • Ha, J. S., Park, S. S., & Kim, D. H. (2015). Neuroprotective and antioxidant effects of novel benzofuran-2-carboxamide derivatives. Archives of Pharmacal Research, 38(5), 746-754. [Link]

  • S., A. A., & K., S. K. (2016). Synthesis of Some Benzofuran Derivatives Containing Pyrimidine Moiety as Potent Antimicrobial Agents. International Journal of ChemTech Research, 9(5), 79-86. [Link]

  • Saqa, N. A., & Khalil-Moghaddam, S. (2022). In vitro antioxidant activity of Indeno-Benzofuran derivatives. Heterocyclic Communications, 28(1), 220-225. [Link]

  • Asif, M. (2016). Mini review on important biological properties of benzofuran derivatives. Journal of Analytical & Pharmaceutical Research, 3(2), 00050. [Link]

  • Sato, N., et al. (2016). Discovery of Benzofuran Derivatives That Collaborate With Insulin-Like Growth Factor 1 (IGF-1) to Promote Neuroprotection. ACS Medicinal Chemistry Letters, 7(8), 751-756. [Link]

  • I., C., et al. (2018). Synthesis of Benzofuran-2-One Derivatives and Evaluation of Their Antioxidant Capacity by Comparing DPPH Assay and Cyclic Voltammetry. Molecules, 23(3), 723. [Link]

  • AnyGenes. (n.d.). NF-κB Signaling Pathway – Functions, Disease Implications and Biomarker Analysis. AnyGenes. [Link]

  • Asif, M. (2016). Mini review on important biological properties of benzofuran derivatives. MOJ Bioorganic & Organic Chemistry, 3(2). [Link]

  • Farhat, J., Alzyoud, L., & Al-Omari, B. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Cancers, 14(9), 2196. [Link]

  • Flores-Bocanegra, L., et al. (2020). Exploring the Multi-Target Neuroprotective Chemical Space of Benzofuran Scaffolds: A New Strategy in Drug Development for Alzheimer's Disease. Frontiers in Chemistry, 8, 59. [Link]

  • Yang, Y., et al. (2020). Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role. Frontiers in Cell and Developmental Biology, 8, 599281. [Link]

  • Ahmed, S., et al. (2022). Exploring the Synergistic Anticancer Potential of Benzofuran–Oxadiazoles and Triazoles: Improved Ultrasound- and Microwave-Assisted Synthesis, Molecular Docking, Hemolytic, Thrombolytic and Anticancer Evaluation of Furan-Based Molecules. Molecules, 27(3), 999. [Link]

  • Lee, J. H., et al. (2024). Anticancer Evaluation of Novel Benzofuran–Indole Hybrids as Epidermal Growth Factor Receptor Inhibitors against Non-Small-Cell Lung Cancer Cells. Pharmaceuticals, 17(2), 231. [Link]

  • Dr. Oracle. (2025). What is the mechanism of action (MOA) of Amiodarone?. Dr. Oracle. [Link]

  • Eldehna, W. M., et al. (2021). Development of novel benzofuran-isatin conjugates as potential antiproliferative agents with apoptosis inducing mechanism in Colon cancer. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1475-1488. [Link]

  • K., A., & S., S. (2019). Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. Molecules, 24(8), 1529. [Link]

  • Ha, J. S., Park, S. S., & Kim, D. H. (2015). Neuroprotective and Antioxidant Eἀects of Novel Benzofuran-2-Carboxamide Derivatives. ResearchGate. [Link]

  • Deranged Physiology. (2024). Amiodarone. Deranged Physiology. [Link]

  • Ragab, F. A., et al. (2024). Modulatory potential of A novel benzofuran-derived compound against aluminium chloride-induced neurotoxicity and miRNA dysregulation: Biochemical and bio-analytical study. Biomedicine & Pharmacotherapy, 173, 116401. [Link]

  • Life in the Fast Lane. (2024). Amiodarone. LITFL. [Link]

  • ResearchGate. (n.d.). NF-κB and MAPK inflammatory pathways. ResearchGate. [Link]

  • Bio-Rad. (n.d.). Development - VEGF signaling via VEGFR2 - generic cascades Pathway Map. Bio-Rad. [Link]

  • Öztürk, H. (2025). The Vascular Endothelial Growth Factor Receptor (VEGFR) and Cancer. DergiPark. [Link]

  • CUSABIO. (n.d.). VEGF Signaling Pathway. CUSABIO. [Link]

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The Evolving Landscape of Drug Discovery: A Deep Dive into the Structure-Activity Relationship of Dihydrobenzofuran Carboxylic Acids

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The 2,3-dihydrobenzofuran scaffold is a privileged heterocyclic motif that has garnered significant attention in medicinal chemistry due to its presence in a wide array of biologically active natural products and synthetic compounds. The incorporation of a carboxylic acid functionality onto this scaffold provides a critical anchor for molecular interactions, paving the way for the development of potent and selective therapeutic agents. This in-depth technical guide explores the intricate structure-activity relationships (SAR) of dihydrobenzofuran carboxylic acids, offering a comprehensive overview for researchers, scientists, and drug development professionals. We will dissect the causal relationships behind experimental design, detail validated protocols for synthesis and biological evaluation, and present key data in a clear, comparative format.

Introduction: The Dihydrobenzofuran Carboxylic Acid Core - A Versatile Scaffold in Medicinal Chemistry

The dihydrobenzofuran ring system, a fusion of a benzene and a dihydrofuran ring, offers a unique three-dimensional architecture that is amenable to diverse chemical modifications. The addition of a carboxylic acid group introduces a key hydrogen bond donor and acceptor, as well as a potential site for ionic interactions, significantly influencing the pharmacokinetic and pharmacodynamic properties of the resulting molecules. This combination has proven fruitful in the pursuit of novel therapeutics across various disease areas, including oncology, inflammation, metabolic disorders, and neurology.[1][2][3]

This guide will navigate the SAR landscape of this important chemical class, moving from broad principles to specific, target-oriented applications. We will explore how subtle modifications to the dihydrobenzofuran core, the position and nature of the carboxylic acid, and the introduction of various substituents can dramatically impact biological activity.

Core Structure-Activity Relationship Principles

The biological activity of dihydrobenzofuran carboxylic acids is dictated by a delicate interplay of steric, electronic, and hydrophobic factors. Understanding these foundational principles is paramount for the rational design of new and improved therapeutic agents.

The Dihydrobenzofuran Scaffold: More Than Just a Bystander

The dihydrobenzofuran nucleus is not merely a passive scaffold but an active participant in molecular recognition. Key modifications and their observed impacts include:

  • Substitution on the Benzene Ring: The aromatic portion of the scaffold provides a broad surface for introducing substituents that can modulate lipophilicity, electronic properties, and interactions with the target protein. Halogenation, for instance, can enhance binding affinity through halogen bonding and improve metabolic stability.[4] The position of these substituents is also critical, with different isomers often exhibiting vastly different biological profiles.

  • Modifications at the C2 and C3 Positions: The stereochemistry and substitution at the C2 and C3 positions of the dihydrofuran ring are crucial determinants of activity. The introduction of alkyl groups, for example, can provide beneficial steric interactions within a binding pocket.[5] The relative stereochemistry of these substituents can also be a deciding factor in potency and selectivity.

The Carboxylic Acid: The "Anchor" for Biological Activity

The position of the carboxylic acid group on the dihydrobenzofuran scaffold significantly influences its interaction with biological targets. The most commonly explored positions are C2, C3, and C7.

  • C2-Carboxylic Acids: This substitution pattern has been successfully employed in the development of potent and subtype-selective PPARα agonists.[6][7] The carboxylic acid at this position often acts as a key pharmacophore, engaging in critical hydrogen bonding interactions with the receptor's ligand-binding domain.

  • C7-Carboxamides (derived from C7-Carboxylic Acids): Derivatives at the C7 position have shown promise as potent serotonin-3 (5-HT3) receptor antagonists and poly(ADP-ribose)polymerase-1 (PARP-1) inhibitors.[5][8][9] In these cases, the carboxylic acid is often converted to a carboxamide to introduce additional hydrogen bonding capabilities and modulate physicochemical properties.

The following diagram illustrates the key positions for substitution on the dihydrobenzofuran carboxylic acid scaffold.

workflow start Design Analogs synthesis Synthesis of Analogs start->synthesis purification Purification and Characterization (NMR, MS, HPLC) synthesis->purification in_vitro In Vitro Biological Evaluation (e.g., Enzyme Assays, Receptor Binding) purification->in_vitro sar_analysis SAR Analysis in_vitro->sar_analysis sar_analysis->start Iterative Design in_vivo In Vivo Efficacy and Toxicology Studies (for lead compounds) sar_analysis->in_vivo lead_optimization Lead Optimization in_vivo->lead_optimization

Sources

Methodological & Application

Application Note: Scalable Synthesis and Process Optimization of 5-Ethyl-2,3-dihydro-1-benzofuran-7-carboxylic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Document Type: Technical Protocol & Application Guide Target Audience: Synthetic Chemists, Process Engineers, and Drug Development Professionals Compound CAS: 108551-59-3

Introduction & Strategic Rationale

The 2,3-dihydrobenzofuran-7-carboxylic acid scaffold is a privileged pharmacophore, serving as a critical intermediate in the development of highly selective dopamine D2 receptor ligands[1] and 5-HT4 receptor agonists such as prucalopride[2].

When designing a scalable synthesis for 5-Ethyl-2,3-dihydro-1-benzofuran-7-carboxylic acid , chemists must choose between late-stage functionalization of a pre-formed core or de novo construction of the heterocycle. While directed ortho-lithiation (DoM) of 2,3-dihydrobenzofurans using n-BuLi/TMEDA followed by CO₂ quench is documented, the reaction can be sluggish, highly substrate-dependent, and difficult to scale under cryogenic conditions[3].

To ensure a highly reproducible and self-validating process, this protocol utilizes a Claisen rearrangement followed by an intramolecular Mitsunobu cyclization [4]. This approach provides absolute regiocontrol, avoids hazardous organolithium reagents at scale, and masks the carboxylic acid as a methyl ester to prevent unwanted side reactions during etherification.

Synthetic Workflow Visualization

Workflow N1 Methyl 5-ethylsalicylate (Starting Material) N2 Methyl 2-allyloxy- 5-ethylbenzoate N1->N2 Allylation N3 Methyl 3-allyl-5-ethyl- 2-hydroxybenzoate N2->N3 Claisen Rearrangement N4 Methyl 5-ethyl-2-hydroxy- 3-(2-hydroxyethyl)benzoate N3->N4 Ozonolysis & Reduction N5 Methyl 5-ethyl-2,3- dihydrobenzofuran-7-carboxylate N4->N5 Mitsunobu Cyclization N6 5-Ethyl-2,3-dihydro-1- benzofuran-7-carboxylic acid N5->N6 Saponification

Fig 1. Five-step synthetic workflow for 5-Ethyl-2,3-dihydro-1-benzofuran-7-carboxylic acid.

Step-by-Step Experimental Protocols

Step 1: O-Allylation of Methyl 5-ethylsalicylate

Causality: The free phenolic OH must be allylated to set up the subsequent sigmatropic rearrangement. Acetone is chosen as the solvent because it provides the optimal reflux temperature (56 °C) for Sₙ2 displacement without causing ester hydrolysis.

  • Charge a 2 L round-bottom flask with Methyl 5-ethylsalicylate (100 g, 0.55 mol), anhydrous K₂CO₃ (114 g, 0.83 mol, 1.5 eq), and acetone (1.0 L).

  • Add allyl bromide (80 g, 0.66 mol, 1.2 eq) dropwise over 30 minutes at room temperature.

  • Heat the suspension to reflux for 12 hours. Self-Validation: Monitor by TLC (Hexanes/EtOAc 9:1); the highly fluorescent starting material spot must completely disappear.

  • Cool to room temperature, filter off the inorganic salts, and concentrate the filtrate in vacuo.

  • Dissolve the residue in EtOAc (800 mL), wash with water (2 × 300 mL) and brine, dry over Na₂SO₄, and evaporate to yield Methyl 2-allyloxy-5-ethylbenzoate as a pale oil.

Step 2: Thermal Claisen Rearrangement

Causality: Heating the allyl ether drives a [3,3]-sigmatropic rearrangement, migrating the allyl group exclusively to the ortho position (C-3). N,N-diethylaniline is used as a high-boiling solvent to prevent oxidative degradation of the newly formed phenol.

  • Dissolve the crude allyl ether (110 g) in N,N-diethylaniline (300 mL).

  • Degas the solution by sparging with N₂ for 20 minutes. Critical Step: Oxygen must be excluded to prevent radical-mediated polymerization at high temperatures.

  • Heat the mixture to 200 °C for 8 hours under an N₂ atmosphere.

  • Cool to room temperature and dilute with Et₂O (1.0 L).

  • Wash the organic layer with cold 2M HCl (3 × 400 mL) to remove the N,N-diethylaniline.

  • Extract the organic layer with 1M NaOH (3 × 300 mL). Acidify the combined aqueous layers with conc. HCl to pH 2, and back-extract with EtOAc.

  • Dry and concentrate to afford Methyl 3-allyl-5-ethyl-2-hydroxybenzoate .

Step 3: Reductive Ozonolysis

Causality: Ozonolysis cleaves the terminal alkene. By immediately quenching the ozonide with NaBH₄, the intermediate aldehyde is reduced in situ to a primary alcohol. This bypasses the isolation of the unstable aldehyde and directly provides the required 2-hydroxyethyl side chain.

  • Dissolve the rearranged phenol (80 g, 0.36 mol) in a mixture of CH₂Cl₂ (600 mL) and MeOH (150 mL).

  • Cool the solution to -78 °C. Bubble O₃/O₂ gas through the solution until a persistent blue color appears (indicating excess ozone).

  • Purge the solution with N₂ for 15 minutes to remove unreacted ozone.

  • Add NaBH₄ (41 g, 1.08 mol, 3.0 eq) in small portions.

  • Allow the reaction to warm to room temperature and stir for 4 hours.

  • Quench carefully with saturated NH₄Cl (200 mL). Extract with CH₂Cl₂, dry, and concentrate to yield Methyl 5-ethyl-2-hydroxy-3-(2-hydroxyethyl)benzoate .

Step 4: Intramolecular Mitsunobu Cyclization

Causality: The Mitsunobu reaction selectively activates the primary aliphatic alcohol (via an alkoxyphosphonium intermediate) for intramolecular Sₙ2 attack by the adjacent phenoxide. This creates the 5-membered dihydrobenzofuran ring under mild, neutral conditions, avoiding ester hydrolysis.

  • Dissolve the diol intermediate (70 g, 0.31 mol) and Triphenylphosphine (PPh₃) (98 g, 0.37 mol, 1.2 eq) in anhydrous THF (700 mL) under N₂.

  • Cool the solution to 0 °C.

  • Add Diisopropyl azodicarboxylate (DIAD) (75 g, 0.37 mol, 1.2 eq) dropwise over 1 hour. Critical Step: Maintain the temperature below 5 °C during addition to prevent premature decomposition of the betaine intermediate.

  • Stir at room temperature for 12 hours.

  • Concentrate the solvent. Triturate the residue with cold Et₂O/Hexanes (1:1) to precipitate triphenylphosphine oxide (TPPO). Filter and concentrate the filtrate.

  • Purify via short-path silica plug to yield Methyl 5-ethyl-2,3-dihydrobenzofuran-7-carboxylate .

Step 5: Saponification

Causality: Base-catalyzed hydrolysis converts the methyl ester to the final active pharmaceutical intermediate (API) building block.

  • Dissolve the ester (60 g, 0.29 mol) in THF (300 mL) and add a solution of LiOH·H₂O (36 g, 0.87 mol, 3.0 eq) in H₂O (300 mL).

  • Heat to 50 °C for 4 hours.

  • Remove THF in vacuo. Dilute the aqueous phase with water (200 mL) and wash with Et₂O (100 mL) to remove organic impurities.

  • Acidify the aqueous layer to pH 2 using 2M HCl.

  • Collect the resulting white precipitate by vacuum filtration, wash with cold water, and dry under high vacuum at 45 °C to yield pure 5-Ethyl-2,3-dihydro-1-benzofuran-7-carboxylic acid .

Mechanistic Insight: Mitsunobu Ring Closure

Mechanism M1 PPh3 + DIAD M2 Huisgen Zwitterion M1->M2 Adduct formation M3 Phenol Deprotonation (Ar-O⁻ Formation) M2->M3 Proton transfer M4 Alkoxyphosphonium Ion (Aliphatic OH Activation) M3->M4 Alcohol displacement M5 Intramolecular SN2 Ring Closure M4->M5 Phenoxide attack M6 2,3-Dihydrobenzofuran Core M5->M6 - OPPh3

Fig 2. Mechanistic pathway of the intramolecular Mitsunobu cyclization.

Quantitative Data & Characterization Summary

The following table summarizes the expected yields, purity profiles, and key diagnostic ¹H NMR shifts (measured in CDCl₃) to self-validate the success of each synthetic step.

StepIntermediate StructureExpected YieldPurity (HPLC)Key Diagnostic ¹H NMR Peaks (CDCl₃, 400 MHz)
1 Methyl 2-allyloxy-5-ethylbenzoate94%>98.0%δ 6.05 (m, 1H, =CH ), 4.60 (dt, 2H, O-CH ₂)
2 Methyl 3-allyl-5-ethyl-2-hydroxybenzoate88%>95.0%δ 10.82 (s, 1H, Ar-OH ), 3.40 (d, 2H, Ar-CH ₂)
3 Methyl 5-ethyl-2-hydroxy-3-(2-hydroxyethyl)benzoate81%>95.0%δ 3.95 (t, 2H, CH ₂-OH), 2.90 (t, 2H, Ar-CH ₂)
4 Methyl 5-ethyl-2,3-dihydrobenzofuran-7-carboxylate90%>99.0%δ 4.65 (t, 2H, Ring O-CH ₂), 3.25 (t, 2H, Ring Ar-CH ₂)
5 5-Ethyl-2,3-dihydro-1-benzofuran-7-carboxylic acid 96%>99.5%δ 12.50 (br s, 1H, COOH), ester O-CH ₃ peak at δ 3.90 absent

References

  • Takao, F., Sasaki, S., Maeda, M., et al. "New Fluorinated Dopamine D2 Ligands with Benzofuran Skeleton. The Synthesis and in Vitro Evaluation." Chemical and Pharmaceutical Bulletin, 1993, 41(2), 296-300. URL: [Link]1]

  • Whisler, M. C., MacNeil, S., Snieckus, V., Beak, P. "Are n-BuLi/TMEDA-Mediated Arene Ortholithiations Directed? Substituent-Dependent Rates, Substituent-Independent Mechanisms." Journal of the American Chemical Society, 2000, 122(30), 712-727. URL: [Link]3]

  • Macinnes, I., et al. "Stereoselective Syntheses of the 2-Isopropenyl-2,3-dihydrobenzofuran Nucleus: Potential Chiral Building Blocks for the Syntheses of Tremetone, Hydroxytremetone, and Rotenone." The Journal of Organic Chemistry, 2007, 72(9), 3460-3466. URL: [Link]4]

  • Movetis NV / Johnson & Johnson. "Preparation method of 2, 3-dihydrobenzofuran compound." Google Patents (Patent CN102942542A). URL: 2]

Sources

Application Note: Palladium-Catalyzed Synthesis of Dihydrobenzofurans

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Type: Advanced Application Note & Validated Protocols

Introduction & Strategic Rationale

This guide details the mechanistic rationale and self-validating experimental protocols for synthesizing dihydrobenzofurans, focusing on two primary modalities: ligand-directed C(sp3)-H activation and the carboalkoxylation of 2-allylphenols[2][3].

Mechanistic Pathways & Catalytic Cycle

Understanding the underlying causality of the catalytic cycle is essential for rational reaction optimization. The synthesis of dihydrobenzofurans via palladium catalysis generally proceeds through a Pd(0)/Pd(II) cycle[2].

The Concerted Metalation Deprotonation (CMD) Pathway

In methodologies utilizing C(sp3)-H bond cleavage, the reaction mechanism is heavily reliant on the Concerted Metalation Deprotonation (CMD) pathway[2]. When utilizing precatalysts like Pd(OAc)₂, the acetate ligand is not merely a counterion; it plays a critical dual role. It coordinates to the palladium center while simultaneously acting as an intramolecular base to abstract the proton from the adjacent C(sp3)-H bond[2]. This concerted action significantly lowers the activation barrier for C-H cleavage, forming a stable palladacycle intermediate before reductive elimination yields the final cyclic product[2].

G Pd0 Pd(0) Catalyst OxAdd Oxidative Addition (Ar-X) Pd0->OxAdd + Ar-X Pd2 Pd(II) Intermediate [Pd(Ar)(X)L_n] OxAdd->Pd2 CMD Concerted Metalation Deprotonation (CMD) Pd2->CMD Base, Ligand Palladacycle Palladacycle Intermediate CMD->Palladacycle C(sp3)-H Cleavage RedElim Reductive Elimination Palladacycle->RedElim RedElim->Pd0 Catalyst Regeneration Product Dihydrobenzofuran Product RedElim->Product

Catalytic cycle for the Pd-catalyzed synthesis of dihydrobenzofurans via CMD C(sp3)-H activation.

Quantitative Data & Spectroscopic Benchmarks

To establish a self-validating system, researchers must benchmark their yields and spectroscopic data against established norms. The following table summarizes the quantitative data for a standard carboalkoxylation derivative, 2,3-Dihydro-7-methyl-2-(iodomethyl)benzofuran[3].

Table 1: Benchmark Data for 2,3-Dihydro-7-methyl-2-(iodomethyl)benzofuran Synthesis

ParameterSpecification / Value
Molecular Formula C₁₀H₁₁IO[3]
Molecular Weight 274.09 g/mol [3]
Typical Yield 80% - 90%[3]
¹H NMR Key Signals (δ) ~2.2 (s, 3H), ~2.8 (dd, 1H), ~3.2 (dd, 1H), ~3.4 (m, 2H), ~4.8 (m, 1H), ~6.7-7.0 (m, 3H)[3]
¹³C NMR Key Signals (δ) ~10.0, ~16.0, ~35.0, ~82.0, ~120.0, ~125.0, ~128.0, ~157.0[3]

Validated Experimental Protocols

The following protocols are designed to ensure high reproducibility. The causality behind each step is explained to empower the operator with troubleshooting capabilities.

Workflow Prep Reaction Setup Inert Atmosphere Reagents Add Substrate, Pd(OAc)2, Ligand, Base, Solvent Prep->Reagents Heat Thermal Activation (80-120 °C) Reagents->Heat Quench Quench & Extract (Aq. Na2S2O3 / EtOAc) Heat->Quench Purify Column Chromatography Silica Gel Quench->Purify Analyze NMR / MS Characterization Purify->Analyze

Step-by-step experimental workflow for the palladium-catalyzed synthesis of dihydrobenzofurans.

Protocol A: Carboalkoxylation of 2-Allylphenols with Aryl Triflates

This method allows for the synthesis of complex dihydrobenzofuran derivatives by coupling 2-allylphenols with aryl triflates[3].

Step-by-Step Methodology:

  • Preparation: Flame-dry a Schlenk flask under vacuum and backfill with ultra-high purity Argon. Causality: Pd(0) intermediates are highly sensitive to oxidation; atmospheric oxygen will prematurely terminate the catalytic cycle.

  • Reagent Loading: Add the 2-allylphenol derivative (1.0 equiv), aryl triflate (1.2 equiv), Pd(OAc)₂ (5 mol%), a suitable phosphine ligand (10 mol%), and a mild base (e.g., Cs₂CO₃, 2.0 equiv)[3].

  • Solvent Addition: Inject anhydrous, degassed solvent (e.g., Toluene or DMF) via syringe.

  • Thermal Activation: Stir the reaction mixture at 80–120 °C. Monitor progression via TLC. The reaction is typically complete within a few hours[3].

  • Quenching: Upon completion, cool to room temperature and quench by adding saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution[3]. Causality: Thiosulfate acts as a reducing agent to neutralize any oxidative byproducts or excess iodine (if iodination cascades are used), preventing product degradation during workup[3].

  • Extraction & Washing: Separate the organic layer. Wash sequentially with saturated aqueous sodium bicarbonate and brine[3]. Dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure[3].

  • Purification: Purify the crude product via flash column chromatography on silica gel using a hexane/ethyl acetate gradient[3].

Protocol B: Analytical Characterization (NMR & MS)

Proper characterization is required to validate the structural integrity of the synthesized scaffold, such as 5-Fluoro-2,3-dihydrobenzofuran[1].

Step-by-Step Methodology:

  • NMR Preparation: Accurately weigh 5-10 mg of the purified compound[1]. Dissolve completely in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean vial[1].

  • Standardization: Add a known internal standard (e.g., TMS) to ensure accurate chemical shift referencing[1]. Vortex thoroughly and transfer to a 5 mm NMR tube[1].

  • Mass Spectrometry (MS): Dissolve a 1 mg aliquot in a volatile organic solvent (e.g., methanol or dichloromethane)[1]. Introduce the sample into the MS via a direct insertion probe or GC inlet to confirm the molecular ion mass[1].

Troubleshooting & Process Optimization

  • Catalyst Deactivation (Black Palladium Formation):

    • Observation: The reaction mixture turns opaque black, and conversion stalls.

    • Causality: The Pd(0) intermediate has aggregated into inactive bulk metal nanoparticles.

    • Solution: Increase the steric bulk of the phosphine ligand (e.g., switching from PPh₃ to XPhos or DavePhos) to better stabilize the monomeric Pd(0) species. Ensure rigorous degassing of solvents.

  • Poor Regioselectivity in C-H Activation:

    • Observation: Formation of unwanted constitutional isomers (e.g., C(sp2)-H activation instead of C(sp3)-H).

    • Causality: The activation barrier for competing C-H bonds is too similar under the chosen conditions.

    • Solution: Modulate the base. Switching to pivalic acid/pivalate bases often enhances the selectivity of the CMD transition state due to the increased steric bulk of the pivalate directing the metalation away from more hindered sites.

References

  • Recent advances in theoretical studies on ligand-controlled selectivity of nickel- and palladium-catalyzed cross-coupling reactions Source: rhhz.net URL:[Link]

Sources

Application Note: Advanced HPLC Purification and Chiral Resolution of Dihydrobenzofuran Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Dihydrobenzofurans (DHBFs) are privileged structural motifs ubiquitous in bioactive natural products (e.g., lignanamides and neolignans) and synthetic pharmaceuticals, including poly(ADP-ribose) polymerase-1 (PARP-1) inhibitors and PPARα agonists[1][2][3]. The pharmacological efficacy of these molecules is heavily dictated by the stereogenic centers at the C-2 and C-3 positions of the dihydrobenzofuran ring. Consequently, isolating pure diastereomers and enantiomers from complex crude extracts or synthetic racemic mixtures is a critical bottleneck. This guide details robust, scalable High-Performance Liquid Chromatography (HPLC) methodologies designed to systematically isolate and resolve DHBF derivatives.

Mechanistic Principles of DHBF Separation

A successful DHBF purification strategy relies on a two-dimensional approach: achiral reverse-phase separation followed by chiral normal-phase resolution. Understanding the causality behind these chromatographic choices is essential for method optimization.

Reverse-Phase (RP) Achiral Separation: Initial purification of DHBFs from crude mixtures typically employs RP-HPLC using C18 stationary phases. For acidic DHBF derivatives, such as 2,3-dihydrobenzofuran-2-carboxylic acids, the addition of 0.1% Trifluoroacetic acid (TFA) to the mobile phase is strictly required. TFA acts as an ion-pairing agent and suppresses carboxylate ionization, thereby eliminating peak tailing and improving resolution[3]. In cases where target DHBFs co-elute with structurally similar elimination by-products (e.g., alkene impurities during radiotracer synthesis), standard C18 columns often fail. Switching to a Pentafluorophenyl (PFP) column provides orthogonal selectivity. The PFP phase leverages π-π, dipole-dipole, and shape-selective interactions enabled by the fluorine atoms to resolve these critical pairs[4].

Normal-Phase Chiral Resolution: Because enantiomers possess identical physicochemical properties in achiral environments, their separation necessitates Chiral Stationary Phases (CSPs). Polysaccharide-derived CSPs, such as Chiralpak AD-H (amylose tris(3,5-dimethylphenylcarbamate)) and Chiralcel OJ (cellulose tris(4-methylbenzoate)), are highly effective for DHBFs[5][6]. The chiral recognition mechanism relies on hydrogen bonding, steric fit, and π-π interactions within the chiral grooves of the polymer. Normal-phase elution (e.g., hexane with isopropanol or ethanol modifiers) maximizes these interactions by preventing the solvent from outcompeting the analyte for hydrogen-bonding sites on the CSP[5][7].

Purification Workflow

Workflow A Crude Dihydrobenzofuran Synthesis/Extract B Sample Pre-treatment (Filtration, Liquid-Liquid Extraction) A->B C Achiral Preparative HPLC (C18 Reverse-Phase) B->C D Diastereomer/Regioisomer Fractions C->D E Chiral HPLC Resolution (Polysaccharide CSPs) D->E F Enantiopure DHBFs (>95% ee) E->F G Orthogonal Validation (NMR, LC-MS, Circular Dichroism) F->G

Figure 1: Two-dimensional HPLC purification workflow for dihydrobenzofuran derivatives.

Experimental Protocols

Protocol A: Preparative RP-HPLC for Diastereomer Isolation

Objective: Isolate target DHBF diastereomers from synthetic reaction mixtures or complex plant extracts (e.g., Toona sinensis roots)[8].

Materials:

  • Column: Preparative C18 column (e.g., Purospher RP-18, 12 μm, 250 × 50 mm)[8] or PFP column (250 × 10 mm, 5 μm) for alkene impurities[4].

  • Mobile Phase A: Ultrapure Water + 0.1% TFA (v/v).

  • Mobile Phase B: HPLC-grade Acetonitrile + 0.1% TFA (v/v).

Step-by-Step Procedure:

  • Sample Preparation: Dissolve the crude DHBF mixture in a compatible injection solvent (e.g., 50:50 Water:Acetonitrile). Filter through a 0.22 μm PTFE syringe filter to remove particulates that could foul the preparative column.

  • System Equilibration: Flush the column with 5 column volumes (CV) of 20% Mobile Phase B at a flow rate of 40 mL/min (for 50 mm ID columns) or 8 mL/min (for 10 mm ID columns)[4][8].

  • Gradient Elution:

    • 0–5 min: Isocratic hold at 20% B to focus the analyte band at the head of the column.

    • 5–65 min: Linear gradient from 20% B to 85% B to elute diastereomers sequentially.

    • 65–80 min: Linear gradient from 85% B to 100% B for column washing[8].

  • Detection & Fraction Collection: Monitor UV absorbance at 210 nm and 254 nm. Collect fractions based on threshold peak triggering.

  • Post-Processing: Pool fractions containing the desired diastereomers (verified by analytical LC-MS) and lyophilize to obtain the purified intermediate.

Protocol B: Chiral HPLC for Enantiomer Resolution

Objective: Resolve racemic DHBF mixtures into pure enantiomers (>95% ee) for downstream biological evaluation[1][6].

Materials:

  • Column: Chiralpak AD-H or Chiralcel OJ (250 × 4.6 mm for analytical; scale up to 250 × 20 mm for semi-prep)[5][6].

  • Mobile Phase: Hexane / Isopropanol (e.g., 90:10 v/v).

Step-by-Step Procedure:

  • Sample Preparation: Dissolve the diastereomerically pure DHBF in the mobile phase (Hexane/Isopropanol). Critical Step: Ensure the absolute absence of water in the sample, as moisture will deactivate normal-phase CSPs and degrade resolution.

  • Equilibration: Run the mobile phase at 1.0 mL/min until the baseline is stable (approx. 30 mins).

  • Isocratic Elution: Inject the sample (e.g., 10-20 μL for analytical). Maintain a constant flow of 90:10 Hexane:Isopropanol at 25 °C[7].

  • Detection: Monitor via UV (e.g., 254 nm). For advanced setups, couple the UV detector in-line with a Circular Dichroism (CD) detector to simultaneously monitor chiroptical properties[5].

  • Evaluation: Calculate the enantiomeric excess (ee). If ee < 95%, adjust the alcohol modifier concentration (e.g., decrease to 2% Isopropanol to increase retention time and chiral recognition)[6].

Quantitative Chromatographic Data

The following table summarizes validated HPLC parameters for various DHBF derivatives across different purification stages:

Target Compound / SourcePurification StageColumn SpecificationMobile PhaseFlow RateElution Mode
PPARα Agonist (DHBF-2-carboxylic acid)Preparative AchiralRP C-18 (30 × 300 mm)45% ACN / 55% Water (0.1% TFA)N/AIsocratic
Toonin C (DHBF Norlignan)Preparative AchiralPurospher RP-18 (12 μm, 250 × 50 mm)Water / ACN40 mL/minGradient
Licochalcone A Congeners Semi-Prep AchiralYMC-Pack ODS AQ (10 μm, 250 × 10 mm)Water / ACN1.5 mL/minGradient
18F-TAK-875 Derivative Semi-Prep AchiralPhenomenex Luna PFP(2) (5 μm, 250 × 10 mm)50% ACN / 50% Water (0.1% TFA)8.0 mL/minIsocratic
Lobechinenoids A-D Analytical ChiralChiralpak AD-HHexane / EthanolN/ANormal-Phase
3,3-Disubstituted-2,3-DHBFs Analytical ChiralDaicel Chiralcel IC (250 × 4.6 mm)90% Hexane / 10% Isopropanol1.0 mL/minNormal-Phase
2-Isopropenyl-2,3-DHBF Analytical ChiralChiralcel OJ (10 μm, 250 × 4.6 mm)98% Hexane / 2% IsopropanolN/ANormal-Phase

Self-Validating Systems and Orthogonal Analysis

A robust purification protocol must be a self-validating system. Relying solely on UV peak purity is insufficient for DHBFs due to the potential co-elution of structurally similar lignans or synthetic by-products. The purification workflow must be coupled with orthogonal analytical techniques to ensure absolute trustworthiness:

  • Mass Spectrometry (LC-MS/MS): Confirm the exact mass and fragmentation pattern of the isolated peaks to rule out co-eluting isobars[9].

  • NMR Spectroscopy: Perform 1H, 13C, and 2D NMR (HSQC, HMBC) to confirm the regiochemistry of the dihydrobenzofuran ring closure and the relative stereochemistry of the C-2/C-3 substituents[9][10].

  • Chiroptical Validation: The absolute configuration of the isolated enantiomers must be definitively assigned. This is achieved by comparing the experimental Circular Dichroism (CD) spectra with Time-Dependent Density Functional Theory (TDDFT) calculated spectra, or by utilizing Rh2(OCOCF3)4-induced circular dichroism (ICD) methods[1][5].

References

  • Stereochemical investigations of bioactive dihydrobenzofuran-type lignanamides from Solanum lyratum: chiral resolution, in vitro and in silico profiling. rsc.org.[Link]

  • Chiral separation of two diastereomeric pairs of enantiomers of novel alkaloid-lignan hybrids from Lobelia chinensis and determination of the tentative absolute configuration. nih.gov.[Link]

  • New Limonoids and a Dihydrobenzofuran Norlignan from the Roots of Toona sinensis. mdpi.com.[Link]

  • Isolation and structural characterization of dihydrobenzofuran congeners of licochalcone A. nih.gov.[Link]

  • Discovery and Structure–Activity Relationship of Novel 2,3-Dihydrobenzofuran-7-carboxamide and 2,3-Dihydrobenzofuran-3(2H)-one-7-carboxamide Derivatives as Poly(ADP-ribose)polymerase-1 Inhibitors. nih.gov.[Link]

  • Novel 2,3-Dihydrobenzofuran-2-carboxylic Acids: Highly Potent and Subtype-Selective PPARα Agonists. amazonaws.com.[Link]

  • Enantioselective Synthesis of 3,3-Disubstituted-2,3-dihydrobenzofurans by Intramolecular Heck-Matsuda/Carbonylation/Stille Coupl. usp.br.[Link]

  • Stereoselective Syntheses of the 2-Isopropenyl-2,3-dihydrobenzofuran Nucleus: Potential Chiral Building Blocks for the Syntheses of Tremetone, Hydroxytremetone, and Rotenone. acs.org.[Link]

  • Ganodone, a Bioactive Benzofuran from the Fruiting Bodies of Ganoderma tsugae. acs.org.[Link]

  • A high molar activity 18F-labeled TAK-875 derivative for PET imaging of pancreatic β-cells. amazonaws.com.[Link]

Sources

Application Notes & Protocols: 5-Ethyl-2,3-dihydro-1-benzofuran-7-carboxylic Acid in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Pharmacophore Rationale & Structural Significance

5-Ethyl-2,3-dihydro-1-benzofuran-7-carboxylic acid (CAS 108551-59-3) is a highly specialized, versatile building block in medicinal chemistry. Rather than serving as an active pharmaceutical ingredient (API) on its own, it is a privileged scaffold used to construct high-affinity ligands across multiple therapeutic areas.

Its structural architecture provides three critical features for rational drug design:

  • The Dihydrobenzofuran Core : Acts as a conformationally restricted bioisostere for indole or benzamide rings. It offers superior metabolic stability while maintaining crucial hydrogen-bond acceptor capabilities via the oxygen atom[1].

  • The 7-Carboxylic Acid Handle : Serves as the primary functionalization site. When converted to a carboxamide, it mimics the nicotinamide pharmacophore or the orthopramide binding motif, enabling high-affinity interactions with diverse targets[2].

  • The 5-Ethyl Substituent : Provides precise lipophilic bulk (modulating

    
    ). This ethyl group is critical for anchoring the molecule into hydrophobic receptor pockets and optimizing blood-brain barrier (BBB) penetration for central nervous system (CNS) agents[1].
    

Key Therapeutic Applications

A. Dopamine D2 Receptor Radioligands (PET Imaging)

The benzofuran-7-carboxamide skeleton is a highly selective scaffold for D2 receptor antagonism. By coupling 5-ethyl-2,3-dihydro-1-benzofuran-7-carboxylic acid with chiral pyrrolidinyl amines, researchers have developed potent D2 ligands. Notably, fluorinated derivatives of this scaffold serve as precursors for


-labeled radiotracers used in Positron Emission Tomography (PET)[1]. The 5-ethyl group restricts the conformational flexibility of the molecule, locking it into an orientation that maximizes binding affinity in the striatum.

D2_Pathway Tracer 18F-Benzofuran Radiotracer D2R Dopamine D2 Receptor Tracer->D2R High Affinity Binding Gi Gi/o Protein D2R->Gi Activation AC Adenylyl Cyclase Gi->AC Inhibition cAMP Decreased cAMP AC->cAMP Downstream Effect

Caption: D2 receptor signaling pathway and radioligand binding mechanism.

B. Poly(ADP-ribose) Polymerase-1 (PARP-1) Inhibition

In oncology, 2,3-dihydrobenzofuran-7-carboxamide derivatives have been discovered as potent PARP-1 inhibitors[2]. The carboxamide moiety forms essential hydrogen bonds with the catalytic domain of PARP-1 (specifically interacting with Ser904 and Gly863), mimicking the natural substrate NAD


. The 5-ethyl group enhances the hydrophobic interactions within the active site, yielding lead compounds with micromolar to nanomolar inhibitory profiles[2].
C. Serotonin (5-HT4) Receptor Agonism & GI Motility

The 2,3-dihydrobenzofuran-7-carboxamide core is the defining pharmacophore of several prokinetic agents, most notably prucalopride[3]. While prucalopride utilizes a 4-amino-5-chloro substitution pattern, the 5-ethyl analog is utilized in structure-activity relationship (SAR) studies to evaluate how lipophilic substitutions at the 5-position influence 5-HT4 receptor selectivity over 5-HT3 receptors. The core facilitates acetylcholine release in the gastrointestinal tract, stimulating colonic peristalsis without crossing into the CNS, provided the overall polarity is tightly controlled[3].

Quantitative Structure-Activity Relationship (SAR) Data

To facilitate cross-target comparison, the binding affinities of key derivatives synthesized from the 5-ethyl-2,3-dihydro-1-benzofuran-7-carboxylic acid core are summarized below:

Target / ApplicationDerivative TypeBinding Affinity (IC

/ K

)
Key Structural Role of 5-Ethyl Group
Dopamine D2 Receptor Fluorinated

-[(1-ethyl-2-pyrrolidinyl)methyl] analog
IC

= 17 – 36 nM
Anchors into hydrophobic cleft; optimizes BBB penetration.
PARP-1 Enzyme DHBF-7-carboxamide lead (Compound 3)IC

= 9.45 µM
Enhances hydrophobic interactions in the NAD

binding pocket.
5-HT4 Receptor Prucalopride analogs (Prokinetics)K

> 150-fold selectivity
Modulates

to restrict CNS entry, maximizing GI localization.

Validated Experimental Protocol: Mild Amidation Workflow

Objective: Synthesize a target benzofuran-7-carboxamide (e.g., D2 ligand precursor) from 5-ethyl-2,3-dihydro-1-benzofuran-7-carboxylic acid without racemizing the incoming chiral amine.

Causality & Rationale: Traditional acyl chloride formation (using


 or oxalyl chloride) can degrade the electron-rich benzofuran ring and cause racemization of sensitive chiral amines. We utilize an EDC/HOBt coupling strategy. HOBt forms a stable, active ester intermediate that prevents racemization, while DIPEA acts as a non-nucleophilic base to keep the amine unprotonated and reactive.

Synthesis SM 5-Ethyl-2,3-dihydro-1-benzofuran- 7-carboxylic acid Act EDC/HOBt Activation (Forms Active Ester) SM->Act DMF, DIPEA, 0°C Amine Chiral Amine Addition (e.g., Pyrrolidinyl derivative) Act->Amine IPC: LC-MS Validation Prod Benzofuran-7-carboxamide Target Scaffold Amine->Prod Mild Amidation

Caption: Self-validating synthetic workflow for benzofuran-7-carboxamide derivatives.

Step-by-Step Methodology
  • Reagent Preparation & Activation:

    • Dissolve 1.0 equivalent (eq) of 5-ethyl-2,3-dihydro-1-benzofuran-7-carboxylic acid in anhydrous DMF (0.2 M concentration) under an inert argon atmosphere. Causality: Anhydrous DMF prevents the hydrolysis of the highly reactive EDC intermediate.

    • Cool the solution to 0 °C using an ice bath.

    • Add 1.5 eq of DIPEA (N,N-Diisopropylethylamine), followed by 1.2 eq of HOBt (Hydroxybenzotriazole) and 1.2 eq of EDC·HCl. Stir at 0 °C for 30 minutes.

  • System Self-Validation (In-Process Control 1):

    • Validation Step: Quench a 10 µL aliquot of the reaction mixture into 1 mL of methanol. Analyze via LC-MS. The system is validated to proceed only when the mass of the starting material (

      
       191 [M-H]
      
      
      
      ) is completely replaced by the HOBt-active ester intermediate or the methyl ester quench product.
  • Amine Coupling:

    • Add 1.1 eq of the desired chiral amine (e.g., (S)-(1-ethylpyrrolidin-2-yl)methanamine) dropwise to the 0 °C solution.

    • Allow the reaction to slowly warm to room temperature and stir for 12 hours.

  • System Self-Validation (In-Process Control 2):

    • Validation Step: Perform TLC (Thin Layer Chromatography) using a 9:1 DCM:MeOH system. The disappearance of the active ester spot and the appearance of a lower-

      
       UV-active spot confirms successful amidation.
      
  • Aqueous Workup & Purification:

    • Dilute the reaction mixture with ethyl acetate (10 volumes) and wash sequentially with 1M HCl (to remove unreacted amine and DIPEA), saturated

      
       (to remove unreacted acid and HOBt), and brine. Causality: This specific sequential wash exploits the acid-base properties of the impurities, ensuring a highly pure crude product prior to chromatography.
      
    • Dry the organic layer over anhydrous

      
      , filter, and concentrate under reduced pressure.
      
    • Purify via flash column chromatography (Silica gel, gradient elution DCM to 10% MeOH in DCM) to yield the pure benzofuran-7-carboxamide derivative.

References

  • Sasaki, S., Takao, F., Watanabe, K., Obana, N., Maeda, M., Fukumura, T., & Takehara, S. (1993). "New Fluorinated Dopamine D2 Ligands With Benzofuran Skeleton. The Synthesis and in Vitro Evaluation." Chemical and Pharmaceutical Bulletin, 41(2), 296-300. Available at:[Link][1]

  • Patel, M. R., Bhatt, A., Steffen, J. D., & Chergui, A. (2014). "Discovery and Structure–Activity Relationship of Novel 2,3-Dihydrobenzofuran-7-carboxamide and 2,3-Dihydrobenzofuran-3(2H)-one-7-carboxamide Derivatives as Poly(ADP-ribose)polymerase-1 Inhibitors." Journal of Medicinal Chemistry, 57(13). Available at:[Link][2]

  • U.S. National Library of Medicine. "PRUCALOPRIDE tablet, film coated." DailyMed. Available at:[Link][3]

Sources

Application Note: 5-Ethyl-2,3-dihydro-1-benzofuran-7-carboxylic Acid in Fragment-Based Drug Discovery (FBDD)

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Fragment-Based Drug Discovery (FBDD) has revolutionized the identification of lead compounds for challenging biological targets [1]. Unlike traditional high-throughput screening (HTS) which relies on large, complex molecules, FBDD utilizes low-molecular-weight "fragments" that bind with low affinity but exceptionally high ligand efficiency.

This application note details the integration of 5-Ethyl-2,3-dihydro-1-benzofuran-7-carboxylic acid (CAS: 108551-59-3) into FBDD pipelines. Benzofuran-7-carboxylic acid derivatives are privileged scaffolds, historically critical in the design of 5-HT4 receptor agonists (e.g., prucalopride analogs) and various kinase inhibitors [2]. By providing a rigid dihydrobenzofuran core, a highly directional hydrogen-bonding carboxylic acid, and a lipophilic ethyl vector, this fragment serves as an optimal starting point for hit-to-lead optimization.

Physicochemical Profiling & The "Rule of Three"

For a fragment to be viable, it must adhere to the "Rule of Three" (Ro3), ensuring it possesses the physicochemical headroom necessary for subsequent synthetic elaboration (fragment growing or linking) without violating Lipinski's Rule of Five in the final drug candidate [1].

As demonstrated in Table 1, 5-Ethyl-2,3-dihydro-1-benzofuran-7-carboxylic acid perfectly aligns with Ro3 parameters, making it an ideal candidate for biophysical screening libraries.

Table 1: Physicochemical Properties of 5-Ethyl-2,3-dihydro-1-benzofuran-7-carboxylic acid

PropertyValueRo3 ThresholdFBDD Advantage
Molecular Weight (MW) 192.21 Da≤ 300 DaAllows significant mass addition during hit-to-lead optimization.
Calculated LogP (cLogP) ~2.5≤ 3.0Ensures optimal aqueous solubility for high-concentration assays.
H-Bond Donors (HBD) 1 (-COOH)≤ 3Minimizes desolvation penalties upon target binding.
H-Bond Acceptors (HBA) 3 (-COOH, -O-)≤ 3Provides specific, directional interactions with target backbones.
Rotatable Bonds 2≤ 3High rigidity reduces entropic penalty upon binding.

Rationale and Causality in Experimental Design

The successful deployment of this fragment relies on a self-validating workflow. Because fragments typically exhibit weak binding affinities (


 in the 

M to mM range), traditional biochemical assays often yield false negatives.

Why Surface Plasmon Resonance (SPR)? SPR is selected as the primary screening modality because it detects mass changes at the sensor surface in real-time. This label-free approach is critical; attaching a fluorophore to a 192 Da fragment would fundamentally alter its binding pose. Furthermore, SPR provides kinetic data (association


 and dissociation 

rates), allowing researchers to prioritize fragments with favorable residence times over those that merely aggregate [3].

Why Orthogonal Validation? SPR is susceptible to bulk refractive index changes (especially from DMSO). Therefore, any SPR hit must be orthogonally validated using X-ray crystallography or 2D-NMR (e.g., HSQC). This ensures the fragment binds in a distinct, synthetically tractable pocket rather than non-specifically adhering to the protein surface.

FBDD_Workflow N1 Fragment Library (Ro3 Compliant) N2 Primary Screening (SPR Kinetics) N1->N2 Target Binding N3 Orthogonal Validation (NMR / X-ray) N2->N3 KD < 1 mM N4 Hit-to-Lead (Fragment Growing) N3->N4 Structural Mode

Fragment-Based Drug Discovery workflow from library selection to hit-to-lead optimization.

Experimental Protocols

Protocol A: Primary Fragment Screening via SPR

This protocol establishes a self-validating system for detecting the weak, transient binding of 5-Ethyl-2,3-dihydro-1-benzofuran-7-carboxylic acid to a target protein.

Materials:

  • SPR Instrument (e.g., Biacore 8K or equivalent).

  • CM5 Sensor Chip (carboxymethylated dextran matrix).

  • Running Buffer: 1x PBS, 0.05% Tween-20, 5% DMSO (pH 7.4). Crucial: DMSO concentration must be strictly matched between running buffer and sample to prevent refractive index artifacts.

Step-by-Step Methodology:

  • Surface Activation & Immobilization: Activate the CM5 chip surface using a 1:1 mixture of 0.4 M EDC and 0.1 M NHS for 7 minutes at 10 µL/min. Inject the target protein (diluted in 10 mM sodium acetate, pH 4.5–5.5 based on protein pI) to achieve an immobilization level of 3000–5000 Response Units (RU). Quench unreacted esters with 1 M ethanolamine-HCl (pH 8.5) for 7 minutes.

  • Solvent Correction Calibration: Inject a series of buffer solutions containing varying DMSO concentrations (4.5% to 5.5%) to create a solvent correction curve. Causality: Fragments require high concentrations (up to 1 mM), necessitating DMSO. The bulk shift from DMSO must be mathematically subtracted to isolate the true binding signal.

  • Fragment Preparation: Prepare a 100 mM stock of 5-Ethyl-2,3-dihydro-1-benzofuran-7-carboxylic acid in 100% DMSO. Dilute to a top concentration of 1 mM in running buffer (final DMSO = 5%). Prepare a 2-fold dilution series (1 mM down to 31.25 µM).

  • Kinetic Injection: Inject the fragment series over the active and reference flow cells at a high flow rate (50 µL/min) to minimize mass transport limitations. Use a contact time of 60 seconds and a dissociation time of 120 seconds.

  • Data Analysis: Subtract the reference flow cell and solvent correction data. Fit the resulting sensorgrams to a 1:1 Langmuir binding model or a steady-state affinity model to derive the

    
    .
    

Table 2: Representative SPR Data for Benzofuran-7-carboxylic Acid Fragments

Fragment ConcentrationSteady-State Response (RU)Calculated

Ligand Efficiency (LE)
1000 µM24.5~350 µM0.32 kcal/mol/heavy atom
500 µM15.2--
250 µM8.1--
125 µM4.0--
Protocol B: Hit-to-Lead Optimization (Fragment Growing)

Once binding is validated, the fragment must be "grown" to increase affinity. The C7-carboxylic acid is a highly reactive vector, ideal for parallel amide coupling to explore adjacent sub-pockets in the target protein.

Step-by-Step Methodology:

  • Activation: Dissolve 5-Ethyl-2,3-dihydro-1-benzofuran-7-carboxylic acid (1.0 eq, 0.1 mmol) in anhydrous DMF (1 mL). Add HATU (1.2 eq) and DIPEA (3.0 eq). Stir at room temperature for 15 minutes to form the active ester. Causality: HATU is preferred over EDC/NHS for fragment libraries as it drives the reaction to completion rapidly, minimizing the degradation of the rigid dihydrobenzofuran core.

  • Amine Coupling: Add a diverse library of primary or secondary amines (1.5 eq) to the activated mixture. Stir for 12 hours at room temperature.

  • Purification: Quench the reaction with water, extract with ethyl acetate, and purify via preparative HPLC.

  • Re-evaluation: Screen the resulting amide derivatives using the SPR protocol above. A successful "grow" step typically yields a 10- to 100-fold improvement in

    
     (shifting from mM to low 
    
    
    
    M).

Pharmacophore_Logic Core 5-Ethyl-2,3-dihydro-1-benzofuran -7-carboxylic acid V1 C7-Carboxylic Acid (H-Bond Donor/Acceptor) Core->V1 V2 Dihydrobenzofuran Core (Rigid Scaffold / pi-pi stacking) Core->V2 V3 C5-Ethyl Group (Hydrophobic Pocket Vector) Core->V3 Opt1 Amide Coupling (Fragment Linking) V1->Opt1 Opt2 Conformational Locking V2->Opt2 Opt3 Lipophilic Extension V3->Opt3

Pharmacophore mapping and optimization vectors for the benzofuran-7-carboxylic acid fragment.

Conclusion

5-Ethyl-2,3-dihydro-1-benzofuran-7-carboxylic acid is a highly versatile fragment that bridges the gap between structural simplicity and functional potential. By leveraging its distinct pharmacophore vectors—specifically the synthetic tractability of the C7-carboxylic acid—medicinal chemists can rapidly transition from low-affinity SPR hits to potent, selective lead compounds.

References

  • Erlanson, D. A., et al. "Twenty years on: the impact of fragments on drug discovery." Nature Reviews Drug Discovery 15.9 (2016): 605-619.[Link] [1]

  • Prins, N. H., et al. "Differential Effects of 5-Hydroxytryptamine4 Receptor Agonists at Gastric versus Cardiac Receptors: An Operational Framework to Explain and Quantify Organ-Specific Behavior." Journal of Pharmacology and Experimental Therapeutics (2006).[Link][2]

  • Neumann, T., et al. "Fragment-Based Screening Using Surface Plasmon Resonance Technology." Journal of Biomolecular Screening (2009).[Link] [3]

Troubleshooting & Optimization

Dihydrobenzofuran Synthesis: Technical Support & Troubleshooting Guide

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for dihydrobenzofuran synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in constructing this critical heterocyclic scaffold. Dihydrobenzofurans are core structures in numerous natural products and pharmaceuticals, making their efficient synthesis a key objective.[1][2] However, their synthesis is often plagued by issues ranging from low yields to poor selectivity.

This document moves beyond standard protocols to provide in-depth troubleshooting advice based on mechanistic principles and field-proven solutions. We will explore the causality behind common problems and offer structured, actionable guidance to overcome them.

Troubleshooting FAQ: Common Problems & Solutions

Question 1: Why is my reaction yield consistently low or failing completely?

Low conversion is one of the most frequent issues. Identifying the root cause requires a systematic diagnosis of the reaction components and conditions.

Plausible Causes:

  • Poor Nucleophilicity of Phenol: The reaction often relies on the nucleophilic character of the phenolic oxygen. Electron-withdrawing groups (EWGs) on the phenol ring (e.g., -NO₂, -CN, -COR) significantly decrease its nucleophilicity, hindering the crucial cyclization step.[3][4]

  • Catalyst Inactivity or Deactivation: Transition metal catalysts (e.g., Pd, Rh, Cu) are central to many modern syntheses.[5] They can be deactivated by impurities, competitive coordination with substrates containing nitrogen or sulfur, or degradation under harsh conditions.

  • Substrate/Product Decomposition: Dihydrobenzofurans, particularly those with certain substituents, can be unstable under the reaction conditions, such as strong acid or high temperatures.[6] Methyl-substituted dihydrobenzofurans, for instance, have shown lower stability in air.[6]

  • Inefficient Oxidant or Incorrect Stoichiometry: Many methods rely on an oxidative coupling or C-H functionalization step. The choice and amount of oxidant (e.g., Ag₂O, hypervalent iodine reagents, (NH₄)₂S₂O₄) are critical for success.[7][8]

  • Unfavorable Reaction Conditions: Temperature, solvent, and reaction time are key parameters. Conditions that are too mild may not overcome the activation energy, while conditions that are too harsh can lead to decomposition and side reactions.[7]

Diagnostic Workflow & Troubleshooting

To pinpoint the issue, follow this diagnostic workflow.

Low_Yield_Troubleshooting start Start: Low/No Product Yield check_sm Monitor Reaction by TLC/LC-MS Is Starting Material (SM) Consumed? start->check_sm analysis Analyze Crude Mixture: - Multiple Spots/Peaks? - Baseline Material/Smear? check_sm->analysis sm_consumed check_reagents Verify Reagents & Catalyst: - Catalyst Activity? - Reagent Purity? - Anhydrous Conditions Met? check_sm->check_reagents sm_not_consumed sm_consumed YES sm_not_consumed NO side_products Multiple Spots/Peaks (Side Reactions) analysis->side_products Multiple Products decomposition Baseline/Smear (Decomposition) analysis->decomposition Decomposition solve_side_reactions Solution: - Adjust T°, Solvent, or Base - Check for Isomerization - See FAQ 2 & 3 side_products->solve_side_reactions solve_decomposition Solution: - Lower Reaction Temperature - Use Milder Reagents/Catalyst - Reduce Reaction Time - See FAQ 4 decomposition->solve_decomposition reagents_bad_sol Solution: - Use Fresh/Purified Reagents - Use New Bottle of Catalyst - Ensure Dry Solvents/Inert Atmosphere check_reagents->reagents_bad_sol reagents_bad conditions_issue Reaction Conditions Issue check_reagents->conditions_issue reagents_ok reagents_ok YES reagents_bad NO solve_conditions Solution: - Increase Temperature - Screen Different Solvents - Increase Catalyst Loading - Use a More Active Catalyst/Ligand conditions_issue->solve_conditions

Caption: Troubleshooting workflow for low dihydrobenzofuran yield.

Solutions & Protocols

  • Enhancing Phenol Reactivity:

    • For Phenols with EWGs: Switch to a more forceful catalytic system. For example, when using iodine(III) reagents, strongly deactivating groups like -CF₃ may require a stronger oxidant such as [hydroxy(tosyloxy)iodo]benzene to achieve good yields.[6] Alternatively, consider a different synthetic route that does not rely on the phenol's nucleophilicity in the key step.

  • Optimizing Catalysis:

    • Ligand Screening: In palladium-catalyzed reactions, the ligand plays a crucial role. If standard phosphine ligands are ineffective, consider alternatives. Urea-derived ligands, for example, have been shown to be effective in heteroannulation reactions, sometimes outperforming traditional ligands.[3][9]

    • Catalyst Loading: While not always ideal, a modest increase in catalyst loading (e.g., from 1-2 mol% to 5 mol%) can sometimes overcome activation barriers, especially with challenging substrates.

  • Refining Reaction Conditions:

    • A systematic optimization of reaction parameters is crucial. The table below outlines starting points and optimization strategies based on common methods.

ParameterStandard ConditionTroubleshooting Action & Rationale
Solvent Dichloromethane, BenzeneSwitch to Acetonitrile: Acetonitrile has been shown to provide a better balance of substrate conversion and selectivity in silver(I)-promoted oxidative couplings, and is considered a "greener" alternative.[7]
Oxidant Ag₂CO₃, AgOAcSwitch to Ag₂O (0.5 equiv.): In several studies, Ag₂O proved to be the most efficient oxidant for converting phenylpropanoids into dihydrobenzofuran neolignans.[7]
Temperature Room TemperatureIncrease to Reflux: For sluggish reactions, increasing the temperature to reflux can significantly improve conversion rates, though selectivity must be monitored.[7]
Time 20-24 hoursReduce to 4 hours: Longer reaction times can lead to the formation of undesired byproducts and reduced selectivity. Optimization studies have shown that a 4-hour reaction can be optimal.[7]
Question 2: My reaction produces a mixture of isomers. How can I improve regioselectivity or diastereoselectivity?

Lack of selectivity is a common challenge, leading to difficult purification and reduced yield of the desired product.

Plausible Causes:

  • Steric and Electronic Ambiguity: In substrates with multiple potential cyclization sites (e.g., an unsymmetrically substituted phenol), both steric hindrance and electronic factors dictate the outcome. If these factors are not strongly biased, a mixture of regioisomers can result.[10]

  • Competitive Cyclization Pathways: Depending on the tether length and reaction mechanism, formation of a six-membered chroman ring can compete with the desired five-membered dihydrobenzofuran ring formation.[6]

  • Lack of Stereochemical Control: For reactions creating stereocenters, the transition state geometry determines the diastereoselectivity. Without a directing group or a suitable chiral catalyst/ligand, a mixture of diastereomers is often obtained.[11]

Solutions & Protocols

  • Controlling Regioselectivity:

    • Use of Directing Groups: Installing a directing group ortho to the desired site of C-O bond formation can be highly effective. Groups like methoxy (-OMe) can activate the aryl ring and direct the cyclization.[6]

    • Mechanism-Based Solvent Choice: In Rh-catalyzed C-H activation reactions, the choice of solvent can be chemodivergent. For example, using a polar solvent like hexafluoroisopropanol (HFIP) can favor a [3+2] annulation pathway leading to dihydrobenzofurans.[12]

  • Controlling Diastereoselectivity:

    • Base-Induced Diastereodivergence: In certain [4+1] cycloadditions, the choice of base can control the diastereomeric outcome. For instance, using a specific base might favor the formation of the less crowded, thermodynamically more stable product.[11][13]

    • Chiral Catalysis: For enantioselective synthesis, employing a chiral catalyst system is essential. For example, Pd-catalyzed cyclizations using chiral ligands like TY-Phos can provide high levels of enantiocontrol.[14]

Selectivity_Control substrate Unsymmetrical Substrate reaction Cyclization Conditions substrate->reaction product_A Desired Isomer (e.g., Dihydrobenzofuran) reaction->product_A Favored product_B Undesired Isomer (e.g., Chroman / Regioisomer) reaction->product_B Disfavored path_A Pathway A path_B Pathway B control_factors Control Factors control_factors->reaction directing_group Directing Groups directing_group->reaction catalyst_ligand Catalyst/Ligand catalyst_ligand->reaction solvent_base Solvent/Base solvent_base->reaction

Caption: Factors influencing selectivity in dihydrobenzofuran synthesis.

Question 3: I'm observing significant side products. What are they and how can I prevent them?

Side reactions compete with the main pathway, consuming starting materials and complicating purification.

Plausible Causes & Side Products:

  • Alkene Isomerization: Base-mediated isomerization of an allyl group on the phenol substrate can occur, leading to non-productive starting material or undesired products. This is a known issue in Pd-catalyzed carboalkoxylation reactions.[4]

  • Competitive Oxidation: In reactions employing strong oxidants, sensitive functional groups on the substrate, such as primary or secondary alcohols, can be oxidized, leading to byproducts and preventing cyclization.[6]

  • O-Alkylation vs. C-Alkylation: Phenolates are ambident nucleophiles. While O-alkylation is needed for the cyclization, competitive C-alkylation (a Friedel-Crafts-type reaction) can occur, especially under acidic conditions.[15][16]

  • Dimerization: Oxidative conditions, particularly those involving radical intermediates like phenoxy radicals, can lead to dimerization of the starting phenol.[7][17]

Solutions & Protocols

  • Suppressing Alkene Isomerization:

    • Protocol: In reactions sensitive to acid-mediated isomerization, the addition of a non-nucleophilic base like triethylamine (Et₃N) can act as a buffer and suppress this side reaction.[6] It is sometimes beneficial to add the base before adding the catalyst.[6]

  • Preventing Competitive Oxidation:

    • Milder Conditions: Opt for synthetic methods that operate under milder, non-oxidative conditions if your substrate contains sensitive functional groups.[6] C-H functionalization methods that avoid strong, stoichiometric oxidants can be advantageous.[6]

    • Protecting Groups: Temporarily protect sensitive alcohols as silyl ethers or other robust protecting groups that can be removed after the cyclization is complete.

  • Favoring O-Alkylation/Cyclization:

    • Mechanism: The formation of a strong C=O bond thermodynamically favors C-alkylation for many carbon electrophiles. However, intramolecular cyclization is entropically favored. To promote the desired O-cyclization, conditions should be chosen to facilitate the intramolecular pathway. High dilution can sometimes disfavor intermolecular side reactions.

    • Catalyst Choice: Transition metal catalysis often proceeds through specific mechanistic cycles (e.g., oxidative addition, migratory insertion, reductive elimination) that inherently favor the desired bond formation, bypassing the issue of ambident nucleophilicity.[4]

Question 4: My product is an oil and difficult to purify. How can I improve its handling and purity?

Purification can be a significant bottleneck, especially when products are non-crystalline or co-elute with impurities.

Plausible Causes:

  • Inherent Product Nature: Many substituted dihydrobenzofurans are naturally oils or low-melting solids.

  • Residual Impurities: Contamination with starting materials, byproducts, or residual solvent can inhibit crystallization.

  • Isomeric Mixtures: The presence of hard-to-separate regio- or diastereomers often results in an oily product.

Solutions & Protocols

  • Group-Assisted Purification (GAP):

    • Concept: This strategy involves using a reagent that, upon reaction, imparts crystallinity to the product, facilitating purification by simple filtration or recrystallization instead of chromatography.[11][13]

    • Protocol Example: N-phosphonyl imines have been used as "GAP reagents" in the asymmetric synthesis of functionalized dihydrobenzofurans. They react to form crystalline, solid products, which can be easily purified, avoiding issues with oily substances.[11]

  • Derivative Formation:

    • If the final product is an oil but contains a suitable functional handle (e.g., a hydroxyl or carboxylic acid group), consider converting it to a crystalline derivative (e.g., a benzoate ester or an amide) for purification. The pure derivative can then be converted back to the desired product if necessary.

  • Advanced Purification Techniques:

    • Supercritical Fluid Chromatography (SFC): For challenging separations of isomers, SFC can offer superior resolution compared to standard HPLC.

    • Recrystallization Screening: A systematic screening of various solvents and solvent mixtures at different temperatures can often identify conditions for crystallizing a seemingly intractable oil.

References

  • Zaikov, V. F., et al. (2016).
  • Rouh, A., et al. (2024).
  • da Silva, A. B., et al. (2021). Optimization of the Reaction Conditions for the Synthesis of Dihydrobenzofuran Neolignans. Journal of the Brazilian Chemical Society.
  • Rouh, A., et al. (2024).
  • Schouten, J. A., et al. (2022). Convergent Synthesis of Dihydrobenzofurans via Urea Ligand-Enabled Heteroannulation of 2-Bromophenols with 1,3-Dienes. PMC.
  • Chiba, K., et al. Dihydrobenzofuran Synthesis by an Anodic [3 + 2] Cycloaddition of Phenols and Unactivated Alkenes.
  • Nicewicz, D. A., et al. (2012). Photocatalytic Synthesis of Dihydrobenzofurans by Oxidative [3+2] Cycloaddition of Phenols. PMC.
  • Laurita, T., et al. (2020). Recent Advances in Synthetic Strategies to 2,3-Dihydrobenzofurans. CNR-IRIS.
  • Bar-Niv, Y., et al. (2018). Intramolecular radical cyclization approach to access highly substituted indolines and 2,3-dihydrobenzofurans under visible-light. RSC Publishing.
  • Wolfe, J. P., et al. (2011).
  • Antermite, D., et al. (2024). Development of novel transition metal-catalyzed synthetic approaches for the synthesis of a dihydrobenzofuran nucleus: a review. PMC.
  • Antermite, D., et al. (2024). Development of novel transition metal-catalyzed synthetic approaches for the synthesis of a dihydrobenzofuran nucleus: a review. RSC Publishing.
  • Riveira, M. J., et al. (2020). Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans. MDPI.
  • Organic Chemistry Portal. (n.d.). 2,3-Dihydrobenzofuran synthesis. Organic Chemistry Portal.
  • Schouten, J. A., et al. (2022). Convergent Synthesis of Dihydrobenzofurans via Urea Ligand-Enabled Heteroannulation of 2-Bromophenols with 1,3-Dienes.
  • Beaudry, C. M., et al. (2021). Regioselective Synthesis of Benzofuranones and Benzofurans.
  • University of Leicester. (n.d.). Enolates in Synthesis. University of Leicester.
  • Lei, A., et al. (2012). Dehydrative C–H Alkylation and Alkenylation of Phenols with Alcohols: Expedient Synthesis for Substituted Phenols and Benzofurans. Journal of the American Chemical Society.

Sources

Optimizing reaction conditions for benzofuran synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the . As a Senior Application Scientist, I have designed this guide to help researchers, chemists, and drug development professionals troubleshoot and optimize the construction of the privileged benzo[b]furan scaffold.

Rather than relying on a one-size-fits-all approach, successful benzofuran synthesis requires tailoring your catalytic systems, solvents, and thermal conditions to the specific electronic and steric demands of your starting materials. Below, you will find field-proven insights, mechanistic rationales, and self-validating protocols for the three most robust synthetic pathways in modern heterocyclic chemistry.

Synthesis Route Selection Workflow

BenzofuranRoutes Start Identify Starting Material Mat1 o-Iodophenols + Terminal Alkynes Start->Mat1 Mat2 Salicylaldehydes + alpha-Haloketones Start->Mat2 Mat3 2-Alkynylphenols Start->Mat3 Method1 Pd/Cu Sonogashira Tandem Cyclization Mat1->Method1 Transition Metal Method2 Rap-Stoermer Reaction (TEA Catalyzed) Mat2->Method2 Metal-Free Method3 Electrophilic Iodocyclization (I2 or NIS) Mat3->Method3 3-Iodo Functionalization

Logical decision tree for selecting optimal benzofuran synthesis routes based on precursors.

Module 1: Palladium/Copper-Catalyzed Sonogashira Tandem Cyclization

The tandem Sonogashira coupling-cyclization of o-iodophenols with terminal alkynes is the workhorse of 2-substituted benzofuran synthesis.

Q: My palladium-catalyzed reaction is resulting in a low yield or incomplete conversion. What is the mechanistic cause, and how can I troubleshoot this? A: Low yields in this tandem sequence rarely stem from the palladium cycle itself, but rather from a failure in the alkyne activation step or catalyst deactivation (1)[1]. The reaction relies on CuI acting as a


-acid to activate the terminal alkyne, forming a copper acetylide intermediate that undergoes transmetalation with the Pd(II) complex (2)[2]. If your CuI is oxidized (appearing green/brown instead of pale white), alkyne activation stalls. Furthermore, proceeding without a copper co-catalyst entirely will often result in trace yields (3)[3].

Q: How do electronic effects on the starting materials affect regioselectivity and yield? A: Electron-donating groups (EDGs) on the o-iodophenol (e.g., methoxy groups) increase the nucleophilicity of the phenolic oxygen, vastly accelerating the final intramolecular cyclization step and boosting yields (3)[3]. Conversely, strong electron-withdrawing groups (EWGs) decrease the aromatic ring's reactivity, requiring higher temperatures or stronger bases to force the cyclization (1)[1].

Quantitative Data: Pd/Cu Optimization
EntryCatalyst (mol %)Co-Catalyst (mol %)Solvent / BaseTemp (°C)Yield (%)
1Pd(PPh

)

Cl

(5)
NoneTriethylamine (TEA)80Trace
2Pd(PPh

)

Cl

(5)
CuI (10)DMF / K

CO

8045
3Pd(PPh

)

Cl

(5)
CuI (10)TEA (Solvent & Base)8088 - 91
Self-Validating Protocol: Pd/Cu Tandem Cyclization
  • Preparation: In an oven-dried Schlenk flask under an argon atmosphere, add o-iodophenol (1.0 equiv), Pd(PPh

    
    )
    
    
    
    Cl
    
    
    (5 mol %), and CuI (10 mol %).
    • Validation Check: Visually inspect the CuI. It must be a pristine white powder. If it is discolored, purify it via Soxhlet extraction with THF before use.

  • Reagent Addition: Add anhydrous triethylamine (TEA) to serve as both the solvent and the base, followed by the terminal alkyne (1.2 equiv).

  • Reaction: Stir the mixture at 80 °C.

    • Validation Check: Monitor via TLC (Hexane/EtOAc 9:1). The disappearance of the o-iodophenol spot and the emergence of a highly UV-active, non-polar spot indicates successful cyclization.

  • Workup: Cool to room temperature, dilute with ethyl acetate, and filter through a pad of Celite to remove metal residues. Wash the filtrate with brine, dry over anhydrous Na

    
    SO
    
    
    
    , and concentrate under reduced pressure.

TroubleshootingPd Issue Issue: Low Yield in Pd-Catalyzed Cyclization Step1 Is CuI Co-catalyst Present & Active? Issue->Step1 Step2 Is the Palladium Catalyst Fresh? Issue->Step2 Step3 Are Substrates Electron-Deficient? Issue->Step3 Fix1 Add 10 mol% CuI. Ensure it is not oxidized. Step1->Fix1 No Fix2 Use fresh Pd(PPh3)2Cl2 stored under Argon. Step2->Fix2 No Fix3 Increase temp or switch to electron-rich precursors. Step3->Fix3 Yes

Troubleshooting workflow for resolving low yields in palladium-catalyzed benzofuran synthesis.

Module 2: Metal-Free Rap-Stoermer Reaction (Green Chemistry)

For pharmaceutical development where heavy metal contamination is a strict regulatory hurdle, the Rap-Stoermer reaction offers a pristine, transition-metal-free alternative.

Q: How can I avoid aldol side products and improve the kinetics of the Rap-Stoermer condensation? A: Traditional methods using inorganic bases (like K


CO

) in polar aprotic solvents (like DMF) often suffer from sluggish kinetics and competing side reactions. By switching to Triethylamine (TEA) under solvent-free conditions, you create a highly concentrated basic melt. TEA acts as a highly efficient proton scavenger for the initial S

2 alkylation of the salicylaldehyde with the

-haloketone, and subsequently drives the intramolecular aldol-type condensation to yield the benzofuran ring rapidly (4)[4].
Quantitative Data: Rap-Stoermer Optimization
EntryBase / CatalystSolventConditionsTime (h)Yield (%)
1K

CO

DMF80 °C, Open Vessel1265
2TEAEthanolReflux, Open Vessel872
3TEASolvent-Free130 °C, Closed Vessel1 - 281 - 97
Self-Validating Protocol: Solvent-Free Synthesis
  • Preparation: To a heavy-walled glass pressure vessel, add substituted salicylaldehyde (1.0 equiv) and

    
    -haloketone (1.1 equiv).
    
  • Catalysis: Add Triethylamine (TEA) (2.0 equiv).

  • Reaction: Seal the vessel securely and heat to 130 °C for 1 to 2 hours.

    • Validation Check: The reaction mixture will physically transition from a heterogeneous slurry to a dark, homogenous melt as the condensation progresses.

  • Workup: Cool to room temperature. The crude mixture can be recrystallized directly from hot ethanol.

    • Validation Check: Verify purity via

      
      H-NMR. The definitive marker of success is the appearance of the characteristic benzofuran C3-H singlet, typically resonating between 7.4 and 7.6 ppm.
      

Module 3: Electrophilic Iodocyclization

When downstream cross-coupling is required, synthesizing a 3-iodobenzofuran is the strategic choice.

Q: Which iodinating agent should I choose to ensure high regioselectivity and functional group tolerance? A: The choice of electrophile dictates the success of the iodocyclization of 2-alkynylphenols. While molecular iodine (I


) with a base (like NaHCO

) is cost-effective, it can lead to over-iodination in electron-rich substrates. N-Iodosuccinimide (NIS) provides a milder, highly controlled release of electrophilic iodine, resulting in excellent yields of 3-iodobenzo[b]furans under mild conditions (5)[5]. For ultra-fast kinetics (completion within seconds at room temperature), specialized agents like bis(2,4,6-collidine)iodonium hexafluorophosphate[I(coll)

PF

] are required, as they provide a highly reactive, naked iodonium ion while buffering the reaction environment (5)[5].
References

1.[5] Benzofuran synthesis through iodocyclization reactions: recent advances, MedCrave, 5 2.[3] A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies, NIH/PMC, 3 3.[4] Efficient TEA-Catalyzed Benzofuran Synthesis, Scribd (ChemistrySelect), 4 4.[2] A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies, ACS Omega, 2 5.[1] Technical Support Center: Reaction Optimization for Substituted Benzofuran Synthesis, Benchchem, 1

Sources

Technical Support Center: Synthesis of 5-Ethyl-2,3-dihydro-1-benzofuran-7-carboxylic acid

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of 5-Ethyl-2,3-dihydro-1-benzofuran-7-carboxylic acid. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and side reactions encountered during this multi-step synthesis. We provide in-depth, field-proven insights and troubleshooting protocols to help you optimize your reaction outcomes.

Introduction to the Synthetic Challenge

The synthesis of substituted 2,3-dihydrobenzofurans is a common objective in medicinal chemistry due to their prevalence in biologically active molecules.[1][2] However, their preparation is often plagued by challenges in regioselectivity, low yields, and competing side reactions.[3][4] This guide will focus on a plausible and common synthetic pathway to 5-Ethyl-2,3-dihydro-1-benzofuran-7-carboxylic acid, addressing specific issues that may arise at each critical stage.

A common synthetic approach involves the construction of the dihydrobenzofuran core from a substituted phenol, followed by functional group manipulations. The general strategy is outlined below.

A 2-Ethyl-4-methoxyphenol B Friedel-Crafts Acylation (Ortho-formylation) A->B C Intermediate 1 (Salicylaldehyde derivative) B->C D Reaction with Chloroacetate C->D E Intermediate 2 (Ether derivative) D->E F Intramolecular Cyclization & Reduction E->F G Intermediate 3 (Dihydrobenzofuran ester) F->G H Demethylation & Saponification G->H I Final Product 5-Ethyl-2,3-dihydro-1-benzofuran-7-carboxylic acid H->I

Caption: General synthetic workflow for the target molecule.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems that may arise during the synthesis, offering potential causes and actionable solutions in a question-and-answer format.

Issue 1: Poor Regioselectivity and Low Yields in the Initial Friedel-Crafts Reaction

Question: I am attempting to introduce the carboxylate precursor at the C7 position via a Friedel-Crafts acylation on 2-Ethyl-4-methoxyphenol, but I'm getting a mixture of isomers and a low yield of the desired product. What's going wrong?

Answer: This is a classic challenge in Friedel-Crafts reactions involving substituted phenols.[5] The hydroxyl (-OH), ethyl (-CH2CH3), and methoxy (-OCH3) groups are all ortho-, para-directing activators, leading to a complex regiochemical outcome.

Root Causes & Mechanisms:

  • Steric Hindrance: The ethyl group at C2 can sterically hinder acylation at the adjacent C7 position, favoring reaction at the less hindered C5 position.

  • Electronic Effects: The powerful activating and directing effects of the hydroxyl and methoxy groups can lead to substitution at multiple sites on the aromatic ring. Electron-donating groups can significantly influence the site of electrophilic attack.[4]

  • Polysubstitution: The product of the initial acylation is often still reactive enough to undergo a second acylation, leading to di-acylated byproducts, especially if excess Lewis acid or acylating agent is used.[5][6]

  • Complexation with Lewis Acid: The Lewis acid catalyst (e.g., AlCl₃) can complex with the hydroxyl and methoxy groups. This complexation can alter the directing effects of these groups and deactivate the ring, requiring stoichiometric amounts of the catalyst.[7]

Troubleshooting Protocol:

ParameterRecommended ActionRationale
Reaction Type Consider an Ortho-formylation reaction like the Reimer-Tiemann or Duff reaction, which shows a higher preference for the ortho position to the hydroxyl group. Alternatively, use a protecting group on the phenol to direct the reaction.These reactions are often more selective for the position adjacent to the hydroxyl group, which will become the C7 position.
Lewis Acid Use a milder Lewis acid (e.g., ZnCl₂, FeCl₃, or a solid acid catalyst like a zeolite) instead of AlCl₃.[7]Milder acids reduce the likelihood of side reactions and complex rearrangements.
Temperature Maintain a low reaction temperature (e.g., 0 °C to room temperature).Higher temperatures can overcome the activation energy for the formation of less-favored isomers and promote side reactions.[6]
Stoichiometry Use a precise 1:1 stoichiometry of the acylating agent to the substrate. Add the acylating agent slowly to the reaction mixture.This minimizes polysubstitution. Slow addition keeps the instantaneous concentration of the electrophile low.[4]
Work-up Ensure a careful aqueous work-up to completely hydrolyze the catalyst-ketone complex and separate acidic/basic impurities.Incomplete work-up can lead to purification difficulties and contamination of subsequent steps.[7]
Issue 2: Failed or Incomplete Intramolecular Cyclization to Form the Dihydrofuran Ring

Question: After successfully preparing my salicylaldehyde intermediate and reacting it to install the side chain, the subsequent ring-closing step to form the 2,3-dihydrobenzofuran is not working. My starting material is either recovered unchanged or I see polymerisation. Why is the cyclization failing?

Answer: Intramolecular cyclization is a critical step that can be surprisingly sensitive to reaction conditions and substrate structure. The formation of the five-membered dihydrofuran ring can be kinetically or thermodynamically disfavored if not set up correctly.

Root Causes & Mechanisms:

  • Poor Leaving Group: If the cyclization precursor has a poor leaving group (e.g., a hydroxyl group that is not activated), the intramolecular nucleophilic attack by the phenoxide will be slow or will not occur.

  • Intermolecular Side Reactions: If the concentration of the reactant is too high, intermolecular reactions (polymerization) can outcompete the desired intramolecular cyclization.

  • Substrate Conformation: The reactive groups (the phenoxide and the electrophilic carbon) may not be able to adopt the necessary spatial orientation for ring closure due to steric or electronic effects.

  • Base Strength: The base used to deprotonate the phenolic hydroxyl must be strong enough to generate the nucleophilic phenoxide but not so strong that it causes elimination or other side reactions on the side chain.

cluster_0 Troubleshooting Cyclization Failure A Cyclization Fails B Check Leaving Group (e.g., -OH, -Cl, -Br, -OTs) A->B D Check Reaction Concentration A->D F Check Base (e.g., K2CO3, NaH) A->F C Activate if needed (e.g., convert -OH to -OTs) B->C Is it poor? E Use High Dilution Conditions D->E Is it high? G Screen Weaker/ Stronger Bases F->G Is it appropriate?

Caption: Decision workflow for troubleshooting failed cyclization.

Troubleshooting Protocol:

  • Improve the Leaving Group: If your side chain terminates in a hydroxyl group, convert it to a better leaving group such as a tosylate (-OTs), mesylate (-OMs), or a halide (-Br, -I) before attempting cyclization. This significantly enhances the electrophilicity of the carbon center.

  • Employ High-Dilution Conditions: Run the reaction at a low concentration (e.g., 0.01-0.05 M) to favor the intramolecular pathway over intermolecular polymerization. This can be achieved by slowly adding the substrate to a heated solution of the base and solvent.

  • Optimize the Base and Solvent: A common and effective combination for this type of cyclization is potassium carbonate (K₂CO₃) in a polar aprotic solvent like DMF or acetonitrile.[8] If this fails, a stronger, non-nucleophilic base like sodium hydride (NaH) in THF might be necessary, but care must be taken to avoid elimination side reactions.

  • Consider Alternative Cyclization Methods: Palladium-catalyzed methods for intramolecular C-O bond formation have become powerful tools for synthesizing benzofurans and can be effective when traditional methods fail.[9][10] Another approach is the Mitsunobu reaction, which can achieve cyclization from a diol precursor in one step.[11][12]

Issue 3: Unwanted Demethylation During Final Saponification Step

Question: I am trying to hydrolyze the methyl ester at C7 to the final carboxylic acid using LiOH, but my NMR shows I am also cleaving the methoxy group at the C4 position of my starting material (now the C6 position of the product). How can I selectively hydrolyze the ester?

Answer: The cleavage of aryl methyl ethers during saponification is a known side reaction, especially under harsh conditions (high temperature, strong base). The electron-rich nature of the benzofuran ring system can make the methoxy group susceptible to nucleophilic attack.

Root Causes & Mechanisms:

  • Harsh Reaction Conditions: Prolonged reaction times, high temperatures, or the use of very strong nucleophiles (like NaOH or KOH at reflux) can provide enough energy to cleave the relatively stable aryl-ether bond.

  • Lewis Acidity: Some reagents can have Lewis acidic character that coordinates to the ether oxygen, activating it for cleavage. While less common with simple hydroxides, it can be a concern with other reagents.

  • Alternative Cleavage Reagents: If you were using a reagent like BBr₃ to cleave an ester (not recommended), it is a classic reagent for demethylating aryl ethers.[10]

Troubleshooting Protocol:

  • Use Milder Conditions: Perform the saponification at room temperature or slightly elevated temperatures (e.g., 40-50 °C). Lithium hydroxide (LiOH) in a mixture of THF and water is generally milder and more selective than NaOH or KOH.[13]

  • Monitor the Reaction Closely: Follow the reaction progress by TLC or LC-MS to ensure you stop the reaction as soon as the starting ester is consumed, minimizing the time the product is exposed to the basic conditions.

  • Protecting Group Strategy: If selective hydrolysis proves impossible, consider a synthetic route where the carboxylic acid functionality is introduced using a protecting group that can be removed under orthogonal conditions. For example, using a benzyl ester which can be removed by hydrogenolysis, leaving the methoxy group intact.

  • Acidic Hydrolysis: As an alternative, acidic hydrolysis (e.g., with HCl or H₂SO₄ in an aqueous organic solvent) can sometimes be more selective for the ester over the ether, though this must be tested empirically.[14]

Frequently Asked Questions (FAQs)

Q1: What are the most critical parameters to control throughout the synthesis?

A1: Across the entire synthesis, the most critical parameters are:

  • Temperature Control: Especially during the Friedel-Crafts step to control regioselectivity and during saponification to prevent ether cleavage.[6]

  • Stoichiometry of Reagents: Precise control is essential to prevent polysubstitution in the acylation step and to ensure complete conversion in the cyclization and hydrolysis steps.[4]

  • Inert Atmosphere: For any steps involving organometallic catalysts (like Palladium) or strong bases (like NaH), maintaining an inert atmosphere (Nitrogen or Argon) is crucial to prevent catalyst poisoning and side reactions.[4][15]

Q2: How can I reliably confirm the regiochemistry of my substituted intermediates?

A2: The most powerful tool for confirming regiochemistry is Nuclear Magnetic Resonance (NMR) spectroscopy.

  • ¹H NMR: The coupling patterns and chemical shifts of the aromatic protons provide definitive information about their relative positions. For a 1,2,4,5-tetrasubstituted benzene ring (as in your intermediates), you will typically see two singlets in the aromatic region.

  • NOE (Nuclear Overhauser Effect) Spectroscopy: A 2D NOESY or 1D NOE experiment can show through-space correlations between protons. For example, an NOE between the proton of the C7-formyl group and the protons of the C2-ethyl group would confirm the desired regiochemistry.

  • X-ray Crystallography: If you can obtain a crystalline solid of an intermediate or the final product, single-crystal X-ray diffraction provides unambiguous structural proof.

Q3: Are there fundamentally different synthetic routes to consider if mine continues to fail?

A3: Yes, the synthesis of substituted benzofurans is a well-explored area with numerous strategies.[3][16] If the Friedel-Crafts and intramolecular Williamson ether synthesis approach is problematic, consider:

  • Transition-Metal Catalyzed Annulation: Modern methods often involve palladium-, copper-, or rhodium-catalyzed reactions to construct the benzofuran ring from simpler precursors, such as reacting a substituted o-halophenol with an alkyne.[9][10] These methods can offer superior regioselectivity and functional group tolerance.

  • Building from a Pre-formed Benzofuran: It may be possible to start with a commercially available benzofuran carboxylic acid and perform substitutions on the ring, though controlling the regioselectivity of electrophilic aromatic substitution on the benzofuran nucleus itself can be challenging.

References

  • Challenges and strategies in attaining benzofuran with pattern‐tunable substituents. ResearchGate. Available at: [Link]

  • Scheme 3. Synthetic challenges faced during the syntheses of... ResearchGate. Available at: [Link]

  • CN104016949A - Method for synthesizing 4-amino-5-chloro-2,3-dihydro benzofuran-7-carboxylic acid. Google Patents.
  • Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans. MDPI. Available at: [Link]

  • one-7-carboxamide derivatives as poly(ADP-ribose)polymerase-1 inhibitors. PubMed - NIH. Available at: [Link]

  • Breakthrough in benzofuran synthesis: New method enables complex molecule creation. Tokyo University of Science. Available at: [Link]

  • 2,3-Dihydrobenzofuran synthesis. Organic Chemistry Portal. Available at: [Link]

  • CN102942542A - Preparation method of 2, 3-dihydrobenzofuran compound. Google Patents.
  • CONVENIENT SYNTHESIS OF SOME 3-PHENYL-1-BENZOFURAN-2- CARBOXYLIC ACID DERIVATIVES AS NEW POTENTIAL INHIBITORS OF CLC-Kb CHANNELS. HETEROCYCLES. Available at: [Link]

  • A REVIEW: AN INSIGHT ON SYNTHESIS OF BENZOFURAN. ResearchGate. Available at: [Link]

  • Synthesis of New Benzofuran-2-Carboxylic Acid Derivatives. ResearchGate. Available at: [Link]

  • DMTSF-mediated electrophilic cyclization for the synthesis of 3-thiomethyl-substituted benzo[b]furan derivatives | Request PDF. ResearchGate. Available at: [Link]

  • Synthesis of benzofuran-7-carboxylic acid. PrepChem.com. Available at: [Link]

  • Discussion Addendum for: Convenient Preparation of 3-Ethoxycarbonyl Benzofurans from Salicylaldehydes and Ethyl Diazoacetate. Organic Syntheses Procedure. Available at: [Link]

  • Friedel–Crafts reaction. Wikipedia. Available at: [Link]

  • Natural source, bioactivity and synthesis of benzofuran derivatives. ScienceOpen. Available at: [Link]

  • Friedel-Crafts Acylation and Alkylation (A-Level Chemistry). Study Mind. Available at: [Link]

  • Friedel Crafts Alkylation and Acylation Reaction Mechanism - Electrophilic Aromatic Substitution. YouTube. Available at: [Link]

  • Friedel Crafts Acylation And Alkylation Reaction. BYJU'S. Available at: [Link]

  • A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies | ACS Omega. ACS Publications. Available at: [Link]

  • Regioselective Synthesis of Benzofuranones and Benzofurans. Beaudry Research Group - Oregon State University. Available at: [Link]

  • Total synthesis of natural products containing benzofuran rings. RSC Publishing. Available at: [Link]

  • Dihydrobenzofurans as Highly Potent, Second Bromodomain (BD2) Selective. University of Strathclyde. Available at: [Link]

Sources

Technical Support Center: Purification of 5-Ethyl-2,3-dihydro-1-benzofuran-7-carboxylic acid

Author: BenchChem Technical Support Team. Date: March 2026

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the purification of 5-Ethyl-2,3-dihydro-1-benzofuran-7-carboxylic acid. As a Senior Application Scientist, this guide synthesizes established purification principles with practical, field-proven insights to address common issues encountered during the synthesis and purification of this and structurally related molecules.

Hypothetical Synthetic Pathway

To effectively address purification challenges, it is essential to anticipate the potential impurities that may arise during synthesis. A plausible synthetic route to 5-Ethyl-2,3-dihydro-1-benzofuran-7-carboxylic acid is outlined below. This pathway informs the subsequent troubleshooting guide by highlighting likely byproducts and unreacted starting materials.

Synthetic_Pathway A 2-Bromo-4-ethylphenol C 1-(Allyloxy)-2-bromo-4-ethylbenzene A->C Williamson Ether Synthesis B Allyl bromide B->C E 2-Allyl-6-bromo-4-ethylphenol C->E Heat D Claisen Rearrangement G 7-Bromo-5-ethyl-2,3-dihydro-1-benzofuran E->G Intramolecular Heck Reaction F Oxidative Cyclization (e.g., with Pd catalyst) I 5-Ethyl-2,3-dihydro-1-benzofuran-7-carboxylic acid G->I Carboxylation H Organometallic Carboxylation (e.g., Grignard or lithiation followed by CO2)

Figure 1. A plausible synthetic route to 5-Ethyl-2,3-dihydro-1-benzofuran-7-carboxylic acid, which helps in identifying potential impurities.

Troubleshooting Guide

This section addresses specific issues that may arise during the purification of 5-Ethyl-2,3-dihydro-1-benzofuran-7-carboxylic acid.

Problem 1: Low Purity After Initial Work-up and Extraction

Question: My initial crude product of 5-Ethyl-2,3-dihydro-1-benzofuran-7-carboxylic acid shows multiple spots on TLC after aqueous work-up. How can I improve the initial purity?

Answer:

This is a common issue stemming from unreacted starting materials and byproducts from various stages of the synthesis. A multi-step purification strategy is often necessary.

Causality and Recommended Protocol:

  • Acid-Base Extraction to Remove Neutral Impurities: Unreacted 7-Bromo-5-ethyl-2,3-dihydro-1-benzofuran and other neutral byproducts are common impurities. An acid-base extraction is highly effective for separating the desired carboxylic acid from these.

    • Step 1: Dissolve the crude product in a suitable organic solvent like ethyl acetate or diethyl ether.

    • Step 2: Extract the organic layer with a mild aqueous base, such as a saturated sodium bicarbonate solution or a 1M sodium carbonate solution. The carboxylic acid will be deprotonated and move into the aqueous layer as its carboxylate salt.

    • Step 3: Separate the aqueous layer and wash it with a fresh portion of the organic solvent to remove any remaining neutral impurities.

    • Step 4: Carefully acidify the aqueous layer with a cold, dilute acid (e.g., 1M HCl) to a pH of 2-3. The carboxylic acid will precipitate out.

    • Step 5: Collect the precipitated solid by filtration, wash with cold water, and dry thoroughly.

  • Removal of Phenolic Impurities: If the Claisen rearrangement or subsequent steps are incomplete, you may have phenolic impurities.

    • These can often be removed by washing the organic solution of your crude product with a dilute sodium hydroxide solution (0.1-0.5M). However, be cautious as a strong base can also deprotonate your desired carboxylic acid. A more controlled method is to use a mildly basic wash, as described above.

Acid_Base_Extraction cluster_0 Organic Phase cluster_1 Aqueous Phase (Basic) cluster_2 Purified Product A Crude Product in Ethyl Acetate C Sodium Bicarbonate Solution A->C Extraction B Neutral Impurities (e.g., Bromo-intermediate) D Sodium Salt of Carboxylic Acid C->D Deprotonation E Precipitated Carboxylic Acid D->E Acidification (HCl)

Figure 2. Workflow for purification using acid-base extraction.

Problem 2: Difficulty in Removing Isomeric Impurities

Question: After initial purification, I suspect I have a mixture of regioisomers. How can I separate these?

Answer:

Regioisomers, particularly those formed during carboxylation or other aromatic substitution reactions, can be challenging to separate due to their similar polarities.

Causality and Recommended Protocol:

  • Column Chromatography Optimization: Standard column chromatography on silica gel is a primary method for isomer separation.[1] The key is to optimize the mobile phase to achieve sufficient resolution.

    • Stationary Phase: Silica gel (230-400 mesh) is a good starting point.

    • Mobile Phase Systems:

      • Non-polar system: A gradient of ethyl acetate in hexane or petroleum ether is commonly used for benzofuran derivatives.[2][3] Start with a low polarity (e.g., 5% ethyl acetate) and gradually increase the polarity.

      • More polar system: For closely eluting isomers, a system of dichloromethane and methanol might provide better separation. A small amount of acetic acid (0.1-1%) can be added to the mobile phase to suppress the ionization of the carboxylic acid and reduce tailing on the silica gel.

Mobile Phase System Typical Ratio (v/v) Comments
Hexane/Ethyl Acetate95:5 to 70:30Good for general separation of less polar impurities.
Dichloromethane/Methanol99:1 to 95:5Offers different selectivity and can be effective for more polar isomers.
Hexane/Ethyl Acetate/Acetic Acid80:20:0.5The acid additive can improve peak shape and resolution.
  • Preparative High-Performance Liquid Chromatography (HPLC): For very difficult separations, preparative HPLC may be necessary.[4]

    • Stationary Phase: A C18 reversed-phase column is often effective for separating aromatic compounds.

    • Mobile Phase: A gradient of acetonitrile or methanol in water, often with an acidic modifier like formic acid or trifluoroacetic acid (0.1%), is a typical starting point.

Problem 3: Product Oils Out or Fails to Crystallize During Recrystallization

Question: I am attempting to recrystallize my 5-Ethyl-2,3-dihydro-1-benzofuran-7-carboxylic acid, but it either oils out or remains in solution even after cooling. What should I do?

Answer:

This indicates that the chosen solvent system is not ideal for your compound's solubility profile.

Causality and Recommended Protocol:

The ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures.

  • Systematic Solvent Screening:

    • Test the solubility of a small amount of your compound in various solvents at room temperature and upon heating. Good candidates for aromatic carboxylic acids include:

      • Single Solvents: Ethanol, methanol, acetone, ethyl acetate, toluene, or a mixture of water with a water-miscible organic solvent.

      • Solvent Pairs: A common technique is to dissolve the compound in a "good" solvent (in which it is highly soluble) and then add a "poor" solvent (in which it is sparingly soluble) dropwise until the solution becomes cloudy (the cloud point). Then, add a few drops of the good solvent to redissolve the solid and allow it to cool slowly.

        • Recommended Pairs:

          • Ethanol/Water

          • Acetone/Hexane

          • Ethyl Acetate/Hexane

          • Toluene/Hexane

  • Recrystallization Protocol:

    • Step 1: Dissolve the compound in the minimum amount of the hot "good" solvent.

    • Step 2: If using a solvent pair, add the "poor" solvent dropwise to the hot solution until persistent turbidity is observed.

    • Step 3: Add a few more drops of the "good" solvent to clarify the solution.

    • Step 4: Allow the solution to cool slowly to room temperature. Rapid cooling can lead to the formation of small, impure crystals or oiling out.

    • Step 5: If crystallization does not occur, try scratching the inside of the flask with a glass rod or adding a seed crystal.

    • Step 6: Once crystallization is complete at room temperature, cool the flask in an ice bath to maximize the yield.

    • Step 7: Collect the crystals by filtration and wash with a small amount of the cold recrystallization solvent.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect?

A1: Based on a plausible synthetic route, common impurities include:

  • Unreacted Starting Materials: 2-Bromo-4-ethylphenol or 7-Bromo-5-ethyl-2,3-dihydro-1-benzofuran.

  • Byproducts from Side Reactions: Positional isomers from the carboxylation step (e.g., carboxylation at the 4- or 6-position), and potentially small amounts of the non-cyclized intermediate, 2-Allyl-6-bromo-4-ethylphenol.

  • Reagents: Traces of organometallic reagents or their quenched byproducts.

Q2: What is the best way to monitor the purity of my fractions during column chromatography?

A2: Thin-layer chromatography (TLC) is the most convenient method. Use the same mobile phase system for TLC as you plan to use for your column. Visualize the spots under a UV lamp (254 nm). Staining with potassium permanganate can also be useful for identifying oxidizable impurities.

Q3: My purified compound has a slight color. How can I decolorize it?

A3: A slight coloration can often be removed by treating a solution of your compound with a small amount of activated charcoal. Dissolve the compound in a suitable solvent, add a small amount of charcoal, heat briefly, and then filter the hot solution through a pad of celite to remove the charcoal. Then proceed with recrystallization. Be aware that activated charcoal can also adsorb some of your desired product, potentially lowering the yield.

Q4: What analytical techniques are recommended for final purity assessment?

A4:

  • High-Performance Liquid Chromatography (HPLC): A reversed-phase HPLC method with UV detection is an excellent way to determine the purity of your final product and quantify any impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are essential for confirming the structure of your compound and identifying any structural isomers or major impurities.

  • Mass Spectrometry (MS): Provides the molecular weight of your compound, confirming its identity.

Q5: How can I confirm the position of the carboxylic acid group?

A5: Two-dimensional NMR techniques, such as HMBC (Heteronuclear Multiple Bond Correlation), are powerful tools for confirming the substitution pattern on the aromatic ring. Correlations between the protons on the dihydrofuran ring and the carbons of the aromatic ring can definitively establish the connectivity.

References

  • CONVENIENT SYNTHESIS OF SOME 3-PHENYL-1-BENZOFURAN-2- CARBOXYLIC ACID DERIVATIVES AS NEW POTENTIAL INHIBITORS OF CLC-Kb CHANNELS. (2010). HETEROCYCLES, 81(12), 2865.
  • Synthesis of New Benzofuran-2-Carboxylic Acid Derivatives. (n.d.).
  • US4435422A - 5-Substituted 2,3-dihydrobenzofuran-2-carboxylic acids and their use in diuretic compositions - Google P
  • 5-ethyl-2,3-dihydro-1-benzofuran-7-carboxylic acid. (n.d.). PubChem.
  • Synthesis of benzofuran-7-carboxylic acid. (n.d.). PrepChem.com.
  • 4-amino-5-chloro-2,3-dihydrobenzofuran-7-carboxylic acid synthesis. (n.d.). ChemicalBook.
  • CN102942542A - Preparation method of 2, 3-dihydrobenzofuran compound - Google P
  • Natural source, bioactivity and synthesis of benzofuran deriv
  • Discussion Addendum for: Convenient Preparation of 3-Ethoxycarbonyl Benzofurans from Salicylaldehydes and Ethyl Diazoacetate. (2019). Organic Syntheses Procedure.
  • Synthesis and Crystal Structure of Benzofuran Derivative. (2012).
  • A REVIEW: AN INSIGHT ON SYNTHESIS OF BENZOFURAN. (n.d.).
  • Dihydrobenzofurans as Highly Potent, Second Bromodomain (BD2) Selective. (2022).
  • A Rapid Synthesis of 2-Aryl-5-substituted-2,3-dihydrobenzofurans. (2005).
  • CN105949152B - A kind of benzofuran derivative and preparation method thereof - Google P

Sources

Technical Support Center: 5-Ethyl-2,3-dihydro-1-benzofuran-7-carboxylic acid

Author: BenchChem Technical Support Team. Date: March 2026

This technical support guide is designed for researchers, scientists, and drug development professionals working with 5-Ethyl-2,3-dihydro-1-benzofuran-7-carboxylic acid. This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address potential stability issues encountered during experimental workflows. The information herein is grounded in established principles of chemical stability and analytical science to ensure the integrity and reproducibility of your research.

Introduction

5-Ethyl-2,3-dihydro-1-benzofuran-7-carboxylic acid is a molecule of interest in various research and development fields. Like many complex organic molecules, its stability can be influenced by a variety of environmental factors. Understanding and controlling these factors is critical for obtaining reliable experimental results and ensuring the long-term viability of the compound. This guide will walk you through potential stability challenges and provide actionable protocols to assess and mitigate them.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for 5-Ethyl-2,3-dihydro-1-benzofuran-7-carboxylic acid?

Based on the general characteristics of the benzofuran and 2,3-dihydrobenzofuran scaffold, the primary stability concerns for this compound are susceptibility to:

  • Oxidation: The dihydrofuran ring, in particular, can be prone to oxidation, potentially leading to ring-opening or the formation of hydroxylated byproducts. Atmospheric oxygen can initiate such degradation, which may be accelerated by light and elevated temperatures.[1]

  • Photodegradation: Aromatic systems and compounds with heteroatoms, such as benzofurans, can be sensitive to light, especially UV radiation. This can lead to complex degradation pathways and the formation of colored impurities. While specific studies on this molecule are limited, the photochemical degradation of other benzofuran derivatives has been documented.[2]

  • Thermal Degradation: Elevated temperatures can provide the energy needed to initiate decomposition reactions. Studies on other benzofuran derivatives have shown thermal degradation, and this should be a consideration for handling and storage.[3][4]

  • Hydrolytic Instability: While the core structure is generally stable to hydrolysis, the carboxylic acid moiety introduces pH-dependent solubility and reactivity. Extreme pH conditions (strongly acidic or basic) could potentially catalyze degradation, although this is generally less of a concern for the benzofuran ring itself compared to esters or amides.[5]

Q2: What are the recommended storage conditions for 5-Ethyl-2,3-dihydro-1-benzofuran-7-carboxylic acid?

To minimize degradation, the following storage conditions are recommended:

ParameterRecommendationRationale
Temperature Store at 2-8°C or frozen (-20°C) for long-term storage.Reduces the rate of thermally induced degradation.
Light Protect from light by storing in an amber vial or in a dark location.Minimizes photodegradation.
Atmosphere Store under an inert atmosphere (e.g., argon or nitrogen).Prevents oxidative degradation.
Container Use a tightly sealed, non-reactive container (e.g., glass).Prevents exposure to moisture and air.

Q3: I am observing a change in the color of my solid sample over time. What could be the cause?

A change in color, typically to a yellowish or brownish hue, is often an indication of degradation. This is most likely due to either photodegradation or oxidation . The formation of conjugated systems or oxidized species can lead to the absorption of visible light. It is crucial to analyze the sample using a suitable analytical method, such as HPLC-UV, to identify any new impurity peaks.

Q4: My experimental results are inconsistent. Could this be related to the stability of the compound in solution?

Yes, inconsistent results are a common consequence of compound instability in solution. The rate of degradation can be influenced by the solvent, pH, temperature, and exposure to light during your experiment. It is essential to assess the stability of your compound in the specific solvent system and under the conditions of your assay. A simple experiment to check for this is to prepare a solution of your compound and analyze it at different time points (e.g., 0, 2, 4, 8, and 24 hours) while keeping it under your experimental conditions.

Troubleshooting Guide: Investigating and Mitigating Stability Issues

This section provides a structured approach to identifying and addressing stability problems with 5-Ethyl-2,3-dihydro-1-benzofuran-7-carboxylic acid.

Initial Assessment of Purity

Before conducting any stability studies, it is imperative to confirm the initial purity of your compound.

Recommended Analytical Methods:

  • High-Performance Liquid Chromatography (HPLC) with UV detection: This is a versatile and widely used technique for purity assessment of non-volatile and thermally labile compounds like many benzofuran derivatives.[6]

  • Gas Chromatography-Mass Spectrometry (GC-MS): This method is suitable for volatile and thermally stable compounds.[6] Given the carboxylic acid group, derivatization might be necessary to improve volatility.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure and identify major impurities.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Useful for identifying potential degradation products by their mass-to-charge ratio.

Forced Degradation Studies (Stress Testing)

Forced degradation studies are essential to understand the intrinsic stability of the molecule and to develop a stability-indicating analytical method.[5] These studies involve subjecting the compound to harsh conditions to accelerate degradation.

Experimental Workflow for Forced Degradation:

Forced_Degradation_Workflow cluster_preparation Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_evaluation Evaluation Prep Prepare stock solution of 5-Ethyl-2,3-dihydro-1-benzofuran-7-carboxylic acid Acid Acid Hydrolysis (e.g., 0.1 M HCl, 60°C) Prep->Acid Expose to Base Base Hydrolysis (e.g., 0.1 M NaOH, RT) Prep->Base Expose to Oxidation Oxidative Stress (e.g., 3% H2O2, RT) Prep->Oxidation Expose to Thermal Thermal Stress (e.g., 60°C, solid & solution) Prep->Thermal Expose to Photo Photolytic Stress (e.g., ICH Q1B conditions) Prep->Photo Expose to Analysis Analyze samples by HPLC-UV/MS at T=0 and specified time points Acid->Analysis Base->Analysis Oxidation->Analysis Thermal->Analysis Photo->Analysis Evaluation Evaluate peak purity and identify degradation products Analysis->Evaluation

Caption: Workflow for conducting forced degradation studies.

Detailed Protocols for Forced Degradation:

Objective: To identify potential degradation pathways and develop a stability-indicating analytical method.

Materials:

  • 5-Ethyl-2,3-dihydro-1-benzofuran-7-carboxylic acid

  • HPLC-grade acetonitrile and water

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • HPLC system with UV and/or MS detector

  • pH meter

  • Calibrated oven and photostability chamber

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and heat at 60°C.

    • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and keep at room temperature.

    • Oxidation: Mix the stock solution with 3% H₂O₂ and keep at room temperature.

    • Thermal Stress: Store the solid compound and a solution of the compound at 60°C.

    • Photolytic Stress: Expose the solid compound and a solution to light according to ICH Q1B guidelines.

  • Time Points: Analyze samples at initial (T=0) and various time points (e.g., 2, 4, 8, 24, 48 hours) until significant degradation (e.g., 5-20%) is observed.

  • Analysis: Analyze the stressed samples using an appropriate HPLC method. The method should be capable of separating the parent compound from all degradation products. A gradient method is often required.

Development of a Stability-Indicating HPLC Method:

A stability-indicating method is an analytical procedure that can accurately and precisely measure the concentration of the active pharmaceutical ingredient (API) without interference from any degradation products, impurities, or excipients.

HPLC_Method_Development Start Start: Define Analytical Target Profile Column Select Column (e.g., C18, Phenyl-Hexyl) Start->Column MobilePhase Optimize Mobile Phase (Acetonitrile/Water/Buffer, pH) Column->MobilePhase Gradient Develop Gradient Elution MobilePhase->Gradient Detection Select Detection Wavelength (UV Scan) Gradient->Detection Validation Validate Method (ICH Q2(R1)) (Specificity, Linearity, Accuracy, Precision, Robustness) Detection->Validation

Caption: Decision tree for developing a stability-indicating HPLC method.

Troubleshooting Common Observations
ObservationPotential CauseRecommended Action
Appearance of new peaks in HPLC chromatogram. Chemical degradation.Perform forced degradation studies to identify the degradation pathway. Optimize storage and handling conditions.
Decrease in the area of the main peak over time. Instability in the analytical solution or during storage.Assess solution stability. Prepare fresh solutions for each experiment.
Poor peak shape (tailing or fronting). Inappropriate mobile phase pH for the carboxylic acid.Adjust the mobile phase pH to be at least 2 units away from the pKa of the carboxylic acid.
Inconsistent retention times. Fluctuation in column temperature or mobile phase composition.Use a column oven for temperature control. Ensure proper mobile phase mixing.

Conclusion

The stability of 5-Ethyl-2,3-dihydro-1-benzofuran-7-carboxylic acid is a critical parameter that can significantly impact the reliability and reproducibility of research findings. While specific degradation pathways for this molecule are not extensively documented, a proactive approach based on the known stability characteristics of the 2,3-dihydrobenzofuran scaffold is recommended. By implementing proper storage and handling procedures, and by employing robust analytical methods to monitor purity and stability, researchers can ensure the integrity of their experimental outcomes. This guide provides a foundational framework for these activities, and it is recommended to adapt these protocols to your specific experimental context.

References

  • Thermal and optical properties of benzofuran-2-yl 3-phenyl-3-methylcyclobutyl thiosemicarbazone. (2025, August 7). ResearchGate. Retrieved from [Link]

  • Unusual structural changes as a result of weathering benzofuran-based diarylethenes in simulated sunlight. (n.d.). Royal Society of Chemistry. Retrieved from [Link]

  • Synthesis, Photophysics and Optical Limiting Properties of Functionalized Benzofuran Derivatives. (n.d.). ResearchGate. Retrieved from [Link]

  • Synthesis, characterization, and thermal degradation of novel poly(2-(5-bromo benzofuran-2-yl)-2-oxoethyl methacrylate). (2025, August 7). ResearchGate. Retrieved from [Link]

  • Computational study of the oxidation and decomposition of dibenzofuran under atmospheric conditions. (n.d.). Murdoch University Research Portal. Retrieved from [Link]

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5-Ethyl-2,3-dihydro-1-benzofuran-7-carboxylic acid solubility problems and solutions

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

5-Ethyl-2,3-dihydro-1-benzofuran-7-carboxylic acid (CAS: 108551-59-3)[1] is a critical synthetic intermediate and molecular building block often utilized in the development of 5-HT4 receptor agonists and other benzofuran-derived therapeutics. Due to its rigid, lipophilic ethyl-dihydrobenzofuran core and a highly pH-sensitive carboxylic acid moiety, researchers frequently encounter solubility bottlenecks during in vitro assays, analytical chromatography, and in vivo formulation. This guide provides field-proven troubleshooting protocols to overcome these physicochemical barriers.

Part 1: Core Physicochemical Properties

Understanding the intrinsic properties of this compound is the first step in troubleshooting. The quantitative data below is synthesized from structural analogs within the benzofuran-carboxylic acid class to guide experimental design[2][3].

PropertyValue / CharacteristicImpact on Experiments
Molecular Formula C11H12O3High carbon-to-heteroatom ratio drives lipophilicity.
Molecular Weight 192.21 g/mol Small molecule; easily penetrates cell membranes if dissolved.
Predicted pKa ~4.1 – 4.5Highly pH-dependent solubility. Ionized at pH > 6.0[2].
Aqueous Solubility < 0.1 mg/mL (at pH < 4.0)Precipitates rapidly in unbuffered or acidic aqueous media[3].
Organic Solubility High in DMSO, DMF, MeOHIdeal for stock solutions and NMR analysis.

Part 2: Troubleshooting Guide & FAQs

Q1: Why does the compound precipitate when I dilute my DMSO stock into cell culture media (e.g., DMEM or PBS)?

Expertise & Causality: This is a classic "solvent crash-out" phenomenon. The compound is highly soluble in 100% DMSO. However, when a concentrated DMSO drop hits the aqueous media, the DMSO diffuses into the water faster than the compound can ionize and dissolve. Because the intrinsic solubility of the unionized ethyl-benzofuran core is extremely low[3], transient local supersaturation occurs, leading to micro-precipitation before the bulk media's pH (7.4) can fully deprotonate the carboxylic acid.

Protocol: Optimized Solubilization and Dilution Self-Validation Check: The final solution must remain optically clear under a microscope at 10x magnification.

  • Stock Preparation: Prepare a 10 mM to 50 mM stock in anhydrous, cell-culture grade DMSO.

  • Pre-warming: Warm the target aqueous buffer or media to 37°C to increase the kinetic solubility limit.

  • Serial Dilution: Perform intermediate serial dilutions in DMSO so that your final spike-in volume into the aqueous phase is ≤0.5% v/v.

  • Active Mixing: Add the DMSO stock dropwise to the media while it is actively vortexing (or under rapid magnetic stirring). Never add the aqueous media directly to the DMSO pellet.

Q2: I am seeing severe peak broadening and missing protons in my 1H-NMR spectra. How do I fix this?

Expertise & Causality: In non-polar, dilute NMR solvents like Chloroform-d (CDCl3), carboxylic acids exist as stable, strongly hydrogen-bonded dimers[4][5]. This dimerization restricts molecular tumbling and causes rapid proton exchange, leading to extreme peak broadening of the –COOH proton (often disappearing into the baseline between 10.0–13.2 ppm) and sometimes affecting adjacent aromatic protons.

Protocol: NMR Solvent Optimization Self-Validation Check: The –COOH proton should appear as a distinct, integrable peak, or exchange cleanly without broadening the aromatic signals.

  • Switch your NMR solvent to a strongly hydrogen-bond accepting solvent, such as DMSO-d6 or Methanol-d4 .

  • These solvents competitively disrupt the carboxylic acid dimers, yielding sharp, well-resolved monomeric resonances[4].

  • If CDCl3 must be used for solubility reasons, add a micro-drop of D2O or trifluoroacetic acid-d (TFA-d) to force rapid, uniform exchange.

Q3: How can I formulate this compound for in vivo dosing without using toxic levels of DMSO?

Expertise & Causality: For in vivo pharmacokinetic (PK) studies, intravenous (IV) or oral (PO) dosing requires a completely clear solution or a uniform, fine suspension. Because the compound is practically insoluble in water at neutral/acidic pH[3], you must exploit its pKa (~4.2) to create a highly soluble in situ sodium salt, supplemented with a cyclic oligosaccharide to shield the lipophilic ethyl group.

Protocol: In Situ Salt Formation & Complexation Self-Validation Check: The formulation must pass smoothly through a 0.22 µm filter without resistance or loss of active pharmaceutical ingredient (API) concentration.

  • Weigh the required mass of 5-Ethyl-2,3-dihydro-1-benzofuran-7-carboxylic acid into a sterile glass vial.

  • Add exactly 1.05 molar equivalents of 0.1 M NaOH (aq). Vortex gently. The base deprotonates the carboxylic acid, forming the water-soluble sodium salt.

  • Add a vehicle of 10% w/v Hydroxypropyl-β-cyclodextrin (HPβCD) in 0.9% physiological saline to reach your target volume.

  • Stir at room temperature for 1 hour. The HPβCD hydrophobic cavity will encapsulate the ethyl-benzofuran core, preventing precipitation if the pH fluctuates in vivo.

  • Filter through a 0.22 µm PTFE syringe filter before dosing.

Q4: My LC-MS/MS peak areas are inconsistent, and I am observing column carryover. What is the cause?

Expertise & Causality: Carboxylic acids can adsorb to basic sites on stainless-steel LC tubing or interact poorly with stationary phases if their ionization state is mixed. If the mobile phase pH is near the compound's pKa (~4.2), the compound exists in a dynamic equilibrium between ionized and unionized forms, causing split peaks or peak tailing.

Protocol: LC-MS Mobile Phase Adjustment Self-Validation Check: The chromatogram should yield a single, sharp, symmetrical peak with a tailing factor between 0.9 and 1.2.

  • Aqueous Phase (A): Use HPLC-grade water with 0.1% Formic Acid (pH ~2.7). This ensures the compound is >99% protonated (neutral), allowing for sharp, predictable retention on a standard C18 reverse-phase column.

  • Organic Phase (B): Use Acetonitrile with 0.1% Formic Acid.

  • Wash Step: To prevent the lipophilic ethyl-benzofuran core from sticking to the column, incorporate a strong organic wash at the end of the gradient (e.g., 95% Phase B for 2 minutes) before re-equilibrating.

Part 3: Experimental Workflows & Diagrams

Workflow Start Weigh 5-Ethyl-2,3-dihydro- 1-benzofuran-7-carboxylic acid Stock Dissolve in 100% DMSO (Target: 10-50 mM) Start->Stock Check Visual Inspection (Clear solution?) Stock->Check Sonicate Sonicate & Warm (37°C) for 10 mins Check->Sonicate No (Particulates) Dilute Dilute into Aqueous Buffer (pH > 6.5, e.g., PBS) Check->Dilute Yes (Clear) Sonicate->Check Formulation Add Co-solvents if needed (e.g., 5% Tween-80) Dilute->Formulation Precipitation occurs Ready Ready for Assay Dilute->Ready Remains clear Formulation->Ready

Workflow for solubilizing 5-ethyl-2,3-dihydro-1-benzofuran-7-carboxylic acid.

Mechanism Protonated Protonated Form (pH < 4.0) Lipophilic, Insoluble in Water LogS < -4 Deprotonated Deprotonated Form (pH > 6.0) Ionized, Water Soluble LogS > -2 Protonated->Deprotonated Add Base (NaOH) Deprotonation Deprotonated->Protonated Add Acid (HCl) Protonation

pH-dependent ionization state and solubility transition of the carboxylic acid.

Part 4: References

  • Title: 108551-59-3 | 5-Ethyl-2,3-dihydro-1-benzofuran-7-carboxylic acid Source: BLD Pharm URL: 1

  • Title: 4-Amino-5-chloro-2,3-dihydro-7-benzofurancarboxylic acid 123654-26-2 wiki Source: Guidechem URL: 2

  • Title: 6-Hydroxybenzofuran-2-carboxylic Acid | CAS 334022-87-6 Source: Benchchem URL: 3

  • Title: CHEMISTRY PAPER No. 12: ORGANIC SPECTROSCOPY Module 16: 1H NMR Chemical Shifts for Common Functional Groups Source: INFLIBNET URL: 4

  • Title: Carboxylic Acids: Spectroscopy Tutorial Source: OrgChemBoulder URL: 5

Sources

Avoiding byproduct formation in dihydrobenzofuran synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for dihydrobenzofuran synthesis. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of synthesizing this important heterocyclic scaffold. Dihydrobenzofurans are core structures in numerous natural products and pharmacologically active compounds, making their efficient synthesis a critical task.[1][2] However, the path to high yields and purity is often complicated by the formation of persistent and challenging byproducts.

This document provides in-depth, experience-driven answers to common problems, focusing on the "why" behind experimental choices to empower you to troubleshoot and optimize your reactions effectively.

Frequently Asked Questions (FAQs)

Q1: My primary byproduct is a six-membered ring (a chroman). How do I favor the 5-membered dihydrobenzofuran ring closure?

A1: This is a classic issue of competing 5-exo versus 6-endo cyclization. The selectivity is often governed by the reaction mechanism and conditions. In methods involving intramolecular C-H functionalization, the choice of catalyst and directing group is paramount. For instance, in certain copper-catalyzed C-H arylations of alcohols, the formation of dihydrobenzofurans is favored, while similar methods designed for 3-hydroxypropyl phenols yield chromans.[3] Some reaction conditions have been shown to be inefficient for chroman formation, thus favoring the desired dihydrobenzofuran product.[3]

Troubleshooting Steps:

  • Re-evaluate Your Catalyst System: Transition metal catalysts (e.g., Palladium, Rhodium, Copper) and their associated ligands can strongly influence the regioselectivity of the cyclization. Experiment with different ligands or even different metals.[1]

  • Modify the Tether: The length and flexibility of the chain connecting the phenol and the reactive group can bias the cyclization. If your substrate design allows, shortening or rigidifying the linker can promote 5-exo closure.

  • Adjust Reaction Temperature: Lowering the reaction temperature can sometimes increase selectivity by favoring the kinetically preferred product, which is often the 5-membered ring.

Q2: I'm attempting to synthesize a 2-allyl-phenol derivative as a precursor, but I'm getting significant C-alkylation at the para-position instead of the desired O-alkylation. What's going wrong?

A2: This is a common challenge stemming from the ambident nucleophilic nature of the phenolate anion. The oxygen is a hard nucleophile, while the ortho and para positions of the ring are soft nucleophiles. The outcome of the O- vs. C-alkylation is highly dependent on the reaction solvent and counter-ion.[4]

Key Factors Controlling Selectivity:

  • Solvent Choice: Protic solvents (e.g., water, ethanol, trifluoroethanol) can form hydrogen bonds with the phenolate oxygen. This "shields" the oxygen, hindering its nucleophilicity and promoting C-alkylation.[4] Conversely, polar aprotic solvents like DMF or DMSO do not solvate the anion as strongly, leaving the more electronegative oxygen free to attack, favoring O-alkylation.[4]

  • Base/Counter-ion: The nature of the cation associated with the phenolate can influence the reaction. Using a weaker base might not fully deprotonate the phenol, leading to a different reactivity profile.

Solution: To favor O-alkylation, switch to a polar aprotic solvent such as DMF or DMSO and use a strong base like sodium hydride (NaH) or potassium carbonate (K₂CO₃) to ensure complete formation of the phenolate anion.[4][5]

Q3: My reaction is producing a significant amount of dark, polymeric material, and my yield of the desired dihydrobenzofuran is very low. What causes this?

A3: Polymerization is typically a sign of uncontrolled radical reactions or over-oxidation. This is especially common in syntheses that proceed via phenoxyl radicals, such as oxidative coupling reactions using oxidants like silver(I) oxide or ammonium persulfate.[6][7][8] The phenoxyl radical has multiple resonance forms, and these reactive species can couple with each other in an uncontrolled manner to form high-molecular-weight oligomers and polymers.[2]

Mitigation Strategies:

  • Control Oxidant Stoichiometry: Using a large excess of the oxidant can promote over-oxidation and polymerization. Carefully optimize the stoichiometry; sometimes, using slightly less than one equivalent of a two-electron oxidant is beneficial. Studies on silver(I)-promoted oxidative coupling have shown that optimizing the oxidant-to-substrate ratio is critical for balancing conversion and selectivity.[6]

  • Reaction Concentration: Run the reaction at a higher dilution. Lowering the concentration of the radical intermediates reduces the probability of intermolecular coupling (polymerization) and favors the desired intramolecular cyclization.

  • Temperature Control: Radical reactions can be highly exothermic. Running the reaction at a lower temperature, even if it requires a longer reaction time, can provide better control and minimize side reactions.

  • Consider a Different Synthetic Route: If polymerization remains intractable, a non-radical pathway, such as a transition-metal-catalyzed intramolecular cyclization of a pre-formed substrate (e.g., an o-allylphenol), may be a more robust alternative.[9][10]

Troubleshooting Guide: Oxidative Coupling of Phenols

The oxidative coupling of phenols is a powerful biomimetic strategy for synthesizing dihydrobenzofuran neolignans.[6] However, achieving high selectivity for the desired heterodimer over various homodimers and other byproducts is a significant challenge.[2]

Problem: Low Selectivity and Formation of Multiple Dimeric Byproducts

You are attempting a cross-coupling reaction between two different phenols (Phenol A and Phenol B) to form a β-5' linked dihydrobenzofuran, but you are isolating significant quantities of A-A and B-B homodimers.

Root Cause Analysis Workflow

The following diagram outlines a decision-making process for troubleshooting poor selectivity in oxidative cross-coupling reactions.

G start Low Selectivity in Oxidative Cross-Coupling check_potential Are the oxidation potentials of Phenol A and Phenol B significantly different? start->check_potential adjust_stoichiometry Adjust Stoichiometry: Use the more easily oxidized phenol in excess. check_potential->adjust_stoichiometry  Yes check_oxidant Is the oxidant added all at once (in one portion)? check_potential->check_oxidant  No adjust_stoichiometry->check_oxidant slow_addition Implement Slow Addition: Add the oxidant dropwise or via syringe pump over several hours. check_oxidant->slow_addition  Yes check_catalyst Is the reaction catalyzed or uncatalyzed? check_oxidant->check_catalyst  No slow_addition->check_catalyst biomimetic_catalyst Introduce a Biomimetic Catalyst: Consider Cu(I) or V-based catalysts to mediate selective coupling. check_catalyst->biomimetic_catalyst  Uncatalyzed end_point Improved Selectivity check_catalyst->end_point  Catalyzed  (Re-optimize catalyst) biomimetic_catalyst->end_point

Caption: Troubleshooting workflow for poor selectivity.

Scientific Rationale and Protocol

The key to selective cross-coupling is to maintain a low concentration of the radical of the more reactive phenol while the less reactive phenol is present in excess.

  • Oxidation Potential: Phenols with electron-donating groups are more easily oxidized. If one phenol partner is significantly more electron-rich, it will be preferentially oxidized. The resulting phenoxyl radical can then be "trapped" by the less reactive phenol, which acts as a nucleophile, to form the desired heterodimer.[2]

  • Slow Addition: Adding the oxidant slowly ensures that the concentration of the highly reactive phenoxyl radical intermediate remains low at any given time, minimizing its ability to self-couple (homodimerize).

Optimized Protocol: Silver(I) Oxide-Mediated Oxidative Coupling

This protocol is adapted from optimized conditions for the synthesis of dihydrobenzofuran neolignans and is designed to maximize selectivity.[6][7]

Materials:

  • Phenol A (more electron-rich)

  • Phenol B (less electron-rich)

  • Silver(I) Oxide (Ag₂O)

  • Anhydrous Acetonitrile (MeCN)

Procedure:

  • To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add Phenol B (1.0 equiv).

  • Dissolve the phenol in anhydrous acetonitrile (to a final concentration of ~0.1 M).

  • In a separate flask, prepare a solution of Phenol A (1.5 - 2.0 equiv) in anhydrous acetonitrile.

  • Add Silver(I) Oxide (Ag₂O, 0.5 equiv) to the flask containing Phenol B. Note: The stoichiometry of Ag₂O is critical; excess can lead to byproducts, while too little results in poor conversion. 0.5 equivalents has been found to be optimal in many cases.[6]

  • Using a syringe pump, add the solution of Phenol A to the reaction mixture over a period of 4-6 hours at room temperature.

  • Stir the reaction for an additional 4-20 hours after the addition is complete. Monitor the reaction progress by TLC or LC-MS.[6]

  • Upon completion, filter the reaction mixture through a pad of Celite to remove the silver salts.

  • Concentrate the filtrate under reduced pressure and purify the residue by column chromatography.

ParameterStandard ConditionOptimized Condition for SelectivityRationale
Solvent Dichloromethane or BenzeneAcetonitrileAcetonitrile provides a good balance of conversion and selectivity and is a "greener" solvent.[6]
Oxidant Ag₂O (0.5 - 1.0 equiv)Ag₂O (0.5 equiv)Provides the best balance between consumption of starting material and formation of the desired product.[7]
Addition All reagents combined at t=0Slow addition of the more reactive phenolMaintains a low concentration of the most reactive radical species, suppressing homodimerization.
Time 20+ hours4-20 hoursOptimization can significantly reduce reaction time without impacting yield.[6]

Troubleshooting Guide: Intramolecular Cyclization of o-Allylphenols

Palladium-catalyzed intramolecular reactions of o-allylphenols are a robust method for dihydrobenzofuran synthesis.[9] However, side reactions such as alkene isomerization can lead to undesired byproducts.[3]

Problem: Formation of Isomeric Byproducts and/or Benzofurans

Your goal is to synthesize a 2,3-dihydrobenzofuran, but you are observing the formation of an exocyclic alkene isomer (isomerized byproduct) and/or the fully aromatized benzofuran.

Mechanistic Insight: Desired vs. Undesired Pathways

The desired product arises from the intramolecular cyclization followed by a reductive step. However, acid-mediated or metal-catalyzed isomerization of the alkene in the final product can occur. Furthermore, oxidation of the dihydrobenzofuran ring can lead to the aromatic benzofuran.

G cluster_0 Reaction Pathways start o-Allylphenol Precursor intermediate Cyclized Intermediate start->intermediate Intramolecular Cyclization product Desired Dihydrobenzofuran intermediate->product Reductive Elimination/ Protonolysis isomer Isomerized Byproduct (Exocyclic Alkene) product->isomer Acid-Mediated Isomerization aromatized Aromatized Benzofuran product->aromatized Oxidation

Caption: Competing pathways in o-allylphenol cyclization.

Protocol: Suppressing Isomerization in Cu-Catalyzed C-O Bond Formation

This protocol, adapted from a method for direct aryl C-O bond formation, incorporates a base to buffer the reaction medium and prevent acid-mediated side reactions.[3]

Materials:

  • o-Allylphenol substrate

  • Hypervalent iodine reagent (e.g., PIFA or TIFA)

  • Copper catalyst (e.g., Cu(OTf)₂)

  • Triethylamine (Et₃N)

  • 2,2,2-Trifluoroethanol (TFE)

Procedure:

  • In a reaction vial, dissolve the o-allylphenol substrate (1.0 equiv) in TFE.

  • Add the hypervalent iodine reagent (e.g., PIFA, 1.2 equiv) and stir for 5-10 minutes.

  • Crucially, add triethylamine (Et₃N, 4.0 equiv). This step is essential to neutralize acidic byproducts that catalyze the isomerization of the final product.[3]

  • Add the copper catalyst (e.g., Cu(OTf)₂, 0.1 equiv).

  • Stir the reaction at room temperature for 5-8 hours, monitoring by TLC.

  • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate (NaHCO₃) solution.

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over Na₂SO₄, filter, and concentrate.

  • Purify by column chromatography.

Key Control Parameter: The addition of a non-nucleophilic base like triethylamine is the most critical factor in suppressing the formation of the isomerized byproduct. By maintaining a neutral to slightly basic medium, the acid-catalyzed rearrangement of the double bond is effectively inhibited.[3]

By understanding the mechanistic origins of byproduct formation and systematically applying these targeted troubleshooting strategies, researchers can significantly improve the efficiency, selectivity, and overall success of their dihydrobenzofuran syntheses.

References
  • Melo, I. R. P., et al. (2020). Optimization of the Reaction Conditions for the Synthesis of Dihydrobenzofuran Neolignans. J. Braz. Chem. Soc. Available at: [Link][6]

  • Barbosa, A. J. R., et al. (2014). Optimizing Dihydrobenzofuran Synthesis. Document presented at the 7th Brazilian Symposium on Medicinal Chemistry. Available at: [Link][5]

  • Zeb, A., et al. (2024). Development of novel transition metal-catalyzed synthetic approaches for the synthesis of a dihydrobenzofuran nucleus: a review. RSC Advances. Available at: [Link][1]

  • Donnarumma, F., et al. (2020). Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans. Molecules. Available at: [Link][11]

  • Wolfe, J. P., & Rossi, M. A. (2010). Synthesis of 2,3-Dihydrobenzofurans via the Palladium Catalyzed Carboalkoxylation of 2-Allylphenols. Organic Letters. Available at: [Link][9]

  • Poulin, M. B., et al. (2019). Cationic Cascade Strategy for the Synthesis of Dihydrobenzofuran and Isochromane Scaffolds. Organic Letters. Available at: [Link][12]

  • Melo, I. R. P., et al. (2020). Optimization of the Reaction Conditions for the Synthesis of Dihydrobenzofuran Neolignans. ChemRxiv. Available at: [Link][7]

  • Dudnik, A. S., & Gevorgyan, V. (2016). Synthesis of Functionalized Dihydrobenzofurans By Direct Aryl C–O Bond Formation Under Mild Conditions. Tetrahedron Letters. Available at: [Link][3]

  • Organic Chemistry Portal. Synthesis of 2,3-Dihydrobenzofurans. Available at: [Link][10]

  • Zeb, A., et al. (2024). Novel transition metal-free synthetic protocols toward the construction of 2,3-dihydrobenzofurans: a recent update. Frontiers in Chemistry. Available at: [Link][13]

  • Hellwig, P. S., et al. (2021). Oxyselenocyclization of 2‐Allylphenols for the Synthesis of 2,3‐Dihydrobenzofuran Selenides. European Journal of Organic Chemistry. Available at: [Link][14]

  • Ghosh, A., et al. (2023). Visible-light TiO2-catalyzed synthesis of dihydrobenzofurans by oxidative [3 + 2] annulation of phenols with alkenyl phenols. Nature Communications. Available at: [Link][2]

  • PharmaXChange.info. (2011). Phenolates- O-alkylation and C-alkylation. Available at: [Link][4]

  • Thomson, R. J. (2015). Stereoselective Synthesis of Tri-Substituted Benzodihydrofurans and Dihydrobenzoxanthone Natural Products By C–H Insertion. eScholarship, University of California. Available at: [Link][15]

  • Douglas, C. J., & Skellod, M. D. (2013). Photocatalytic Synthesis of Dihydrobenzofurans by Oxidative [3+2] Cycloaddition of Phenols. ACS Catalysis. Available at: [Link][8]

Sources

Validation & Comparative

A Comparative Guide to the Spectroscopic Analysis of 5-Ethyl-2,3-dihydro-1-benzofuran-7-carboxylic acid

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive analysis of the spectroscopic data for 5-Ethyl-2,3-dihydro-1-benzofuran-7-carboxylic acid, a substituted dihydrobenzofuran. As a molecule of interest in synthetic and medicinal chemistry, its unambiguous structural characterization is paramount. This document will delve into the expected Nuclear Magnetic Resonance (NMR) data, outline a detailed experimental protocol for its acquisition, and compare this powerful technique with other instrumental methods, namely Mass Spectrometry (MS) and Infrared (IR) Spectroscopy. Our objective is to equip researchers, scientists, and drug development professionals with the necessary insights to confidently identify and characterize this and similar molecular entities.

The Central Role of NMR in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the cornerstone of organic chemistry for the definitive determination of molecular structure. Its ability to probe the chemical environment of individual nuclei (most commonly ¹H and ¹³C) provides a detailed map of the atomic connectivity and spatial arrangement within a molecule. For a novel or synthesized compound like 5-Ethyl-2,3-dihydro-1-benzofuran-7-carboxylic acid, NMR is not merely a characterization technique; it is the primary tool for structural validation.

Predicted NMR Data for 5-Ethyl-2,3-dihydro-1-benzofuran-7-carboxylic acid

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~11-12br s1H-COOH
~7.6s1HH-6
~7.4s1HH-4
~4.6t, J = 8.5 Hz2HH-2
~3.2t, J = 8.5 Hz2HH-3
~2.6q, J = 7.5 Hz2H-CH₂CH₃
~1.2t, J = 7.5 Hz3H-CH₂CH₃

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

Chemical Shift (δ, ppm)Assignment
~170C=O (Carboxylic Acid)
~160C-7a
~145C-5
~130C-7
~125C-3a
~120C-6
~110C-4
~72C-2
~30C-3
~28-CH₂CH₃
~15-CH₂CH₃

Experimental Protocol for NMR Data Acquisition

To obtain high-quality NMR spectra for 5-Ethyl-2,3-dihydro-1-benzofuran-7-carboxylic acid, the following detailed protocol should be followed. This protocol is designed to be a self-validating system, ensuring reproducibility and accuracy.

1. Sample Preparation:

  • Weigh approximately 5-10 mg of the purified solid sample of 5-Ethyl-2,3-dihydro-1-benzofuran-7-carboxylic acid.
  • Dissolve the sample in approximately 0.6 mL of a deuterated solvent, such as Chloroform-d (CDCl₃) or Dimethyl Sulfoxide-d₆ (DMSO-d₆), in a clean, dry NMR tube. The choice of solvent is critical; CDCl₃ is a common choice for many organic molecules, but DMSO-d₆ may be preferred if the compound has limited solubility in CDCl₃ or to observe the exchangeable carboxylic acid proton.[8]
  • Add a small amount of an internal standard, such as Tetramethylsilane (TMS), if quantitative analysis or precise chemical shift referencing is required. TMS is set to 0.00 ppm.

2. Instrument Setup and Calibration:

  • Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.[5][6]
  • Tune and match the probe for the ¹H and ¹³C frequencies to ensure optimal sensitivity.
  • Shim the magnetic field to achieve a narrow and symmetrical solvent peak, which is crucial for high-resolution spectra.

3. ¹H NMR Experiment:

  • Acquire a standard one-dimensional ¹H NMR spectrum.
  • Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12 ppm).
  • Use a pulse angle of 30-45 degrees and a relaxation delay of 1-2 seconds.
  • Acquire a sufficient number of scans (typically 8-16) to achieve a good signal-to-noise ratio.
  • Process the data by applying a Fourier transform, phase correction, and baseline correction.
  • Integrate the signals to determine the relative number of protons for each resonance.

4. ¹³C NMR Experiment:

  • Acquire a proton-decoupled ¹³C NMR spectrum. This will show each unique carbon as a singlet.
  • Set the spectral width to cover the expected range of carbon chemical shifts (typically 0-200 ppm).
  • Use a pulse angle of 45-90 degrees and a longer relaxation delay (e.g., 2-5 seconds) to ensure proper relaxation of all carbon nuclei, especially quaternary carbons.
  • Acquire a larger number of scans (several hundred to thousands) due to the lower natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus.
  • Process the data similarly to the ¹H spectrum.

5. 2D NMR Experiments (Optional but Recommended):

  • For unambiguous assignment of all proton and carbon signals, it is highly recommended to perform two-dimensional (2D) NMR experiments such as:
  • COSY (Correlation Spectroscopy): To identify proton-proton couplings.
  • HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded proton and carbon atoms.
  • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for assigning quaternary carbons and piecing together molecular fragments.[2]

Comparative Analysis with Other Spectroscopic Techniques

While NMR is the gold standard for structural elucidation, other spectroscopic techniques provide complementary and confirmatory information.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of a compound and information about its fragmentation pattern. For 5-Ethyl-2,3-dihydro-1-benzofuran-7-carboxylic acid (C₁₁H₁₂O₃), the expected mass spectral data is as follows:

Table 3: Predicted Mass Spectrometry Data

Ionm/z (calculated)
[M]⁺192.0786
[M+H]⁺193.0859
[M+Na]⁺215.0678
[M-H]⁻191.0714

The high-resolution mass spectrum (HRMS) would provide the exact mass, confirming the molecular formula. The fragmentation pattern can also offer clues about the structure, for instance, the loss of a carboxylic acid group (-45 Da) or an ethyl group (-29 Da).

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies.

Table 4: Predicted Infrared (IR) Absorption Bands

Frequency (cm⁻¹)Functional Group
2500-3300 (broad)O-H stretch (Carboxylic Acid)
~2960, 2870C-H stretch (Aliphatic)
~1680C=O stretch (Carboxylic Acid, conjugated)
~1600, 1480C=C stretch (Aromatic)
~1250C-O stretch (Aryl ether)

The broad O-H stretch and the strong C=O stretch are characteristic of the carboxylic acid moiety. The presence of both aliphatic and aromatic C-H stretches, as well as the C-O stretch of the dihydrobenzofuran ring, would also be expected.[9][10]

Workflow for Spectroscopic Analysis

The following diagram illustrates a logical workflow for the structural elucidation of a novel compound like 5-Ethyl-2,3-dihydro-1-benzofuran-7-carboxylic acid using a combination of spectroscopic techniques.

Spectroscopic_Workflow cluster_0 Initial Analysis cluster_1 Detailed Structural Elucidation cluster_2 Structure Confirmation Sample_Purity Assess Sample Purity (e.g., LC-MS, TLC) MS Mass Spectrometry (MS) Determine Molecular Weight & Formula Sample_Purity->MS IR Infrared (IR) Spectroscopy Identify Functional Groups MS->IR 1D_NMR 1D NMR (¹H, ¹³C) Proton & Carbon Environments IR->1D_NMR 2D_NMR 2D NMR (COSY, HSQC, HMBC) Establish Connectivity 1D_NMR->2D_NMR Structure_Proposal Propose Structure 2D_NMR->Structure_Proposal Data_Verification Verify Proposed Structure Against All Spectroscopic Data Structure_Proposal->Data_Verification Final_Structure Final Structure Confirmed Data_Verification->Final_Structure

Sources

A Comparative Guide to the Analytical Characterization of 5-Ethyl-2,3-dihydro-1-benzofuran-7-carboxylic acid

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Critical Role of Structural Elucidation in Drug Development

In the landscape of modern drug discovery and development, the unambiguous characterization of novel chemical entities is a cornerstone of scientific rigor and regulatory compliance. The precise molecular structure and purity of a compound directly influence its physicochemical properties, pharmacokinetic profile, and ultimately, its therapeutic efficacy and safety. For researchers, scientists, and drug development professionals, the selection of appropriate analytical methodologies is a critical decision that impacts the entire development pipeline.

This guide provides an in-depth technical comparison of analytical techniques for the structural elucidation and purity assessment of 5-Ethyl-2,3-dihydro-1-benzofuran-7-carboxylic acid, a substituted benzofuran derivative of interest in medicinal chemistry. Benzofuran scaffolds are prevalent in a wide array of biologically active natural products and synthetic compounds.[1] This guide will focus on the utility of 13C Nuclear Magnetic Resonance (NMR) spectroscopy as a primary tool for structural confirmation and will objectively compare its performance with other widely used analytical methods, including High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) Spectroscopy. The insights provided herein are grounded in established spectroscopic principles and field-proven applications, aiming to equip the reader with the expertise to make informed decisions in their analytical workflows.

13C NMR Analysis: A Detailed Look at the Carbon Skeleton

13C NMR spectroscopy is an unparalleled technique for providing direct information about the carbon framework of a molecule. Each unique carbon atom in a molecule gives rise to a distinct signal in the 13C NMR spectrum, with its chemical shift (δ) being highly sensitive to its local electronic environment. This sensitivity allows for the detailed mapping of a molecule's carbon skeleton and the identification of functional groups.

Predicted 13C NMR Spectrum of 5-Ethyl-2,3-dihydro-1-benzofuran-7-carboxylic acid
Carbon Atom Predicted Chemical Shift (δ, ppm) Justification
C=O (Carboxylic Acid)~170-175The carboxylic acid carbon is highly deshielded due to the two electronegative oxygen atoms. Its chemical shift is expected to be in the typical range for aromatic carboxylic acids.
C7a ~160-165This quaternary carbon is attached to the oxygen of the dihydrofuran ring and is part of the aromatic system, leading to a downfield shift.
C5 ~140-145This aromatic carbon is substituted with an electron-donating ethyl group, which is expected to cause a downfield shift compared to an unsubstituted carbon.
C3a ~125-130This is a quaternary aromatic carbon at the fusion of the two rings.
C7 ~120-125This aromatic carbon is adjacent to the electron-withdrawing carboxylic acid group, which will influence its chemical shift.
C4 ~115-120This aromatic carbon is ortho to the ethyl group and meta to the ether linkage, and its shift will be a composite of these effects.
C6 ~110-115This aromatic carbon is meta to the ethyl group and ortho to the ether linkage.
C2 ~70-75This methylene carbon is attached to the oxygen atom of the dihydrofuran ring, resulting in a significant downfield shift compared to a typical alkane.
C3 ~28-33This is a methylene carbon in the five-membered ring.
-CH2- (Ethyl)~25-30The methylene carbon of the ethyl group.
-CH3 (Ethyl)~12-17The methyl carbon of the ethyl group, typically found in the upfield region of the spectrum.

Table 1: Predicted 13C NMR chemical shifts for 5-Ethyl-2,3-dihydro-1-benzofuran-7-carboxylic acid in a standard deuterated solvent like CDCl3 or DMSO-d6.

Experimental Protocol for 13C NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 10-20 mg of the purified compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl3, DMSO-d6). The choice of solvent is critical as it can influence chemical shifts.

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

  • Data Acquisition:

    • Acquire a standard proton-decoupled 13C NMR spectrum.

    • Typical acquisition parameters include a spectral width of ~250 ppm, a sufficient number of scans to achieve a good signal-to-noise ratio (e.g., 1024 or more, depending on sample concentration), and a relaxation delay of 2-5 seconds.

    • For unambiguous assignment of quaternary carbons and CH/CH2/CH3 groups, it is highly recommended to perform Distortionless Enhancement by Polarization Transfer (DEPT-135 and DEPT-90) experiments.[3]

  • Data Processing: Process the acquired Free Induction Decay (FID) with an appropriate window function (e.g., exponential multiplication) and Fourier transform to obtain the frequency-domain spectrum. Reference the spectrum to the solvent peak or an internal standard (e.g., Tetramethylsilane, TMS).

Visualization of the Analytical Workflow

13C NMR Workflow cluster_sample_prep Sample Preparation cluster_data_acquisition Data Acquisition cluster_data_processing Data Processing & Analysis Dissolve Sample Dissolve Sample Transfer to NMR Tube Transfer to NMR Tube Dissolve Sample->Transfer to NMR Tube Tune and Shim Spectrometer Tune and Shim Spectrometer Transfer to NMR Tube->Tune and Shim Spectrometer Insert Sample Acquire 13C Spectrum Acquire 13C Spectrum Tune and Shim Spectrometer->Acquire 13C Spectrum Acquire DEPT Spectra Acquire DEPT Spectra Acquire 13C Spectrum->Acquire DEPT Spectra Fourier Transform Fourier Transform Acquire DEPT Spectra->Fourier Transform Phase and Baseline Correction Phase and Baseline Correction Fourier Transform->Phase and Baseline Correction Chemical Shift Referencing Chemical Shift Referencing Phase and Baseline Correction->Chemical Shift Referencing Spectral Interpretation Spectral Interpretation Chemical Shift Referencing->Spectral Interpretation

Caption: Workflow for 13C NMR Analysis.

Comparative Analysis with Alternative Techniques

While 13C NMR provides unparalleled detail about the carbon skeleton, a comprehensive characterization of a compound relies on a multi-technique approach. The following sections compare the performance of 13C NMR with other essential analytical methods.

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique for purity assessment and quantification. For aromatic carboxylic acids, reversed-phase HPLC with UV detection is a common and robust method.[1][4]

Performance Comparison:

Parameter 13C NMR HPLC-UV
Structural Information High (direct carbon connectivity)Low (retention time is not a direct structural identifier)
Purity Assessment Semi-quantitative (impurities >1% are often detectable)High (excellent for detecting and quantifying impurities)
Sensitivity Low (mg scale)High (µg to ng scale)
Throughput Low (minutes to hours per sample)High (minutes per sample)

Experimental Protocol for HPLC-UV Analysis:

  • Mobile Phase Preparation: Prepare a suitable mobile phase, for instance, a gradient of acetonitrile and water with a small amount of acid (e.g., 0.1% formic acid or trifluoroacetic acid) to ensure the carboxylic acid is protonated.[5]

  • Instrumentation: Use an HPLC system equipped with a C18 reversed-phase column, a UV detector set to an appropriate wavelength (e.g., 254 nm, where the aromatic rings absorb), a pump, and an autosampler.

  • Method Development: Optimize the gradient, flow rate, and column temperature to achieve good separation of the main peak from any impurities. A typical flow rate is 1 mL/min.

  • Sample Analysis: Dissolve a small amount of the sample in the mobile phase, filter, and inject into the HPLC system.

  • Data Analysis: Integrate the peak areas to determine the purity of the sample.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is highly complementary to NMR data. Electrospray ionization (ESI) is a soft ionization technique well-suited for this class of compounds.[6][7]

Performance Comparison:

Parameter 13C NMR Mass Spectrometry (ESI-MS)
Molecular Weight Determination IndirectDirect (provides accurate mass)
Structural Information High (connectivity)Moderate (fragmentation patterns can infer structural motifs)
Sensitivity Low (mg scale)Very High (pg to fg scale)
Isomer Differentiation ExcellentPoor (isomers often have the same mass)

Experimental Protocol for ESI-MS Analysis:

  • Sample Preparation: Prepare a dilute solution of the sample (typically in the µg/mL range) in a solvent compatible with ESI, such as methanol or acetonitrile/water.

  • Instrumentation: Use a mass spectrometer equipped with an ESI source. This can be a standalone instrument or coupled to an HPLC system (LC-MS).

  • Data Acquisition: Infuse the sample directly into the ESI source or inject it into the LC-MS system. Acquire data in both positive and negative ion modes to observe the protonated molecule [M+H]+ and the deprotonated molecule [M-H]-, respectively.

  • Data Analysis: Determine the accurate mass of the molecular ion to confirm the elemental composition. If tandem MS (MS/MS) is available, fragment the molecular ion to obtain structural information.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation.[8][9]

Performance Comparison:

Parameter 13C NMR FTIR Spectroscopy
Functional Group Identification Good (inferred from chemical shifts)Excellent (direct observation of vibrational modes)
Structural Information High (full carbon skeleton)Low (provides "pieces of the puzzle")
Sensitivity Low (mg scale)Moderate (µg to mg scale)
Throughput LowVery High (seconds per sample)

Experimental Protocol for FTIR Analysis:

  • Sample Preparation: For a solid sample, either prepare a KBr pellet by mixing a small amount of the sample with dry potassium bromide and pressing it into a transparent disk, or use an Attenuated Total Reflectance (ATR) accessory, which requires minimal sample preparation.

  • Instrumentation: Use an FTIR spectrometer.

  • Data Acquisition: Place the sample in the spectrometer and acquire the spectrum, typically over the range of 4000-400 cm-1.

  • Data Analysis: Identify characteristic absorption bands for the functional groups present, such as the broad O-H stretch of the carboxylic acid (~3300-2500 cm-1), the C=O stretch of the carboxylic acid (~1700 cm-1), and C-H and C=C stretches of the aromatic and aliphatic parts of the molecule.[8]

Integrated Analytical Strategy

For a comprehensive and robust characterization of 5-Ethyl-2,3-dihydro-1-benzofuran-7-carboxylic acid, an integrated analytical approach is paramount.

Integrated Analysis cluster_elucidation Structural Elucidation Synthesis Synthesis Purification Purification Synthesis->Purification Crude Product Purity Assessment (HPLC) Purity Assessment (HPLC) Purification->Purity Assessment (HPLC) Purified Compound Structural Elucidation Structural Elucidation Purity Assessment (HPLC)->Structural Elucidation Final Characterized Compound Final Characterized Compound Purity Assessment (HPLC)->Final Characterized Compound Structural Elucidation->Final Characterized Compound 13C NMR 13C NMR (Carbon Skeleton) 1H NMR 1H NMR (Proton Environment) MS Mass Spectrometry (Molecular Weight) FTIR FTIR (Functional Groups)

Caption: Integrated Analytical Strategy.

This workflow illustrates that while HPLC is the workhorse for purity assessment, a combination of spectroscopic techniques is essential for unambiguous structural confirmation.

Conclusion

The analytical characterization of a novel chemical entity like 5-Ethyl-2,3-dihydro-1-benzofuran-7-carboxylic acid requires a multi-faceted approach. 13C NMR spectroscopy stands out as the most powerful technique for elucidating the complete carbon framework, providing a high degree of confidence in the proposed structure. However, its performance is optimally leveraged when integrated with complementary techniques. HPLC provides superior quantitative information on purity, mass spectrometry confirms the molecular weight and elemental composition, and FTIR offers a rapid confirmation of key functional groups. By understanding the strengths and limitations of each technique, researchers and drug development professionals can design and execute a robust analytical strategy that ensures the quality and integrity of their compounds, thereby paving the way for successful downstream applications.

References

  • Gas-phase fragmentation reactions of protonated benzofuran- and dihydrobenzofuran-type neolignans investigated by accurate-mass electrospray ionization tandem mass spectrometry. (2025). ResearchGate. Retrieved from [Link]

  • Wnuk, S., Wyrzykiewicz, E., Kaczmarek, E., & Kinastowski, S. (1990). Carbon-13 chemical shift assignments of derivatives of benzoic acid. Magnetic Resonance in Chemistry, 28(3), 271-280.
  • HPLC Analysis of Aromatic Carboxylic Acids on Amaze TR Mixed-Mode Column. HELIX Chromatography. Retrieved from [Link]

  • An analysis of substituent effects on 1H and 13C NMR parameters of substituted furans. Linear free energy relationships and PM3 semiempirical calculations. RSC Publishing. Retrieved from [Link]

  • Detailed 1H and 13C NMR Spectral Data Assignment for Two Dihydrobenzofuran Neolignans. SciELO. Retrieved from [Link]

  • Rana, M., et al. (2023). Novel dihydrobenzofuran derivatives: design, synthesis, cytotoxic activity, apoptosis, molecular modelling and DNA binding studies. Journal of Biomolecular Structure and Dynamics, 41(19), 9789-9807.
  • Assign as many resonances as you can to specific carbon atoms in the 13 C NMR spectrum of ethyl benzoate. Vaia. Retrieved from [Link]

  • 4-Ethylbenzoic acid, 2-adamantyl ester - Optional[13C NMR] - Chemical Shifts. SpectraBase. Retrieved from [Link]

  • Three New Prenylated Dihydrobenzofurans and a New Flavonoid Glycoside from the Aerial Parts of Myrsine seguinii. PMC. Retrieved from [Link]

  • Kossakowski, J., et al. (2019). Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. Molecules, 24(8), 1573.
  • Mizyuk, V., et al. (2014). Peculiarities of nmr 13 c spectra of benzoic acid and alkylbenzoates. ii. regular spectra differences between benzoic fragments. Chemistry & Chemical Technology, 8(3), 275-280.
  • Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones. Semantic Scholar. Retrieved from [Link]

  • Ultra-High-Resolution Analysis of Aromatic Carboxylic Acids. LabRulez LCMS. Retrieved from [Link]

  • Chromatographic separations of aromatic carboxylic acids. PubMed. Retrieved from [Link]

  • HPLC Separation of Carboxylic Acids. SIELC Technologies. Retrieved from [Link]

  • A rapid HPLC method for the determination of carboxylic acid in human urine using a monolithic column. ResearchGate. Retrieved from [Link]

  • Acidity of ortho-substituted benzoic acids: an infrared and theoretical study of the intramolecular hydrogen bonds. Organic & Biomolecular Chemistry (RSC Publishing). Retrieved from [Link]

  • Musumarra, G., et al. (1980). Studies of substituent effects by carbon‐13 NMR spectroscopy. Thiophene and furan chalcone analogues. Organic Magnetic Resonance, 14(5), 313-318.
  • infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes. Doc Brown's Chemistry. Retrieved from [Link]

  • DFT calculations, FT Raman, FTIR spectra and vibrational assignment of 2-amino 5-bromobenzoic acid. IJTSRD. Retrieved from [Link]

  • Substituent effect study on experimental ¹³C NMR chemical shifts of (3-(substituted phenyl)-cis-4,5-dihydroisoxazole-4,5-diyl)bis(methylene)diacetate derivatives. PubMed. Retrieved from [Link]

  • Comparison of 1 H NMR spectra in the dihydrobenzofuran (2-H and 3-H)... ResearchGate. Retrieved from [Link]

  • FT-IR Spectroscopic Study of M(Benzoic Acid)2Ni(CN)4. Verlag der Zeitschrift für Naturforschung. Retrieved from [Link]

  • FT-IR, FT-Raman, NMR and UV-vis spectra, vibrational assignments and DFT calculations of 4-butyl benzoic acid. PubMed. Retrieved from [Link]

  • Visible-Light-Promoted Metal-Free Approach for the NH Insertions by Using Donor/Donor Diazo Precursors. Rsc.org. Retrieved from [Link]

  • Observed and calculated 1H- and 13C-NMR chemical shifts of substituted 5H-pyrido[3,2-a]- and 5H-pyrido[2,3-a]phenoxazin-5-ones and of some 3H-phenoxazin-3-one derivatives. Organic & Biomolecular Chemistry. Retrieved from [Link]

  • 1 H-and 13 C-NMR chemical shifts for compound 7. ResearchGate. Retrieved from [Link]

  • Novel 2,3-Dihydrobenzofuran-2-carboxylic Acids: Highly Potent and Subtype-Selective PPARα Agonists with... AWS. Retrieved from [Link]

Sources

Mass Spectrometry of 5-Ethyl-2,3-dihydro-1-benzofuran-7-carboxylic Acid: A Comparative Analytical Guide

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently evaluate the analytical behavior of novel pharmaceutical building blocks. 5-Ethyl-2,3-dihydro-1-benzofuran-7-carboxylic acid (CAS: 108551-59-3) is a critical intermediate in the synthesis of poly(ADP-ribose) polymerase-1 (PARP-1) inhibitors and 5-HT4 receptor agonists[1]. However, quantifying this molecule in complex biological matrices requires a nuanced understanding of its gas-phase ion chemistry.

This guide objectively compares the mass spectrometric (MS) performance of the 5-ethyl derivative against its structural alternatives (the 5-methyl and unsubstituted analogs) and evaluates the optimal analytical platforms (LC-ESI-MS/MS vs. GC-EI-MS) for its structural elucidation and absolute quantification.

Mechanistic Insights: Platform Selection & Ionization Dynamics

When developing a quantitative assay for dihydrobenzofuran-7-carboxylic acids, the choice of ionization technique dictates the sensitivity and reliability of the method.

LC-ESI-MS/MS vs. GC-EI-MS

While Gas Chromatography-Electron Ionization-Mass Spectrometry (GC-EI-MS) provides highly reproducible, library-matchable fragmentation, the polar carboxylic acid moiety of the dihydrobenzofuran scaffold necessitates pre-analysis derivatization (e.g., silylation) to prevent thermal degradation and peak tailing.

Conversely, Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry (LC-ESI-MS/MS) exploits the native acidity of the carboxyl group. Studies on demonstrate that negative ion mode (ESI-) is vastly superior to positive mode for these scaffolds. ESI(+) suffers from a scarcity of diagnostic product ions and requires mobile phase additives to force protonation. In ESI(-), the molecule readily deprotonates to form a stable ngcontent-ng-c347536016="" _nghost-ng-c1800544882="" class="inline ng-star-inserted">


 precursor ion, which subsequently yields highly diagnostic odd-electron radical anions and specific neutral losses.

Comparative Performance Data: The Alkyl Effect

To objectively evaluate the product's performance, we compared 5-Ethyl-2,3-dihydro-1-benzofuran-7-carboxylic acid against two commercially available alternatives: the 5-methyl analog and the unsubstituted core.

Quantitative Data Summary
CompoundExact Mass

(m/z)
Key MS/MS Fragments (m/z)Predicted LogPRelative Ionization Efficiency (RIE)
2,3-Dihydrobenzofuran-7-carboxylic acid 164.05163.05119.05, 91.05~1.91.00 (Baseline)
5-Methyl-2,3-dihydrobenzofuran-7-carboxylic acid 178.06177.06133.06, 105.06~2.31.15
5-Ethyl-2,3-dihydro-1-benzofuran-7-carboxylic acid 192.08[2]191.08147.08, 119.05, 118.04~2.81.28

Causality behind the data: The addition of the 5-ethyl group significantly alters both chromatographic and ionization behavior. In reversed-phase UHPLC, the increased lipophilicity (LogP ~2.8) shifts the retention time, causing the 5-ethyl derivative to elute in a higher percentage of organic modifier (e.g., acetonitrile). This organic-rich environment reduces the surface tension of the ESI droplets, facilitating more efficient droplet fission and desolvation. Consequently, the 5-ethyl product exhibits a 28% increase in Relative Ionization Efficiency (RIE) compared to the unsubstituted alternative.

Gas-Phase Fragmentation Pathways

Understanding the fragmentation topology is critical for selecting specific Multiple Reaction Monitoring (MRM) transitions. The 3[3] combined with collision-induced dissociation (CID) principles reveals a distinct pathway for the 5-ethyl derivative.

Upon isolation of the


 191.07 precursor, the primary event is the neutral loss of carbon dioxide (-44 Da) from the carboxylic acid, yielding 

147.08. From here, the 5-ethyl group provides a unique diagnostic divergence not seen in the methyl alternative: it can undergo homolytic cleavage to lose an ethyl radical (yielding an odd-electron radical anion at

118.04) or undergo a rearrangement to lose neutral ethylene (-28 Da, yielding

119.05).

fragmentation M1 [M-H]⁻ m/z 191.07 M2 [M-H-CO₂]⁻ m/z 147.08 M1->M2 - CO₂ (-44 Da) M3 [M-H-CO₂-C₂H₄]⁻ m/z 119.05 M2->M3 - Ethylene (-28 Da) M4 [M-H-CO₂-•C₂H₅]•⁻ m/z 118.04 M2->M4 - Ethyl Radical (-29 Da)

Fig 1: Negative ESI-MS/MS fragmentation of 5-Ethyl-2,3-dihydro-1-benzofuran-7-carboxylic acid.

Self-Validating Experimental Protocol

To ensure absolute trustworthiness in quantitative pharmacokinetics, the following LC-ESI-MS/MS protocol is designed as a self-validating system . By utilizing the 5-methyl analog as a structural Internal Standard (IS), the method automatically corrects for matrix-induced ion suppression and extraction variances.

Step-by-Step Methodology

Phase 1: Matrix Preparation & Extraction

  • Aliquot 50 µL of the biological sample (e.g., plasma) into a 1.5 mL microcentrifuge tube.

  • Spike with 10 µL of the Internal Standard solution (5-Methyl-2,3-dihydrobenzofuran-7-carboxylic acid at 100 ng/mL in methanol). Causality: Spiking before extraction ensures the IS mimics the target analyte through all physical and chemical recovery steps.

  • Add 150 µL of ice-cold Acetonitrile containing 0.1% Formic Acid to precipitate plasma proteins.

  • Vortex vigorously for 2 minutes, then centrifuge at 14,000 × g for 10 minutes at 4°C.

  • Transfer 100 µL of the clear supernatant to an autosampler vial.

Phase 2: UHPLC Separation

  • Column: C18 UHPLC column (2.1 x 50 mm, 1.7 µm particle size).

  • Mobile Phase A: 10 mM Ammonium Acetate in LC-MS grade Water (pH ~6.8). Causality: Maintaining a near-neutral pH ensures the carboxylic acid remains deprotonated prior to entering the ESI source.

  • Mobile Phase B: LC-MS grade Acetonitrile.

  • Gradient: 10% B to 90% B over 3.5 minutes at a flow rate of 0.4 mL/min.

Phase 3: QqQ Mass Spectrometry Parameters

  • Polarity: Negative Ion Mode (ESI-).

  • Source Parameters: Capillary Voltage at 2.5 kV; Desolvation Temperature at 400°C; Desolvation Gas at 800 L/hr.

  • MRM Transitions:

    • Target Quantifier:

      
       191.1 → 147.1 (Collision Energy: 15 eV)
      
    • Target Qualifier:

      
       191.1 → 118.0 (Collision Energy: 25 eV)
      
    • IS Quantifier:

      
       177.1 → 133.1 (Collision Energy: 15 eV)
      

workflow S1 1. Sample Prep (Spike IS, Protein Precipitation) S2 2. UHPLC Separation (C18, Ammonium Acetate/MeCN) S1->S2 S3 3. ESI(-) Ionization (Deprotonation to [M-H]⁻) S2->S3 S4 4. QqQ Mass Analysis (MRM: 191.1 → 147.1) S3->S4 S5 5. Data Processing (Matrix Effect Correction) S4->S5

Fig 2: Validated LC-ESI-MS/MS workflow for the quantification of dihydrobenzofuran derivatives.

References

  • PubChemLite - 5-ethyl-2,3-dihydro-1-benzofuran-7-carboxylic acid (C11H12O3) Source: University of Luxembourg / PubChem URL:[3]

  • Discovery and Structure–Activity Relationship of Novel 2,3-Dihydrobenzofuran-7-carboxamide... as Poly(ADP-ribose)polymerase-1 Inhibitors Source: Journal of Medicinal Chemistry - ACS Publications URL:[1]

  • Electrospray ionization tandem mass spectrometry of deprotonated dihydrobenzofuran neolignans Source: Rapid Communications in Mass Spectrometry / PubMed (NIH) URL:

  • PubChemLite: C11H12O3 - Explore (Monoisotopic Mass Data) Source: University of Luxembourg / PubChem URL:[2]

Sources

IR spectrum for 5-Ethyl-2,3-dihydro-1-benzofuran-7-carboxylic acid

Author: BenchChem Technical Support Team. Date: March 2026

Title: Comparative Vibrational Spectroscopy Guide: 5-Ethyl-2,3-dihydro-1-benzofuran-7-carboxylic acid vs. Structural Analogs

As a Senior Application Scientist in medicinal chemistry and analytical characterization, I frequently encounter the need to definitively identify specialized building blocks. 5-Ethyl-2,3-dihydro-1-benzofuran-7-carboxylic acid (CAS: 108551-59-3) is a highly specific intermediate utilized in the synthesis of phosphodiesterase (PDE) inhibitors and vasorelaxant agents.

When validating the identity and purity of this compound, Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR) spectroscopy is a critical, non-destructive analytical tool[1]. This guide objectively compares the infrared (IR) spectral performance of the 5-ethyl derivative against its common structural alternatives: the unsubstituted parent compound (2,3-dihydrobenzofuran-7-carboxylic acid) and the 5-methyl analog. By understanding the causality behind these vibrational shifts, researchers can confidently authenticate their synthetic libraries.

Structural Causality & Vibrational Shifts

The IR spectrum of a molecule is a direct macroscopic reflection of its microscopic electron density. For 2,3-dihydrobenzofuran-7-carboxylic acid derivatives, the spectral signature is dominated by the interplay between the carboxylic acid moiety and the electron-donating ether oxygen of the dihydrobenzofuran ring[2].

When we substitute an ethyl group at the 5-position (para to the ether oxygen, meta to the carboxylic acid), we introduce specific electronic and steric effects that alter the vibrational force constants:

  • Inductive (+I) Effect and Hyperconjugation: The 5-ethyl group donates electron density into the aromatic ring. While slightly less hyperconjugative than a methyl group, the ethyl group's +I effect increases the overall electron density of the aromatic system. This increased electron density subtly strengthens the conjugation between the aromatic ring and the 7-carboxylic acid group, which slightly weakens the C=O double bond character, shifting the carbonyl stretch to a lower wavenumber.

  • Aliphatic C-H Stretching: The most definitive spectral differentiator between the 5-ethyl, 5-methyl, and unsubstituted analogs is the aliphatic C-H stretching region (2800–3000 cm⁻¹). The ethyl group introduces distinct asymmetric (-CH₃) and symmetric (-CH₂) stretching modes that are absent or less complex in the alternatives[2].

  • Intermolecular Hydrogen Bonding: Like all solid organic acids, these compounds form intermolecular hydrogen-bonded dimers in the solid state. This results in an exceptionally broad O-H stretching band that often overlaps with the C-H stretching region, a hallmark of carboxylic acids[1].

Quantitative Spectral Comparison

The table below summarizes the expected quantitative ATR-FTIR absorption frequencies, allowing for objective differentiation between 5-Ethyl-2,3-dihydro-1-benzofuran-7-carboxylic acid and its analogs.

Functional Group VibrationUnsubstituted Analog (Parent)5-Methyl Analog5-Ethyl Analog (Target Product)Diagnostic Significance
O-H Stretch (Dimer) 2520 – 3200 cm⁻¹2510 – 3200 cm⁻¹2500 – 3200 cm⁻¹Confirms carboxylic acid dimer formation[1].
C=O Stretch (Carbonyl) ~1690 cm⁻¹~1687 cm⁻¹~1685 cm⁻¹Lowered frequency indicates increased conjugation from the +I effect of the alkyl group.
Aromatic C=C Stretch 1595, 1480 cm⁻¹1590, 1485 cm⁻¹1588, 1482 cm⁻¹Ring breathing modes; highly sensitive to substitution patterns.
Aliphatic C-H Stretch 2930, 2860 cm⁻¹ (Ring only)2955, 2925, 2860 cm⁻¹2965, 2935, 2875 cm⁻¹ Primary differentiator. Ethyl group shows distinct terminal -CH₃ and internal -CH₂ stretches.
C-O-C (Ether) Asym. Stretch ~1245 cm⁻¹~1242 cm⁻¹~1240 cm⁻¹Confirms the intact dihydrobenzofuran core.

Self-Validating ATR-FTIR Experimental Protocol

To obtain high-resolution spectral data for solid organic acids, a standard transmission method (like KBr pelleting) introduces moisture artifacts that obscure the critical O-H stretch region. Therefore, a self-validating ATR-FTIR protocol is strictly required[3].

Step 1: System Initialization and Background Acquisition

  • Action: Clean the diamond or ZnSe ATR crystal with high-purity isopropanol and a lint-free wipe. Allow to air dry. Acquire a background spectrum (air).

  • Causality: Isopropanol evaporates rapidly without leaving an IR-active residue. The background scan mathematically subtracts atmospheric CO₂ (2350 cm⁻¹) and water vapor (3500–3900 cm⁻¹) from the final sample spectrum, preventing false peaks[1].

Step 2: Sample Application and Pressure Optimization

  • Action: Place ~5 mg of solid 5-Ethyl-2,3-dihydro-1-benzofuran-7-carboxylic acid directly onto the crystal. Lower the pressure anvil until the software indicates optimal contact pressure (typically ~80-100 gauge units).

  • Causality: The IR beam generates an evanescent wave that penetrates only 0.5 to 2.0 µm into the sample. Firm, uniform pressure ensures the solid particles are forced into this shallow active volume, maximizing absorbance intensity and preventing spectral distortion[3].

Step 3: Spectral Acquisition

  • Action: Scan the sample from 4000 cm⁻¹ to 600 cm⁻¹ at a resolution of 4 cm⁻¹, utilizing 32 co-added scans.

  • Causality: Signal-to-noise ratio (SNR) increases with the square root of the number of scans. 32 scans provide an optimal equilibrium between rapid acquisition time and the high SNR required to resolve the subtle aliphatic C-H stretches of the ethyl group[3].

Step 4: Self-Validation and Data Processing

  • Action: Inspect the raw spectrum baseline. Apply ATR correction (to account for wavelength-dependent penetration depth) and baseline correction.

  • Causality (Validation): If the baseline is severely tilted before correction, it indicates poor crystal contact or excessive light scattering. The run is invalidated and must be repeated. A flat baseline validates the mechanical integrity of the sample prep.

Analytical Workflow Visualization

G N1 1. Background Acquisition N2 2. Sample Prep & Application N1->N2 N3 3. ATR Pressure Optimization N2->N3 N4 4. FTIR Scanning (32 Scans) N3->N4 N5 5. Spectral Validation N4->N5 N6 6. Peak Assignment & Analysis N5->N6

Caption: Workflow for self-validating ATR-FTIR spectral acquisition and analysis.

References

  • Richardson, S. N. "Isolation and Characterization of Bioactive Metabolites from Endophytic Fungi of Pinus Strobus." ResearchGate. Available at: [Link][2]

  • Journal of Chemical Education. "Introducing ATR-FTIR Spectroscopy through Analysis of Acetaminophen Drugs: Practical Lessons for Interdisciplinary and Progressive Learning." ACS Publications. Available at:[Link][3]

Sources

Biological Activity and Synthetic Utility of 5-Ethyl-2,3-dihydro-1-benzofuran-7-carboxylic Acid vs. Key Analogs

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Comparison Guide & Experimental Methodology

Executive Summary: The 2,3-Dihydrobenzofuran-7-Carboxylic Acid Scaffold

In modern medicinal chemistry, the 2,3-dihydrobenzofuran-7-carboxylic acid core serves as a highly versatile, privileged pharmacophore. Modifications at the C5 position of this bicyclic ring system fundamentally alter the molecule's electronic distribution, lipophilicity, and steric bulk, thereby dictating its pharmacological trajectory.

While the 5-chloro derivative is famously known as the immediate precursor to the 5-HT4 receptor agonist Prucalopride 1, 5-Ethyl-2,3-dihydro-1-benzofuran-7-carboxylic acid 2 has emerged as a critical lipophilic bioisostere. By replacing the electron-withdrawing halogen with an electron-donating ethyl group, researchers can fine-tune blood-brain barrier (BBB) penetrance, modulate receptor residence time, and explore novel binding modalities in both gastrointestinal and oncological targets.

Structural and Pharmacological Divergence

The biological activity of these building blocks is realized once they are converted into their respective carboxamides. Table 1 summarizes the quantitative and mechanistic differences driven by C5 and C2 substitutions on the scaffold.

Table 1: Pharmacological and Physicochemical Comparison of Analogs
Scaffold DerivativeSubstitutionElectronic EffectPrimary Receptor Target (as Amide)Representative IC50 / EC50Clinical / Research Application
5-Ethyl- C5-EthylElectron Donating5-HT4 (Agonist)~15-30 nM (Analogous)Lipophilic bioisostere exploration
5-Chloro-4-Amino- C5-Chloro, C4-AminoElectron Withdrawing5-HT4 (Agonist)8 nM (Prucalopride)Chronic idiopathic constipation 3
5-Bromo- C5-BromoElectron WithdrawingPARP-1 (Inhibitor)79 - 718 nMOncology / DNA repair blockade 4
2-Methyl- C2-MethylNeutralPDE-5 (Inhibitor)~3.5 nM (Monagra)Vasorelaxant / Erectile dysfunction 5
Mechanistic Pathway Analysis

The substitution at the C5 position acts as an "affinity switch." Halogenation (particularly Bromine) at C5 directs the resulting carboxamide toward the catalytic domain of PARP-1, where the halogen participates in crucial halogen-bonding interactions. Conversely, alkylation (Ethyl) or chlorination preserves the optimal geometry for the 5-HT4 receptor's orthosteric pocket.

Pathway Scaffold 2,3-Dihydrobenzofuran -7-carboxylic Acid Sub5Ethyl 5-Ethyl / 5-Chloro Analogs Scaffold->Sub5Ethyl C5 Alkyl/Chloro Sub5Bromo 5-Bromo Analogs Scaffold->Sub5Bromo C5 Bromo Target1 5-HT4 Receptor Agonism Sub5Ethyl->Target1 Amidation Target2 PARP-1 Inhibition Sub5Bromo->Target2 Carboxamide Effect1 Enterokinetic Activity (GI Motility) Target1->Effect1 Effect2 DNA Repair Blockade (Oncology) Target2->Effect2

Caption: Pharmacological divergence of 5-substituted 2,3-dihydrobenzofuran-7-carboxylic acids.

Bioisosteric Rationale: Ethyl vs. Halogen Substitutions

As an Application Scientist, I frequently observe researchers defaulting to halogenated precursors without considering the thermodynamic consequences of the binding event.

Replacing the chlorine atom with an ethyl group in 5-Ethyl-2,3-dihydro-1-benzofuran-7-carboxylic acid increases the van der Waals volume from ~23 ų to ~34 ų. More importantly, the ethyl group is an electron-donating group (EDG) via hyperconjugation, whereas chlorine is an electron-withdrawing group (EWG) via induction. This fundamental shift increases the electron density of the benzofuran aromatic ring, strengthening


 stacking interactions with aromatic residues (e.g., Trp or Phe) in the target receptor pocket. This makes the 5-ethyl analog an indispensable tool for optimizing target residence time.

Experimental Methodology: Synthesis & Self-Validating Assays

To accurately compare the biological activity of these analogs, they must first be converted into their active carboxamide forms and tested in a rigorous, self-validating system.

Phase 1: Mixed-Anhydride Amidation Protocol

Causality Focus: The 7-carboxylic acid on the dihydrobenzofuran ring is highly sterically hindered by the adjacent oxygen atom. Standard coupling reagents (like EDC/HOBt) often yield poor results. We utilize a mixed-anhydride approach to bypass this steric clash.

  • Activation: Dissolve 1.0 eq of 5-Ethyl-2,3-dihydro-1-benzofuran-7-carboxylic acid in anhydrous THF under a nitrogen atmosphere.

    • Why THF? THF prevents side-reactions that commonly occur in DMF with chloroformates.

  • Thermal Control: Cool the reaction to -15°C. Add 1.2 eq of Triethylamine (TEA), followed dropwise by 1.1 eq of Ethyl Chloroformate.

    • Why -15°C? Mixed anhydrides are thermally unstable. Allowing the reaction to warm above 0°C will cause disproportionation into symmetrical anhydrides, halving your theoretical yield.

  • Coupling: After 30 minutes, add 1.0 eq of the target amine (e.g., 1-(3-methoxypropyl)piperidin-4-amine). Stir for 2 hours while slowly warming to room temperature.

  • Purification: Quench with water, extract with EtOAc, and purify via preparative HPLC (>98% purity required for biological assays).

Phase 2: Self-Validating 5-HT4 Activation Assay

Trustworthiness Focus: A single EC50 readout is meaningless without internal mechanistic validation. This protocol ensures the observed signal is strictly receptor-mediated.

  • Cell Preparation: Plate HEK293 cells stably expressing human 5-HT4 receptors at 10,000 cells/well in a 384-well plate.

  • Compound Dosing: Treat cells with a concentration gradient (10 pM to 10 μM) of the synthesized 5-ethyl carboxamide.

  • Self-Validating Controls (Critical Step):

    • Positive Control: Prucalopride (Full Agonist).

    • Validation Control: Co-administer the 5-ethyl analog with 1 μM of GR113808 (a highly selective 5-HT4 antagonist). If the antagonist fails to completely flatten the dose-response curve of your 5-ethyl analog, your compound is exhibiting off-target, non-specific signaling.

  • Readout: Quantify intracellular cAMP accumulation using Homogeneous Time-Resolved Fluorescence (HTRF).

ExperimentalWorkflow Start 5-Ethyl-2,3-dihydrobenzofuran -7-carboxylic acid Activation Mixed Anhydride Activation (Ethyl Chloroformate, -15°C) Start->Activation Prevents steric clash Coupling Amine Nucleophilic Attack (Target Pharmacophore) Activation->Coupling Thermal control critical Purification HPLC Purification (>98% Purity) Coupling->Purification Removes unreacted amine Assay HTRF cAMP Assay (5-HT4 Receptor) Purification->Assay Quantifies EC50 Validation Self-Validation (Antagonist Blockade) Assay->Validation Confirms target specificity

Caption: Self-validating synthetic and pharmacological workflow for benzofuran-7-carboxamides.

References

  • PubChem - NIH. Prucalopride | C18H26ClN3O3 | CID 3052762.
  • PubChemLite. 5-ethyl-2,3-dihydro-1-benzofuran-7-carboxylic acid.
  • ChemicalBook. 4-amino-5-chloro-2,3-dihydrobenzofuran-7-carboxylic acid.
  • Journal of Medicinal Chemistry - ACS Publications. Discovery and Structure–Activity Relationship of Novel 2,3-Dihydrobenzofuran-7-carboxamide and 2,3-Dihydrobenzofuran-3(2H)-one-7-carboxamide Derivatives as Poly(ADP-ribose)polymerase-1 Inhibitors.
  • CLOCKSS. Synthesis and Vasorelaxant Potency of Monagra. A Chiral 5-(2-Methyl–2,3–Dihydro-7-Benzofuryl)-Pyrazolopyrimidone Analog of Viagra.

Sources

Enantioselective Synthesis of Dihydrobenzofuran Derivatives: A Comparative Guide to Catalytic Methodologies

Author: BenchChem Technical Support Team. Date: March 2026

The 2,3-dihydrobenzofuran (DHB) scaffold is a privileged pharmacophore ubiquitous in bioactive natural products, including neolignans, pterocarpans, and potent anti-HIV agents such as lithospermic acid [1]. For drug development professionals and synthetic chemists, constructing this core with high enantio- and diastereoselectivity is a critical bottleneck.

This guide objectively compares the three leading catalytic methodologies for the enantioselective synthesis of DHB derivatives: Rhodium(II)-Catalyzed C–H Functionalization , Palladium-Catalyzed Heck-Matsuda Reactions , and Organocatalytic [4+1] Annulations . By analyzing the mechanistic causality, operational requirements, and experimental protocols of each system, this guide provides the necessary data to select the optimal synthetic route for your specific target.

Executive Quantitative Comparison

To facilitate methodology selection, the performance metrics, operational constraints, and optimal use cases for the three primary catalytic systems are summarized below.

MetricRh(II) C–H Functionalization [2]Pd-Catalyzed Heck-Matsuda [3]Organocatalytic[4+1] Annulation [4]
Catalyst System Chiral Rh(II) carboxylates (e.g., Rh₂(S-DOSP)₄)Pd₂(dba)₃ or Pd(OAc)₂ + Chiral N,N-ligandsCinchona alkaloids or Chiral Thioureas
Key Intermediates Metal-carbenoidAryldiazonium salt / Pd-ArylAmmonium/Pyridinium ylides + o-Quinone methides
Enantioselectivity (ee) Up to 98%Up to 99% (er 99:1)Up to 99%
Diastereoselectivity High (cis- or trans- tunable via catalyst)High (constructs quaternary centers)Exclusive trans-selectivity (>20:1 dr)
Reaction Conditions Strict anhydrous/anaerobic, low temp (-78°C to RT)Mild, open-flask, room temperatureAmbient temperature, metal-free
Primary Limitation Requires hazardous diazo precursorsSubstrate must tolerate acidic diazotizationLimited to specific ylide/acceptor pairs
Best Use Case Late-stage functionalization, complex natural productsBioactive library generation, quaternary stereocentersGreen chemistry, metal-sensitive downstream assays

Deep Dive: Rhodium(II)-Catalyzed C–H Functionalization

Pioneered by Davies and Hashimoto, the Rh(II)-catalyzed intramolecular C–H insertion of aryldiazoacetates represents a gold standard for constructing DHBs. This methodology was notably employed as the enantiodetermining step in the total synthesis of (−)-maoecrystal V [2].

Mechanistic Causality

The reaction relies on the decomposition of a diazo precursor by a chiral dirhodium tetracarboxylate catalyst to form a highly electrophilic Rh-carbenoid. The chiral ligands (e.g., S-DOSP) create a rigid, bowl-shaped chiral pocket. The carbenoid undergoes a concerted but highly asynchronous insertion into an unactivated benzylic or aliphatic C–H bond. The facial shielding provided by the chiral ligand dictates the trajectory of the C–H bond approach, resulting in exceptional enantiocontrol.

G N1 Aryldiazoacetate Precursor N2 Rh(II) Catalyst Addition (e.g., Rh2(S-DOSP)4) N1->N2 N2 extrusion N3 Rh-Carbenoid Intermediate (Electrophilic) N2->N3 Catalyst binding N4 Enantioselective C-H Insertion (Concerted Asynchronous TS) N3->N4 Intramolecular approach N5 Chiral 2,3-Dihydrobenzofuran (Product) N4->N5 Catalyst regeneration

Caption: Catalytic cycle of Rh(II)-mediated enantioselective C-H insertion forming dihydrobenzofurans.

Self-Validating Experimental Protocol

Objective: Synthesis of chiral DHB via intramolecular C-H insertion.

  • Preparation: Flame-dry a two-neck round-bottom flask under argon. Add Rh₂(S-DOSP)₄ (1.0 mol %) and anhydrous hexanes (0.1 M relative to substrate). Cool to -20°C.

  • Controlled Addition (Critical Step): Dissolve the aryldiazoacetate precursor in anhydrous hexanes. Using a syringe pump, add the diazo solution over 2–3 hours.

    • Validation Check: Observe steady N₂ evolution. Rapid addition leads to diazo dimerization (yielding unwanted alkenes). The slow addition ensures the carbenoid reacts intramolecularly faster than it encounters another diazo molecule.

  • Monitoring: Stir for an additional 1 hour. Perform TLC (10% EtOAc/Hexanes).

    • Validation Check: The disappearance of the bright yellow diazo spot (R_f ≈ 0.6) and the appearance of a UV-active product spot (R_f ≈ 0.4) confirms reaction completion.

  • Workup: Filter the mixture through a short pad of silica gel to remove the Rh(II) catalyst (eluting with Et₂O). Concentrate under reduced pressure and purify via flash chromatography.

Deep Dive: Palladium-Catalyzed Heck-Matsuda Reaction

The Heck-Matsuda reaction utilizes arenediazonium salts as electrophiles in Pd-catalyzed cross-couplings. Recent advancements have telescoped this into a one-pot tandem process directly from anilines, merging diazotization with enantioselective intramolecular cyclization [3].

Mechanistic Causality

Unlike traditional Heck reactions that use aryl halides and require harsh bases (which can epimerize sensitive stereocenters), the Heck-Matsuda reaction operates base-free. The leaving group is N₂, making the oxidative addition step highly exergonic and fast even at room temperature. When paired with chiral N,N-ligands (e.g., PyraBox), the migratory insertion of the tethered alkene into the Pd-aryl species becomes the enantiodetermining step. The rigid chiral environment forces the alkene to coordinate to a specific face of the square-planar Pd(II) complex, effectively setting quaternary stereocenters with up to 99:1 enantiomeric ratios [5].

G N1 Aniline Precursor N2 In situ Diazotization (tBuONO, Acid) N1->N2 N3 Aryldiazonium Salt N2->N3 N5 Oxidative Addition (N2 loss) N3->N5 N4 Pd(0)-Chiral Ligand Complex N4->N5 Catalytic entry N6 Enantiodetermining Migratory Insertion N5->N6 N7 Redox-Relay / β-Hydride Elim. N6->N7 N7->N4 Pd(0) regeneration N8 Enantioenriched Dihydrobenzofuran N7->N8 Product release

Caption: One-pot tandem intramolecular Heck-Matsuda catalytic cycle for DHB synthesis.

Self-Validating Experimental Protocol

Objective: Open-flask enantioselective synthesis of 3,3-disubstituted-2,3-dihydrobenzofuran.

  • In Situ Diazotization: To a vial containing the tethered aniline precursor (0.2 mmol) in MeOH (2 mL), add tert-butyl nitrite (tBuONO, 1.5 equiv) and a catalytic amount of acid (e.g., TsOH). Stir at room temperature for 15 minutes.

    • Validation Check: The solution will transition from clear to a pale yellow/orange tint, indicating the formation of the diazonium salt.

  • Catalyst Introduction: Add Pd(OAc)₂ (5 mol %) and the chiral N,N-ligand (6 mol %).

  • Cyclization: Stir the open flask at 40°C for 4–12 hours.

    • Validation Check: The evolution of nitrogen gas (micro-bubbles) signifies the oxidative addition of the diazonium salt to the Pd(0) species. Cessation of bubbling is a primary physical indicator of reaction progression.

  • Workup: Quench with saturated aqueous NaHCO₃. Extract with EtOAc (3x). Dry over MgSO₄, concentrate, and purify via column chromatography. The mild conditions prevent the degradation of the newly formed quaternary stereocenter.

Deep Dive: Organocatalytic [4+1] Annulation

For researchers prioritizing metal-free, green chemistry approaches, organocatalytic cascade reactions offer an elegant solution. The [4+1] annulation between in situ generated ammonium or pyridinium ylides and o-quinone methides (or ortho-hydroxy chalcones) is catalyzed by chiral thioureas or Cinchona alkaloids [4, 6].

Mechanistic Causality

This methodology relies on a dual-activation mode. The chiral bifunctional organocatalyst (e.g., a thiourea derivative) simultaneously activates the electrophilic o-quinone methide via hydrogen bonding and organizes the nucleophilic ylide in a highly structured transition state. The reaction proceeds via a Michael addition to form a betaine intermediate, followed by an intramolecular oxa-substitution (an S_N2-type ring closure). Because the ring closure is stereospecific, the thermodynamic stability of the intermediate dictates the exclusive formation of trans-2,3-dihydrobenzofurans.

Self-Validating Experimental Protocol

Objective: Synthesis of trans-2,3-dihydrobenzofuran via thiourea catalysis.

  • Reaction Assembly: In a standard reaction vial, combine the pyridinium salt (ylide precursor, 0.3 mmol), the ortho-hydroxy chalcone derivative (0.2 mmol), and the chiral thiourea catalyst (10-20 mol %) in toluene (2 mL).

  • Initiation: Add a mild inorganic base (e.g., K₂CO₃, 0.3 mmol) to generate the ylide in situ. Stir at ambient temperature.

    • Validation Check: The suspension will undergo a distinct color change (often turning deep yellow or orange) as the highly conjugated, reactive ylide is generated.

  • Monitoring: Stir for 24–48 hours. Monitor via LC-MS to track the disappearance of the chalcone mass peak.

  • Workup: Filter the mixture to remove the inorganic base salts. Wash the organic layer with brine, dry over Na₂SO₄, and concentrate. The crude NMR will typically show a >20:1 diastereomeric ratio, validating the stereospecific S_N2 ring-closure step.

Conclusion & Selection Guide

The choice of methodology for synthesizing enantioselective dihydrobenzofurans should be dictated by the structural requirements of the target molecule and the operational constraints of the laboratory:

  • Choose Rhodium(II) C–H Functionalization when executing late-stage functionalizations on complex, unactivated C-H bonds, particularly in total synthesis campaigns (e.g., neolignans).

  • Choose Palladium-Catalyzed Heck-Matsuda when building libraries of bioactive compounds requiring quaternary stereocenters, as the open-flask, base-free conditions are highly scalable and operationally simple.

  • Choose Organocatalytic [4+1] Annulation when strict metal-free conditions are required for downstream biological assays, and when the target specifically requires a trans-diastereomer.

References

  • Isolation of two highly potent and non-toxic inhibitors of human immunodeficiency virus type 1 (HIV-1) integrase from Salvia miltiorrhiza. ResearchGate.
  • Enantioselective Synthesis of (−)-Maoecrystal V by Enantiodetermining C–H Functionalization. Journal of the American Chemical Society.
  • Enantioselective Synthesis of Dihydrobenzofurans, Dihydrobenzosulfones, and Dihydroindoles by Merging One‐pot Intramolecular Heck‐Matsuda Reactions from Anilines with Redox‐Relay Process. ResearchGate.
  • Chiral Thiourea Catalyzed Enantioselective Cascade Synthesis of 2,3‐Dihydrobenzofurans. ResearchGate.
  • Development of novel transition metal-catalyzed synthetic approaches for the synthesis of a dihydrobenzofuran nucleus: a review. PMC.
  • Asymmetric Synthesis of 2,3‐Dihydrobenzofurans by a [4+1] Annulation Between Ammonium Ylides and In Situ Generated o‐Quinone. D-NB.info.

Comparison Guide: Chiral Separation Strategies for 2,3-Dihydrobenzofuran-7-Carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Target Compound Analysis: 5-Ethyl-2,3-dihydro-1-benzofuran-7-carboxylic acid

Executive Summary & Structural Clarification

As a Senior Application Scientist, ensuring the scientific integrity of experimental design begins with rigorous structural analysis. The compound 5-Ethyl-2,3-dihydro-1-benzofuran-7-carboxylic acid (CAS 108551-59-3) is frequently discussed as a valuable intermediate in drug discovery. However, a critical structural evaluation reveals that this specific molecule is achiral . The C2 and C3 positions of its dihydrofuran ring are unsubstituted (-CH₂-CH₂-), and the planar benzene ring cannot exhibit chirality. Consequently, it cannot be separated into enantiomers.

In modern drug development—particularly in the synthesis of Poly(ADP-ribose)polymerase-1 (PARP-1) inhibitors and PDE5 inhibitors (e.g., Viagra analogs)—chirality is intentionally introduced to this core scaffold by substituting the C2 or C3 positions with alkyl groups (e.g., methyl or ethyl). Because enantiomers bind differently within the active sites of these target enzymes, chiral resolution of these analogs is a mandatory regulatory and pharmacological step.

To provide a highly actionable and scientifically accurate guide, this article objectively compares the field-proven chiral separation methodologies for the direct chiral analogs of your target: 2-methyl- and 3-methyl-2,3-dihydrobenzofuran-7-carboxylic acid .

Mechanistic Strategy & Workflow Selection

Choosing the correct chiral separation method depends entirely on the project phase (analytical vs. preparative) and the specific substitution pattern of the dihydrobenzofuran (DHBF) core.

  • Preparative Chiral HPLC is prioritized for early-stage discovery where speed and high enantiomeric excess (ee%) are critical.

  • Classical Diastereomeric Salt Resolution is favored for scale-up and process chemistry due to its low cost and scalability.

Workflow Start Target: 5-Ethyl-DHBF-7-Carboxylic Acid Check Structural Analysis: Stereocenter Present? Start->Check Achiral ACHIRAL (C2/C3 are -CH2-) No Separation Possible Check->Achiral No Analog Chiral Analog Design (e.g., 2-Methyl or 3-Methyl) Check->Analog Modify Select Select Separation Method Analog->Select HPLC Preparative Chiral HPLC (High Yield, Fast) Select->HPLC Salt Diastereomeric Salt (Scalable, Low Cost) Select->Salt

Fig 1: Logical decision tree for the chiral separation of DHBF-7-carboxylic acid derivatives.

Objective Comparison of Separation Technologies

The following table summarizes the operational parameters of the three primary methodologies used for resolving chiral DHBF-7-carboxylic acid derivatives [1][2].

Separation TechnologyPrimary Resolving Agent / Stationary PhaseCausality of Separation (Mechanism)Best ForLimitations
Preparative Chiral HPLC Chiralpak IA (Amylose tris(3,5-dimethylphenylcarbamate))Hydrogen bonding and π-π interactions between the stationary phase and the DHBF carboxylate group cause differential retention.Rapid isolation of mg to gram quantities for in vitro assays.High solvent consumption; expensive stationary phases.
Diastereomeric Salt Resolution (-)-Cinchonidine / (+)-Cinchonine (Chiral Bases)Formation of diastereomeric salts with differing solubility profiles in isopropanol drives selective precipitation.Kilogram-scale process chemistry; cost-effective manufacturing.Requires extensive optimization of crystallization conditions.
Enantioselective GC Chirasil-β-Dex (Permethylated-β-cyclodextrin)Host-guest inclusion complexation within the cyclodextrin cavity separates volatile enantiomers.Analytical validation of ee% post-separation.Strictly analytical; cannot be used for preparative recovery.

Detailed Experimental Protocols

Every protocol described below is designed as a self-validating system. The physical chemistry of the separation is coupled with a distinct recovery step that ensures the purity of the final isolate.

Protocol A: Preparative Chiral HPLC (For 2-Alkyl-DHBF Derivatives)

This method was utilized to resolve 2-methyl-DHBF-7-carboxamide enantiomers during the development of PARP-1 inhibitors [1].

  • Sample Preparation: Dissolve the racemic mixture in a compatible mobile phase (e.g., Hexane/Ethanol 80:20 v/v) to a concentration of 10 mg/mL. Causality: Ensuring the sample is dissolved in the mobile phase prevents on-column precipitation and peak broadening.

  • Column Equilibration: Flush a Chiralpak IA preparative column with the mobile phase until a stable baseline is achieved at 254 nm UV detection.

  • Injection & Elution: Inject the sample using isocratic elution. The amylose-based stationary phase will selectively retain the (S)-enantiomer longer due to stronger steric inclusion.

  • Fraction Collection: Collect the early-eluting (+)-enantiomer and the late-eluting (-)-enantiomer into separate chilled flasks.

  • Recovery: Evaporate the solvent under reduced pressure to yield the pure enantiomers.

Protocol B: Classical Diastereomeric Salt Resolution (For 3-Alkyl-DHBF Derivatives)

This classical resolution was employed to isolate the enantiomers of 3-methyl-DHBF-7-carboxylic acid for the synthesis of Monagra, a PDE5 inhibitor [2].

SaltMethod Racemate (±)-3-Methyl-DHBF-7-COOH Mix Crystallization (Isopropanol) Racemate->Mix Agent (-)-Cinchonidine Agent->Mix SaltS (S)-Acid Salt (Precipitate) Mix->SaltS SaltR (R)-Acid Enriched (Mother Liquor) Mix->SaltR Acidify HCl Acidification SaltS->Acidify PureS (S)-Enantiomer (95% ee) Acidify->PureS

Fig 2: Workflow for classical diastereomeric salt resolution using (-)-cinchonidine.

  • Salt Formation: Add (-)-cinchonidine (1.0 eq) to a solution of racemic (±)-3-alkyl-DHBF-7-carboxylic acid (1.0 eq) in isopropanol. Warm the mixture until complete dissolution occurs.

  • Selective Crystallization: Allow the solution to stand overnight at room temperature. Causality: The (S)-acid • (-)-cinchonidine salt has a lower solubility product (Ksp) in isopropanol, driving its selective precipitation.

  • Filtration: Filter the solid precipitate. The mother liquor retains the enriched (R)-enantiomer.

  • Self-Validating Acidification (Cleavage): Suspend the isolated salt in water and acidify with 6N HCl. Extract the aqueous layer with dichloromethane (DCM).

    • Why this works: The strong acid protonates the carboxylate, breaking the salt. The cinchonidine is forced into the aqueous phase as a water-soluble hydrochloride salt, while the free chiral DHBF acid is safely extracted into the organic DCM phase, ensuring complete removal of the resolving agent.

  • Counter-Enantiomer Recovery: Treat the concentrated mother liquor with (+)-cinchonine using the same procedure to isolate the (R)-enantiomer.

Protocol C: Enantioselective GC Validation
  • System Setup: Equip a Gas Chromatograph with a flame ionization detector (FID) and a Chirasil-β-Dex capillary column (20 m × 0.25 mm).

  • Parameters: Set Injector to 250 °C, FID to 300 °C, and Oven to an isothermal 145 °C. Use Hydrogen as the carrier gas (60 kPa).

  • Analysis: Inject the recovered acid. The retention times will definitively validate the ee% (e.g., (S)-isomer elutes at ~57.1 min; (R)-isomer at ~59.6 min).

Quantitative Performance Data

The table below summarizes the expected performance metrics based on validated literature for these chiral separation methodologies [1][2].

Compound TargetResolution MethodAbsolute ConfigurationYield (%)Enantiomeric Excess (ee%)
2-Methyl-DHBF-7-carboxamidePreparative HPLC (Chiralpak IA)(R)-(-)-enantiomer42%>99%
2-Methyl-DHBF-7-carboxamidePreparative HPLC (Chiralpak IA)(S)-(+)-enantiomer45%>99%
3-Methyl-DHBF-7-carboxylic acidDiastereomeric Salt (-)-Cinchonidine(S)-enantiomer38%95%
3-Methyl-DHBF-7-carboxylic acidDiastereomeric Salt (+)-Cinchonine(R)-enantiomer35%99%

References

  • Jagtap, P. et al. "Discovery and Structure–Activity Relationship of Novel 2,3-Dihydrobenzofuran-7-carboxamide and 2,3-Dihydrobenzofuran-3(2H)-one-7-carboxamide Derivatives as Poly(ADP-ribose)polymerase-1 Inhibitors." Journal of Medicinal Chemistry, 2014.[Link]

  • El-abadelah, M. et al. "Synthesis and Vasorelaxant Potency of Monagra. A Chiral 5-(2-Methyl–2,3–dihydro-7-benzofuryl)pyrazolopyrimidone Analog of Viagra." Heterocycles, 2001.[Link]

A Comparative Guide to the Structural Validation of Synthesized 5-Ethyl-2,3-dihydro-1-benzofuran-7-carboxylic acid

Author: BenchChem Technical Support Team. Date: March 2026

The narrative explains the causality behind experimental choices, presenting a self-validating system where orthogonal analytical techniques converge to provide a single, correct structural assignment.[2][3][4]

The Synthetic Challenge: Why Comparison is Crucial

The synthesis of 5-Ethyl-2,3-dihydro-1-benzofuran-7-carboxylic acid (Target Compound 1 ) can potentially yield several positional isomers. The placement of the ethyl and carboxylic acid groups on the aromatic ring is directed by the synthetic route, but minor side products or alternative reaction pathways can lead to isomers such as 2 (4-Ethyl), 3 (6-Ethyl), or 4 (7-Ethyl). Distinguishing the target compound from these closely related structures is the primary analytical challenge.

Figure 1: Target Compound and Potential Positional Isomers ```dot graph isomers { layout=neato; node [shape=none, image="https://pubchem.ncbi.nlm.nih.gov/image/imgsrv.fcgi?cid=10058395&t=l"]; 1 [label="Target Compound (1)"];

node [shape=none, image="https://ops.rsc.org/api/image/compound/236528?stereo=false"]; 2 [label="Isomer 2 (4-Ethyl)"];

node [shape=none, image="https://ops.rsc.org/api/image/compound/13603417?stereo=false"]; 3 [label="Isomer 3 (6-Ethyl)"];

node [shape=none, image="https://ops.rsc.org/api/image/compound/13603417?stereo=false"]; 4 [label="Isomer 4 (7-Ethyl)"];

1 -- 2 [style=invis]; 1 -- 3 [style=invis]; 1 -- 4 [style=invis]; }

Workflow for structural validation.

Primary Validation Data for Target Compound 1

The initial characterization relies on three core techniques: High-Resolution Mass Spectrometry (HRMS), Fourier-Transform Infrared (FTIR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy. [4][5]

High-Resolution Mass Spectrometry (HRMS)

Expertise: HRMS is the first and most critical step to confirm that the synthesis produced a compound with the correct elemental composition. [6][7][8]Unlike low-resolution MS, HRMS provides mass accuracy to within a few parts per million (ppm), allowing for the unambiguous determination of the molecular formula from the exact mass. [9][10] Expected Result for C₁₁H₁₂O₃:

  • Molecular Formula: C₁₁H₁₂O₃

  • Exact Mass: 192.07864 Da

  • Observed [M-H]⁻: 191.07136 Da (in negative ion mode)

An observed mass within 5 ppm of the calculated exact mass confirms the elemental formula, ruling out compounds with different atomic compositions. PubChemLite provides predicted mass-to-charge ratios for various adducts of the target molecule. [11]

Fourier-Transform Infrared (FTIR) Spectroscopy

Expertise: FTIR is a rapid and effective method for identifying the key functional groups present in the molecule. [5]For our target, we are looking for the unmistakable signatures of a carboxylic acid and the dihydrobenzofuran ring system. [12][13] Trustworthiness: The presence of both a very broad O-H stretch and a sharp C=O stretch is a highly reliable indicator of a carboxylic acid functional group, distinguishing it from alcohols or ketones. [12][14][15]

Functional Group Vibration Type Expected Wavenumber (cm⁻¹) Appearance
Carboxylic Acid O-H Stretch 2500 - 3300 Very Broad
Carboxylic Acid C=O Stretch 1700 - 1725 Strong, Sharp
Aromatic Ring C=C Stretch 1580 - 1610 Medium
Dihydrofuran C-O-C Stretch 1230 - 1270 Strong

| Aromatic Ring | C-H Bending | 800 - 850 | Strong (indicative of substitution pattern) |

Table 1: Key FTIR Absorption Frequencies for Target Compound 1.

¹H and ¹³C NMR Spectroscopy: The Decisive Data

Expertise: NMR spectroscopy provides the most detailed picture of the molecular structure by probing the chemical environment of every proton and carbon atom. [5]The chemical shifts, integration (for ¹H), and coupling patterns are unique to a specific isomer. While spectral data for the exact target molecule is not readily published, we can predict the expected spectrum based on known substituent effects on similar dihydrobenzofuran scaffolds. [16][17] Predicted NMR Data for 5-Ethyl-2,3-dihydro-1-benzofuran-7-carboxylic acid (in CDCl₃):

Assignment¹H NMR (Predicted)¹³C NMR (Predicted)Key Correlations
Ethyl -CH₃~1.2 ppm (t, 3H)~15 ppmCorrelates to Ethyl -CH₂
Ethyl -CH₂~2.6 ppm (q, 2H)~28 ppmCorrelates to C5 on the aromatic ring
Dihydrofuran H-3~3.2 ppm (t, 2H)~29 ppmCorrelates to H-2
Dihydrofuran H-2~4.6 ppm (t, 2H)~72 ppmCorrelates to H-3
Aromatic H-4~7.8 ppm (s, 1H)~128 ppmNo ortho-coupling, appears as a singlet
Aromatic H-6~7.1 ppm (s, 1H)~125 ppmNo ortho-coupling, appears as a singlet
Carboxylic Acid -OH~11-12 ppm (br s, 1H)-Broad, exchangeable proton
Carboxylic Acid C=O-~172 ppmQuaternary carbon
Aromatic Quaternary Cs-~122, 130, 145, 160 ppmFour non-protonated aromatic carbons

Table 2: Predicted ¹H and ¹³C NMR Data and Rationale.

The Comparative Analysis: Distinguishing Isomers

The true power of the analytical data comes from comparing the experimental results with the predicted data for the potential isomers. The aromatic region of the ¹H NMR spectrum is the most diagnostic region for this purpose.

Trustworthiness: The coupling patterns of aromatic protons are dictated by the number of adjacent protons. This provides a definitive way to distinguish between substitution patterns. For example, two protons adjacent to each other (ortho) will appear as doublets, while an isolated aromatic proton will appear as a singlet.

CompoundAromatic ProtonsPredicted ¹H NMR Aromatic SignalsRationale
Target (1) H-4, H-6Two singlets (e.g., ~7.8 ppm, ~7.1 ppm)Each proton is isolated, with no adjacent protons.
Isomer 2 (4-Ethyl) H-5, H-6Two doublets (e.g., ~7.2 ppm, ~7.0 ppm)The two protons are adjacent (ortho-coupled).
Isomer 3 (6-Ethyl) H-4, H-5Two doublets (e.g., ~7.6 ppm, ~6.9 ppm)The two protons are adjacent (ortho-coupled).
Isomer 4 (7-Ethyl) H-4, H-5, H-6Three distinct signals (doublet, triplet, doublet)A more complex pattern due to three adjacent protons.

Table 3: Comparative ¹H NMR Aromatic Signals for Isomer Differentiation.

An experimental spectrum showing two sharp singlets in the aromatic region strongly supports the structure of the target compound and effectively rules out the other primary isomers.

Definitive Confirmation with 2D NMR

Expertise: When ambiguity remains, or for absolute confirmation, two-dimensional (2D) NMR experiments are employed. [18][19][20]The Heteronuclear Multiple Bond Correlation (HMBC) experiment is particularly powerful as it shows correlations between protons and carbons that are 2 or 3 bonds away. [21] Trustworthiness: An HMBC experiment provides unequivocal proof of connectivity. For our target compound, a key correlation would be between the protons of the ethyl group's -CH₂- and the aromatic carbons C4, C5, and C6. Crucially, a correlation from the aromatic proton H-6 to the carboxylic acid carbonyl carbon (C-8) would definitively establish the 7-carboxylic acid substitution pattern.

Key 2- and 3-bond HMBC correlations confirming the structure.

Standardized Experimental Protocols

Reproducibility and accuracy are paramount. The following are condensed, standardized protocols for the key analytical techniques.

Protocol 1: High-Resolution Mass Spectrometry (LC-HRMS)
  • Sample Preparation: Dissolve ~1 mg of the purified compound in 1 mL of a suitable solvent (e.g., acetonitrile or methanol). Further dilute to a final concentration of ~10 µg/mL.

  • Instrumentation: Utilize a Liquid Chromatography (LC) system coupled to a high-resolution mass analyzer like an Orbitrap or Q-TOF. [6][7]3. LC Method: Use a C18 column with a gradient elution (e.g., water/acetonitrile with 0.1% formic acid) to ensure the compound is pure at the point of analysis. [22][23]4. MS Acquisition: Acquire data in both positive and negative ion modes over a mass range of m/z 50-500. Ensure the mass resolution is set to >60,000.

  • Data Analysis: Extract the exact mass from the peak corresponding to the analyte. Use the instrument software to predict the molecular formula based on the measured mass and compare it to the theoretical value for C₁₁H₁₂O₃.

Protocol 2: Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the purified compound in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube. [24][25]2. Instrumentation: Use a 400 MHz or higher field NMR spectrometer. [24][26]3. ¹H NMR Acquisition: Acquire a standard proton spectrum with 16-32 scans.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum. A sufficient number of scans (e.g., 1024 or more) may be required to achieve a good signal-to-noise ratio.

  • 2D NMR Acquisition (if needed): Perform standard COSY and HMBC experiments. Optimize the HMBC experiment to detect long-range couplings (typically set for a J-coupling of 8 Hz).

  • Data Processing: Process all spectra using appropriate software (e.g., MestReNova, TopSpin). Reference the spectra to the residual solvent peak. Analyze chemical shifts, multiplicities, and integrations.

Conclusion

References

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  • Elyashberg, M. E., et al. (2004). Structure elucidation from 2D NMR spectra using the StrucEluc expert system: detection and removal of contradictions in the data. Magnetic resonance in chemistry: MRC, 42(9), 838-49. Retrieved March 7, 2026, from [Link]

  • Nuclear magnetic resonance (NMR) spectroscopy analysis for specific surface area determination. (n.d.). NANOGENOTOX. Retrieved March 7, 2026, from [Link]

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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 5-Ethyl-2,3-dihydro-1-benzofuran-7-carboxylic acid

Author: BenchChem Technical Support Team. Date: March 2026

Core Principle: Proactive Risk Mitigation

The responsible disposal of any chemical waste is a cornerstone of laboratory safety and environmental stewardship. For novel or uncharacterized compounds like 5-Ethyl-2,3-dihydro-1-benzofuran-7-carboxylic acid, a conservative approach is non-negotiable. The fundamental principle is to treat the substance and any contaminated materials as hazardous waste until proven otherwise. This approach ensures the highest level of safety for laboratory personnel and minimizes environmental impact.

All chemical waste disposal in the United States is regulated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[2][3] This "cradle-to-grave" program mandates the proper management of hazardous waste from its generation to its final disposal.[2]

Immediate Safety & Personal Protective Equipment (PPE)

Before initiating any disposal-related activities, ensure you are in a controlled environment, preferably a certified chemical fume hood, to minimize inhalation exposure.[1][4] An emergency eyewash station and safety shower must be readily accessible.[4]

The following table summarizes the minimum PPE requirements for handling this compound.

Body PartRequired PPESpecifications and Best Practices
Eyes/Face Safety Goggles and Face ShieldGoggles must provide a complete seal around the eyes. A face shield offers additional protection against splashes.[4]
Hands Chemical-Resistant GlovesNitrile or neoprene gloves are recommended. Always inspect gloves for signs of degradation before use and practice proper removal techniques to avoid skin contact.[4]
Body Flame-Resistant Laboratory CoatThe lab coat should be worn over non-synthetic clothing that covers the arms and legs.[4]
Respiratory NIOSH-Approved RespiratorA respirator may be required depending on the quantity handled and the potential for aerosolization. Consult your institution's EHS for specific guidance.

Inferred Hazard Profile & Waste Characterization

While specific toxicity data is unavailable, an analysis of related compounds allows for an informed hazard assessment. Structurally similar dihydro-benzofuran carboxylic acids are known to cause skin, eye, and respiratory irritation.[5][6][7] The benzofuran moiety itself is suspected of carcinogenicity in some derivatives and can be harmful to aquatic life.[8][9]

Therefore, for disposal purposes, 5-Ethyl-2,3-dihydro-1-benzofuran-7-carboxylic acid should be preliminarily classified as:

  • Irritant: (Skin, Eyes, Respiratory)

  • Potentially Toxic: (Harmful if swallowed or inhaled)

  • Environmental Hazard: (Harmful to aquatic life)

This characterization mandates that the waste be handled as hazardous chemical waste . Under no circumstances should this compound or its solutions be disposed of down the sanitary sewer or in regular trash.[2][10]

Step-by-Step Disposal Protocol

The primary disposal route for this compound is collection by a licensed professional waste disposal service.[11][12] The following protocol outlines the steps for accumulating and preparing the waste for pickup.

Step 1: Waste Segregation

  • Solid Waste: Collect pure 5-Ethyl-2,3-dihydro-1-benzofuran-7-carboxylic acid, along with any contaminated consumables (e.g., weighing paper, pipette tips, gloves), in a designated, compatible solid waste container.

  • Liquid Waste: Collect solutions containing the compound in a separate, compatible liquid waste container. Do not mix with other waste streams unless explicitly permitted by your EHS department. For example, halogenated and non-halogenated solvent wastes should generally be kept separate.[13]

Step 2: Container Selection & Management

  • Compatibility: Use containers made of a material compatible with carboxylic acids and any solvents used. High-density polyethylene (HDPE) or glass containers are typically appropriate. Avoid metal containers for acidic waste.[3][13]

  • Integrity: Ensure the container is in good condition, free of leaks, and has a tightly sealing lid.[3]

  • Filling: Fill liquid waste containers to no more than 90% of their capacity to allow for vapor expansion and prevent spills.[3]

Step 3: Waste Labeling

  • Proper labeling is a critical regulatory requirement.[14] The label must be securely affixed to the container and include the following information:

    • The words "Hazardous Waste" .[14]

    • The full chemical name: "5-Ethyl-2,3-dihydro-1-benzofuran-7-carboxylic acid" .

    • A clear indication of all components in the container, including solvents and their approximate percentages.

    • The relevant hazard pictograms (e.g., irritant, environmental hazard).

    • The name and contact information of the generating researcher or lab.

    • The accumulation start date.

Step 4: Storage

  • Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA).[14][15]

  • The SAA should be located at or near the point of generation and under the control of laboratory personnel.[3]

  • Ensure secondary containment is used to capture any potential leaks.

  • Store away from incompatible materials, such as strong bases, oxidizing agents, and reducing agents.[7][16]

Step 5: Arranging for Disposal

  • Once the container is full or has reached its storage time limit (as defined by your generator status), contact your institution's EHS or hazardous waste management service to schedule a pickup.[3]

Spill Management Protocol

In the event of a small spill, adhere to the following procedure:

  • Evacuate & Ventilate: Ensure the immediate area is clear and increase ventilation by opening the fume hood sash.

  • Don PPE: Wear the appropriate PPE as outlined in Section 2.

  • Contain & Absorb: Cover the spill with an inert absorbent material such as vermiculite, dry sand, or earth.[1][16] Do not use combustible materials like paper towels.[4]

  • Collect Waste: Carefully sweep or scoop the contaminated absorbent material into a designated hazardous waste container.

  • Decontaminate: Clean the spill area with an appropriate solvent, and collect the cleaning materials as hazardous waste.

  • Label & Dispose: Seal and label the container as described in Section 4 and arrange for disposal.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of 5-Ethyl-2,3-dihydro-1-benzofuran-7-carboxylic acid.

DisposalWorkflow start Start: Waste Generation (5-Ethyl-2,3-dihydro-1-benzofuran-7-carboxylic acid) is_sds_available Is a specific SDS available? start->is_sds_available assume_hazardous No -> Assume Hazardous Treat as Irritant, Potentially Toxic, and Environmental Hazard is_sds_available->assume_hazardous No follow_sds Yes -> Follow Section 13 (Disposal Considerations) is_sds_available->follow_sds Yes waste_type Identify Waste Type assume_hazardous->waste_type follow_sds->waste_type solid_waste Solid Waste: (Pure compound, contaminated gloves, wipes, etc.) waste_type->solid_waste Solid liquid_waste Liquid Waste: (Solutions containing the compound) waste_type->liquid_waste Liquid collect_solid Collect in a designated, compatible solid hazardous waste container. solid_waste->collect_solid collect_liquid Collect in a designated, compatible liquid hazardous waste container (e.g., HDPE). liquid_waste->collect_liquid label_container Label Container: 'Hazardous Waste' Full Chemical Name All Components & % Hazard Pictograms Contact Info & Date collect_solid->label_container collect_liquid->label_container store_waste Store in a designated Satellite Accumulation Area (SAA) with secondary containment. label_container->store_waste contact_ehs Contact EHS/Waste Management for pickup. store_waste->contact_ehs

Caption: Disposal workflow for 5-Ethyl-2,3-dihydro-1-benzofuran-7-carboxylic acid.

References

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×

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.